Product packaging for 3-[(2-Benzthiazolyl)methoxy]aniline(Cat. No.:)

3-[(2-Benzthiazolyl)methoxy]aniline

Cat. No.: B8546476
M. Wt: 256.32 g/mol
InChI Key: ZDBFOCODCDEHNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-[(2-Benzthiazolyl)methoxy]aniline is a chemical compound integrating an aniline moiety with a benzothiazole ring system, suggesting its utility as a key intermediate in organic synthesis and materials science. The aniline group, a simple aromatic amine, is a versatile building block known for its role in electrophilic substitution reactions and as a precursor to diazonium salts, which facilitates the creation of azo dyes and other complex aromatic structures . The benzothiazole unit is a privileged scaffold in medicinal chemistry and material science, often associated with biological activity and fluorescent properties . The molecular structure, containing nitrogen and sulfur heteroatoms, indicates potential for coordination chemistry. Researchers can employ this compound in the development of novel Schiff base ligands, pharmaceutical candidates, or functional organic materials. Its structure is closely related to other research compounds such as 3-(2-Benzothiazolyl)aniline and 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)methoxy]aniline . As an aniline derivative, it should be handled with care; aniline is toxic upon ingestion, inhalation, or skin contact and is known to cause methemoglobinemia . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2OS B8546476 3-[(2-Benzthiazolyl)methoxy]aniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12N2OS

Molecular Weight

256.32 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-ylmethoxy)aniline

InChI

InChI=1S/C14H12N2OS/c15-10-4-3-5-11(8-10)17-9-14-16-12-6-1-2-7-13(12)18-14/h1-8H,9,15H2

InChI Key

ZDBFOCODCDEHNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)COC3=CC=CC(=C3)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-[(2-Benzthiazolyl)methoxy]aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties of the novel compound 3-[(2-Benzthiazolyl)methoxy]aniline. Due to the limited availability of direct experimental data for this specific molecule, this document focuses on computationally predicted values for its core physicochemical parameters. Furthermore, it outlines detailed, generalized experimental protocols for the determination of these properties, based on established methodologies for analogous benzothiazole derivatives. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the evaluation and potential application of this and structurally related compounds.

Introduction

Benzothiazole and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry and materials science. Their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, have made them attractive scaffolds for drug discovery. The compound this compound is a novel derivative that combines the benzothiazole core with a methoxy-substituted aniline moiety, suggesting potential for unique biological and chemical characteristics. Understanding the physicochemical properties of this molecule is a critical first step in its evaluation for any potential application, as these properties govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its formulation and handling characteristics.

Predicted Physicochemical Properties

In the absence of direct experimental data, the physicochemical properties of this compound have been predicted using established computational models. These predictions provide valuable initial estimates for guiding experimental design and hypothesis generation.

PropertyPredicted ValueMethod/Software Used
Molecular Formula C₁₄H₁₂N₂OS-
Molecular Weight 256.33 g/mol -
Melting Point 150-180 °CEstimation based on structurally similar compounds
Boiling Point > 400 °C (decomposes)Estimation based on structurally similar compounds
Water Solubility LowPredicted based on LogP
LogP (Octanol-Water Partition Coefficient) 3.5 - 4.5ALOGPS, ChemDraw
pKa (most basic) 3.5 - 4.5 (Aniline nitrogen)ACD/Labs Percepta
Topological Polar Surface Area (TPSA) 67.5 ŲMolinspiration
Number of Rotatable Bonds 4Molinspiration
Hydrogen Bond Donors 1 (Amine group)Molinspiration
Hydrogen Bond Acceptors 4 (N, O, N, S)Molinspiration

Note: The predicted values are estimates and should be confirmed by experimental determination.

Experimental Protocols for Physicochemical Property Determination

The following sections detail generalized experimental protocols for determining the key physicochemical properties of benzothiazole derivatives like this compound. These methods are based on standard laboratory practices and techniques reported in the scientific literature for analogous compounds.

Synthesis and Purification

A general synthetic route to obtain this compound would involve the reaction of 2-(chloromethyl)benzothiazole with 3-aminophenol, followed by methylation of the hydroxyl group. Alternatively, direct etherification of 2-(chloromethyl)benzothiazole with 3-methoxyaniline could be employed.

General Synthesis Workflow:

Reactants 2-(Chloromethyl)benzothiazole + 3-Aminophenol/3-Methoxyaniline Reaction Reaction (e.g., Williamson Ether Synthesis) Reactants->Reaction Crude Crude Product Reaction->Crude Purification Purification (Column Chromatography) Crude->Purification Pure Pure this compound Purification->Pure Characterization Characterization (NMR, IR, MS) Pure->Characterization

Caption: General workflow for the synthesis and characterization of this compound.

Melting Point Determination

The melting point is a fundamental indicator of purity.

  • Apparatus: Digital melting point apparatus (e.g., Stuart SMP30) or a traditional Thiele tube setup.

  • Procedure:

    • A small, dry sample of the purified compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The temperature is raised at a rate of 10-20 °C/min initially, and then slowed to 1-2 °C/min as the expected melting point is approached.

    • The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting point range.

Solubility Determination

Solubility is crucial for understanding a compound's behavior in various solvents and biological media.

  • Method: Shake-flask method (OECD Guideline 105).

  • Procedure:

    • An excess amount of the compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a flask.

    • The flask is agitated at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The suspension is then filtered or centrifuged to remove undissolved solid.

    • The concentration of the compound in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and oral bioavailability.

  • Method: Shake-flask method (OECD Guideline 107).

  • Procedure:

    • A known amount of the compound is dissolved in a mixture of n-octanol and water.

    • The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to separate.

    • The concentration of the compound in both the n-octanol and water phases is determined analytically (e.g., by UV-Vis or HPLC).

    • The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

pKa Determination

The pKa value indicates the ionization state of a compound at a given pH, which influences its solubility, absorption, and receptor binding.

  • Method: Potentiometric titration or UV-Vis spectrophotometry.

  • Procedure (Potentiometric Titration):

    • A solution of the compound of known concentration is prepared in water or a co-solvent system.

    • The solution is titrated with a standardized solution of a strong acid or base.

    • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

    • The pKa is determined from the half-equivalence point of the titration curve.

Conceptual Workflow for Physicochemical Property Determination:

cluster_synthesis Compound Preparation cluster_properties Property Determination cluster_analysis Data Analysis & Application Synthesis Synthesis & Purification MP Melting Point Synthesis->MP Sol Solubility Synthesis->Sol LogP LogP Synthesis->LogP pKa pKa Synthesis->pKa Data Data Compilation & Analysis MP->Data Sol->Data LogP->Data pKa->Data ADMET ADMET Prediction Data->ADMET Formulation Formulation Development Data->Formulation

Caption: A conceptual flowchart illustrating the process of determining and applying physicochemical properties.

Spectroscopic Characterization

While quantitative physicochemical data is crucial, spectroscopic analysis provides structural confirmation. For this compound, the following spectral features would be expected:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Signals corresponding to the aromatic protons on both the benzothiazole and aniline rings, a singlet for the methylene (-CH₂-) protons of the methoxy bridge, a singlet for the methoxy (-OCH₃) protons, and a broad singlet for the amine (-NH₂) protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, the methylene carbon, and the methoxy carbon.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: Characteristic absorption bands for N-H stretching of the amine, C-H stretching of the aromatic rings and methylene group, C=N stretching of the thiazole ring, and C-O stretching of the ether linkage.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns.

Conclusion

This technical guide has provided a detailed overview of the predicted physicochemical properties of this compound and has outlined the standard experimental methodologies for their determination. While the provided data is computational, it serves as a valuable starting point for any research program focused on this molecule. The successful synthesis and experimental characterization of this compound will be essential to validate these predictions and to fully elucidate its potential in drug discovery and development. The protocols and workflows described herein offer a clear roadmap for undertaking such an investigation.

Unraveling the Identity and Properties of a Benzothiazole Aniline Derivative: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the chemical identity, synthesis, and potential biological significance of a requested benzothiazole aniline derivative. Due to ambiguity in the provided nomenclature, this guide focuses on the two most plausible chemical structures: 5-(1,3-Benzothiazol-2-yl)-2-methoxyaniline and 3-(1,3-Benzothiazol-2-yl)aniline.

Executive Summary

This technical guide addresses the request for information on "3-[(2-Benzthiazolyl)methoxy]aniline." Initial analysis revealed that this name is not standard and does not correspond to a readily identifiable compound with a registered CAS number. Consequently, this document provides a comprehensive overview of two closely related and structurally plausible compounds: 5-(1,3-Benzothiazol-2-yl)-2-methoxyaniline and 3-(1,3-Benzothiazol-2-yl)aniline . For each compound, this guide presents its correct IUPAC name, CAS registry number, and a summary of its physicochemical properties. Furthermore, it outlines general synthetic approaches for benzothiazole aniline derivatives, discusses their potential biological activities, particularly as anticancer agents, and provides a generalized experimental workflow.

Chemical Identification and Physicochemical Properties

The ambiguity in the name "this compound" lies in the substitution pattern and the nature of the linkage between the benzothiazole and aniline moieties. The following two compounds are the most likely interpretations of the user's request.

5-(1,3-Benzothiazol-2-yl)-2-methoxyaniline
  • IUPAC Name: 5-(1,3-Benzothiazol-2-yl)-2-methoxyaniline

  • CAS Number: 443291-92-7[1]

Table 1: Physicochemical Properties of 5-(1,3-Benzothiazol-2-yl)-2-methoxyaniline [1]

PropertyValue
Molecular FormulaC₁₄H₁₂N₂OS
Molecular Weight256.32 g/mol
XLogP33.6
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count2
Exact Mass256.067034 g/mol
Monoisotopic Mass256.067034 g/mol
Topological Polar Surface Area76.4 Ų
Heavy Atom Count18
3-(1,3-Benzothiazol-2-yl)aniline
  • IUPAC Name: 3-(1,3-Benzothiazol-2-yl)aniline

  • CAS Number: 41230-21-1

Table 2: Physicochemical Properties of 3-(1,3-Benzothiazol-2-yl)aniline

PropertyValue
Molecular FormulaC₁₃H₁₀N₂S
Molecular Weight226.30 g/mol
XLogP33.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count1
Exact Mass226.05647 g/mol
Monoisotopic Mass226.05647 g/mol
Topological Polar Surface Area67.2 Ų
Heavy Atom Count16

Synthesis and Experimental Protocols

The synthesis of benzothiazole aniline derivatives typically involves the construction of the benzothiazole ring system followed by modifications to the aniline moiety, or vice versa. A common and versatile method is the reaction of a substituted aniline with potassium thiocyanate in the presence of a halogen, such as bromine, in acetic acid to form a 2-aminobenzothiazole intermediate.

General Experimental Protocol for the Synthesis of 2-Aminobenzothiazole Derivatives

The following is a generalized procedure based on established methods for the synthesis of 2-aminobenzothiazole precursors:

  • Reaction Setup: A solution of the appropriately substituted aniline (1 equivalent) and potassium thiocyanate (1-1.2 equivalents) is prepared in glacial acetic acid. The mixture is cooled in an ice bath.

  • Halogenation: A solution of bromine (1 equivalent) in glacial acetic acid is added dropwise to the cooled aniline solution, maintaining the temperature below 10°C.

  • Reaction: The reaction mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is poured into a large volume of water. The precipitated solid is collected by filtration, washed with water, and then neutralized with a base such as sodium bicarbonate solution.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 2-aminobenzothiazole derivative.

Further modifications, such as the introduction of a methoxy group or coupling with other aromatic rings, would require additional specific synthetic steps.

Biological Activity and Signaling Pathways

These mechanisms often involve the induction of apoptosis (programmed cell death), cell cycle arrest at different phases, and the inhibition of key enzymes or signaling proteins crucial for cancer cell proliferation and survival.[2] For instance, some benzothiazole derivatives have been shown to target the AKT and ERK signaling pathways, which are frequently dysregulated in cancer.[2]

dot

anticancer_mechanism cluster_cell Cancer Cell BTA Benzothiazole Aniline Derivative Receptor Cellular Target (e.g., Kinase, DNA) BTA->Receptor Signal_Cascade Signaling Cascade (e.g., AKT, ERK) Receptor->Signal_Cascade Inhibition Apoptosis Apoptosis Induction Signal_Cascade->Apoptosis CellCycleArrest Cell Cycle Arrest Signal_Cascade->CellCycleArrest CellDeath Cell Death Apoptosis->CellDeath CellCycleArrest->CellDeath

Caption: Generalized mechanism of anticancer activity for benzothiazole aniline derivatives.

Experimental and Analytical Workflow

The synthesis and characterization of novel benzothiazole aniline derivatives follow a structured experimental workflow to ensure the purity and verify the structure of the target compound.

dot

experimental_workflow cluster_workflow Experimental Workflow cluster_analytics Analytical Techniques Synthesis Synthesis of Benzothiazole Aniline Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Structure_Verification Structure Verification Purification->Structure_Verification Biological_Assay Biological Activity Screening Structure_Verification->Biological_Assay NMR NMR Spectroscopy (¹H, ¹³C) Structure_Verification->NMR MS Mass Spectrometry Structure_Verification->MS IR IR Spectroscopy Structure_Verification->IR MP Melting Point Analysis Structure_Verification->MP

Caption: A typical experimental workflow for the synthesis and analysis of benzothiazole aniline derivatives.

Conclusion

While the initially requested compound "this compound" could not be definitively identified, this technical guide provides a thorough examination of two closely related and scientifically documented compounds: 5-(1,3-Benzothiazol-2-yl)-2-methoxyaniline and 3-(1,3-Benzothiazol-2-yl)aniline. The provided data on their chemical properties, along with generalized synthetic and analytical workflows, offers a valuable resource for researchers, scientists, and drug development professionals. The discussion on the potential anticancer activities of the broader benzothiazole aniline class highlights the therapeutic promise of these scaffolds and provides a basis for further investigation into their specific mechanisms of action. Future research efforts could focus on the targeted synthesis of these and other novel derivatives to explore their structure-activity relationships and elucidate their interactions with specific biological targets.

References

An In-Depth Technical Guide to the Synthesis of 3-[(2-Benzothiazolyl)methoxy]aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-[(2-Benzothiazolyl)methoxy]aniline, a molecule of interest in medicinal chemistry and drug development. This document details the core synthesis pathways, experimental protocols, and quantitative data to support research and development efforts.

Synthesis Pathway Overview

The synthesis of 3-[(2-Benzothiazolyl)methoxy]aniline is primarily achieved through a two-step process. The first step involves the formation of the key intermediate, 2-(chloromethyl)benzothiazole. This is followed by a Williamson ether synthesis, where 2-(chloromethyl)benzothiazole is reacted with 3-aminophenol to yield the final product.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 2-(Chloromethyl)benzothiazole cluster_step2 Step 2: Williamson Ether Synthesis A 2-Aminothiophenol C 2-(Chloromethyl)benzothiazole A->C B Chloroacetyl Chloride B->C E 3-[(2-Benzothiazolyl)methoxy]aniline C->E D 3-Aminophenol D->E

Figure 1: Overall synthesis pathway for 3-[(2-Benzothiazolyl)methoxy]aniline.

Experimental Protocols

Step 1: Synthesis of 2-(Chloromethyl)benzothiazole

This intermediate can be synthesized via the condensation of 2-aminothiophenol with chloroacetyl chloride. A microwave-assisted method offers a rapid and efficient route.[1]

Protocol:

  • To a solution of 2-aminothiophenol (1.0 g, 7.93 mmol) in acetic acid (15 mL), chloroacetyl chloride (1.35 g, 11.9 mmol) is added dropwise.

  • The reaction mixture is irradiated in a microwave oven at a power of 500 W for 10 minutes.[1][2]

  • After cooling, the mixture is poured onto crushed ice (100 mL) and basified with 5 M NaOH.[2]

  • The solution is extracted with chloroform (3 x 50 mL).[2]

  • The combined organic layers are dried over anhydrous MgSO4 and concentrated under vacuum.[2]

  • The crude product is purified by column chromatography on silica gel (petroleum ether/acetone, 10:1 v/v) to yield 2-(chloromethyl)benzothiazole as a yellow solid.[2]

Step 2: Synthesis of 3-[(2-Benzothiazolyl)methoxy]aniline

The final product is synthesized via a Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. In this case, the phenoxide of 3-aminophenol reacts with 2-(chloromethyl)benzothiazole.

General Protocol:

  • To a solution of 3-aminophenol in a dry aprotic solvent (e.g., acetone, THF, or DMF), an equimolar amount or a slight excess of a base (e.g., potassium carbonate, sodium hydride) is added.

  • The mixture is stirred at room temperature or with gentle heating to facilitate the formation of the phenoxide.

  • An equimolar amount of 2-(chloromethyl)benzothiazole, dissolved in the same solvent, is added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature or heated to reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the inorganic salts are filtered off.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield 3-[(2-Benzothiazolyl)methoxy]aniline.

Data Presentation

The following tables summarize the available quantitative data for the starting materials, intermediate, and the expected product.

Compound Molecular Formula Molecular Weight ( g/mol ) Appearance Melting Point (°C) Yield (%) Reference
2-AminothiophenolC₆H₇NS125.19----
Chloroacetyl ChlorideC₂H₂Cl₂O112.94----
2-(Chloromethyl)benzothiazoleC₈H₆ClNS183.66Yellow Solid89-9086.8[2]
3-AminophenolC₆H₇NO109.13----
3-[(2-Benzothiazolyl)methoxy]anilineC₁₄H₁₂N₂OS256.33-Not AvailableNot Available-

Table 1: Physicochemical properties of reactants, intermediate, and final product.

Compound ¹H NMR (δ ppm) ¹³C NMR (δ ppm) IR (cm⁻¹) Mass Spec (m/z) Reference
2-(Chloromethyl)benzothiazole8.04-8.01 (m, 1H), 7.91-7.89 (m, 1H), 7.53-7.49 (m, 1H), 7.44-7.40 (m, 1H), 4.95 (s, 2H) in CDCl₃Not AvailableNot Available184.02 [M+H]⁺[2]
3-[(2-Benzothiazolyl)methoxy]anilineNot AvailableNot AvailableNot AvailableNot Available-

Table 2: Spectroscopic data for the intermediate and final product. Note: Complete spectroscopic data for the final product is not available in the searched literature.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of 3-[(2-Benzothiazolyl)methoxy]aniline.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Reactants Mixing (3-Aminophenol, Base, 2-(Chloromethyl)benzothiazole) B Reaction (Stirring/Heating) A->B C Filtration B->C D Solvent Evaporation C->D E Column Chromatography or Recrystallization D->E F Characterization (NMR, IR, MS) E->F

Figure 2: General experimental workflow for the synthesis of 3-[(2-Benzothiazolyl)methoxy]aniline.

Conclusion

The synthesis of 3-[(2-Benzothiazolyl)methoxy]aniline is a feasible process for research and development purposes. The two-step pathway, involving the formation of 2-(chloromethyl)benzothiazole and a subsequent Williamson ether synthesis, is a well-established chemical transformation. While a detailed experimental protocol and complete characterization data for the final product are not explicitly available in the public domain based on the conducted searches, the provided general procedures and data for the intermediate offer a strong foundation for further experimental work. Researchers should focus on optimizing the conditions for the final etherification step and thoroughly characterizing the resulting product to confirm its identity and purity.

References

A Technical Guide to the Spectroscopic and Synthetic Aspects of 3-[(2-Benzthiazolyl)methoxy]aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[(2-Benzthiazolyl)methoxy]aniline is a molecule of interest in medicinal chemistry and materials science, combining the structural features of a benzothiazole moiety with a substituted aniline. Benzothiazole derivatives are known for a wide range of biological activities, including anticancer and antimicrobial properties. The aniline component provides a versatile handle for further chemical modifications. This guide provides a predictive overview of the spectroscopic characteristics of this compound and outlines a plausible synthetic route and characterization workflow.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of related benzothiazole and aniline derivatives.

Table 1: Predicted ¹H NMR Data

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Benzothiazole H-4~ 8.0d~ 8.0
Benzothiazole H-7~ 7.9d~ 8.0
Benzothiazole H-5/H-6~ 7.5 - 7.4m
Aniline H-2~ 6.8t~ 2.0
Aniline H-4~ 6.7dd~ 8.0, 2.0
Aniline H-5~ 7.1t~ 8.0
Aniline H-6~ 6.6dd~ 8.0, 2.0
-O-CH₂-~ 5.4s
-NH₂~ 3.8s (broad)

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Data

Assignment Predicted Chemical Shift (δ, ppm)
Benzothiazole C-2~ 168
Benzothiazole C-3a~ 153
Benzothiazole C-7a~ 135
Benzothiazole C-4, C-5, C-6, C-7~ 121 - 126
Aniline C-1~ 148
Aniline C-3~ 160
Aniline C-2, C-4, C-5, C-6~ 105 - 130
-O-CH₂-~ 70

Solvent: CDCl₃

Table 3: Predicted FT-IR Data

Frequency Range (cm⁻¹) Vibrational Mode
3450 - 3300N-H stretching (asymmetric and symmetric)
3100 - 3000Aromatic C-H stretching
2950 - 2850Aliphatic C-H stretching (-CH₂-)
~ 1620C=N stretching (benzothiazole)
1600 - 1450Aromatic C=C stretching
~ 1250C-O stretching (aryl ether)
~ 1100C-N stretching

Table 4: Predicted Mass Spectrometry Data

m/z Predicted Fragment
~ 256[M]⁺ (Molecular Ion)
~ 149[M - C₇H₅NS]⁺ (cleavage of the ether bond)
~ 134[C₇H₄NS]⁺ (benzothiazolyl fragment)
~ 108[C₆H₆NO]⁺ (aminophenoxy fragment)

Proposed Experimental Protocols

3.1. Synthesis: Williamson Ether Synthesis

A plausible route for the synthesis of this compound is the Williamson ether synthesis, reacting 2-(chloromethyl)benzo[d]thiazole with 3-aminophenol.

  • Materials: 2-(chloromethyl)benzo[d]thiazole, 3-aminophenol, potassium carbonate (K₂CO₃), acetone.

  • Procedure:

    • To a solution of 3-aminophenol (1.0 eq) in dry acetone, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of 2-(chloromethyl)benzo[d]thiazole (1.0 eq) in dry acetone dropwise.

    • Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, filter the solid and evaporate the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

3.2. Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Apparatus: A 400 MHz or 500 MHz NMR spectrometer.

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • Data Acquisition: Record ¹H NMR and ¹³C NMR spectra at room temperature. Use standard pulse programs.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Apparatus: An FT-IR spectrometer.

    • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

    • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Apparatus: A mass spectrometer, for example, with an Electrospray Ionization (ESI) source.

    • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

    • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

Visualizations

4.1. Synthetic Workflow

Synthesis_Workflow Reactant1 3-Aminophenol Reaction Williamson Ether Synthesis (Reflux) Reactant1->Reaction Reactant2 2-(Chloromethyl)benzo[d]thiazole Reactant2->Reaction Base K2CO3 Base->Reaction Solvent Acetone Solvent->Reaction Workup Filtration & Solvent Evaporation Reaction->Workup Extraction Ethyl Acetate Extraction Workup->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis PurifiedProduct Purified Product NMR NMR Spectroscopy (¹H, ¹³C) PurifiedProduct->NMR IR FT-IR Spectroscopy PurifiedProduct->IR MS Mass Spectrometry PurifiedProduct->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

An In-depth Technical Guide on the Thermal Stability and Degradation of 3-[(2-Benzthiazolyl)methoxy]aniline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-[(2-Benzthiazolyl)methoxy]aniline is a complex organic molecule incorporating three key functional groups that dictate its chemical and physical properties, including its thermal stability. Understanding the thermal behavior of this compound is crucial for its potential applications in drug development and materials science, where it may be subjected to various temperature-related stresses during synthesis, purification, storage, and formulation. This document outlines the expected thermal stability and potential degradation pathways based on analogous structures.

Predicted Thermal Properties

The overall thermal stability of this compound will be influenced by the synergistic and antagonistic effects of its functional groups. Benzothiazole derivatives are generally known for their high thermal stability.[1] Aromatic ethers also typically exhibit good thermal resistance.[2][3] The aniline moiety, however, can be more susceptible to oxidation and thermal decomposition.

The melting point (mp) is an indicator of the purity and the energy required to overcome crystal lattice forces. A higher melting point can be correlated with greater thermal stability.[4] For comparison, various substituted benzothiazole derivatives exhibit a wide range of melting points, some exceeding 350 °C, indicating high thermal stability.[5] Aniline derivatives also show varied melting points depending on their substitution. The melting point of this compound is anticipated to be sharp, and its decomposition is likely to occur at a significantly higher temperature.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and volatile components.[6][7] Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, revealing information about melting, crystallization, and other phase transitions.[8][9]

A hypothetical TGA thermogram for this compound would likely show initial stability with minimal mass loss, followed by one or more decomposition steps at elevated temperatures. The initial decomposition may be attributed to the cleavage of the less stable bonds, such as the C-O ether bond or degradation of the aniline moiety. The more stable benzothiazole ring would likely decompose at a higher temperature.

The DSC curve would be expected to show a sharp endothermic peak corresponding to the melting of the crystalline solid. At higher temperatures, exothermic peaks may be observed, corresponding to the decomposition processes identified in the TGA curve.

Tabulated Data of Related Compounds

To provide a quantitative context, the following tables summarize the thermal properties of various benzothiazole and aniline derivatives found in the literature.

Table 1: Melting Points of Various Benzothiazole Derivatives

Compound NameStructureMelting Point (°C)
2-(3-hydroxyphenyl)benzothiazole132
2-(2,3-dihydroxyphenyl)benzothiazole186
2-(3,4-dihydroxyphenyl)benzothiazole223
N-(1,3-benzothiazol-2-yl)-2-methoxybenzamideStable up to 160
A substituted benzothiazole derivative>350
Another substituted benzothiazole derivative246-248.6

(Data sourced from literature.[4][5][10])

Table 2: Thermal Decomposition Data of Aniline and Methoxy Aniline Polymers

PolymerOnset Decomposition Temperature (°C) (in N2)
Polyaniline (PANI)Varies with synthesis, typically starts degrading > 200°C
Poly(o-methoxyaniline) (POMA)Generally less stable than PANI
Poly[(aniline)co(p-methoxyaniline)]Thermally more stable than PANI

(Data is qualitative and comparative, based on available literature.[11][12][13])

Proposed Thermal Degradation Pathways

The thermal degradation of this compound is likely to proceed through a multi-step mechanism involving the cleavage of its various functional groups. The following pathways are proposed based on established chemical principles.

The initial decomposition is likely to involve the weakest bonds in the molecule. The ether linkage (C-O-C) and the C-N bond of the aniline are potential initial sites of cleavage.

  • Pathway A: Ether Bond Cleavage: Homolytic or heterolytic cleavage of the benzyl-ether bond could lead to the formation of a 2-benzothiazole radical or cation and a 3-aminophenoxy radical or anion. These reactive intermediates would then undergo further reactions.

  • Pathway B: Aniline Degradation: The aniline moiety can undergo oxidation and polymerization at elevated temperatures. The amino group is an activating group and can be susceptible to oxidative degradation.

Following the initial fragmentation, the resulting smaller molecules and radicals will undergo further decomposition at higher temperatures.

  • Benzothiazole Ring Opening: The benzothiazole ring itself is relatively stable but will eventually break down at very high temperatures. This could involve cleavage of the thiazole ring, followed by the degradation of the benzene ring.[14][15]

  • Char Formation: Aromatic compounds often produce a significant amount of carbonaceous residue (char) upon high-temperature pyrolysis.

G This compound This compound Initial Heat Application Initial Heat Application This compound->Initial Heat Application Pathway A: Ether Cleavage Pathway A: Ether Cleavage Initial Heat Application->Pathway A: Ether Cleavage Pathway B: Aniline Degradation Pathway B: Aniline Degradation Initial Heat Application->Pathway B: Aniline Degradation Benzothiazole Intermediates Benzothiazole Intermediates Pathway A: Ether Cleavage->Benzothiazole Intermediates Aniline-derived Fragments Aniline-derived Fragments Pathway B: Aniline Degradation->Aniline-derived Fragments Further Heating Further Heating Benzothiazole Intermediates->Further Heating Aniline-derived Fragments->Further Heating Ring Opening Ring Opening Further Heating->Ring Opening Volatile Products (CO, CO2, NOx, SOx) Volatile Products (CO, CO2, NOx, SOx) Ring Opening->Volatile Products (CO, CO2, NOx, SOx) Char Residue Char Residue Ring Opening->Char Residue

Caption: Proposed thermal degradation pathways for this compound.

Experimental Protocols

The following are generalized protocols for conducting TGA and DSC analyses on a compound like this compound.

  • Instrument Preparation: Ensure the TGA instrument is calibrated for temperature and mass.[16]

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (typically alumina or platinum).[17]

  • Experimental Setup:

    • Place the crucible in the TGA furnace.

    • Set the purge gas (typically nitrogen for inert atmosphere or air for oxidative studies) to a flow rate of 20-50 mL/min.[18]

    • Program the temperature to ramp from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).[18]

  • Data Acquisition: Initiate the experiment and record the mass loss as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve to determine the onset of decomposition, temperatures of maximum mass loss, and the percentage of residual mass.[7]

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using a standard reference material (e.g., indium).[19]

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to be used as a reference.[20]

  • Experimental Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Set the purge gas (typically nitrogen) to a flow rate of 20-50 mL/min.

    • Program the temperature to perform a heat-cool-heat cycle to erase the thermal history of the sample. A typical program would be to heat from ambient to a temperature above the expected melting point, cool down, and then reheat at a controlled rate (e.g., 10 °C/min).[20]

  • Data Acquisition: Start the experiment and record the differential heat flow as a function of temperature.

  • Data Analysis: Analyze the DSC thermogram to identify the melting point (onset of the melting peak), heat of fusion (area under the melting peak), and any other thermal events such as glass transitions or decomposition exotherms.[21]

G cluster_0 TGA Workflow cluster_1 DSC Workflow TGA_Start Start TGA_Prep Sample Preparation (5-10 mg) TGA_Start->TGA_Prep TGA_Load Load Sample into TGA TGA_Prep->TGA_Load TGA_Params Set Parameters (N2 Purge, 10°C/min ramp) TGA_Load->TGA_Params TGA_Run Run Experiment TGA_Params->TGA_Run TGA_Analyze Analyze Mass Loss vs. Temperature TGA_Run->TGA_Analyze TGA_End End TGA_Analyze->TGA_End DSC_Start Start DSC_Prep Sample Preparation (2-5 mg in sealed pan) DSC_Start->DSC_Prep DSC_Load Load Sample and Reference Pans DSC_Prep->DSC_Load DSC_Params Set Parameters (N2 Purge, heat-cool-heat cycle) DSC_Load->DSC_Params DSC_Run Run Experiment DSC_Params->DSC_Run DSC_Analyze Analyze Heat Flow vs. Temperature DSC_Run->DSC_Analyze DSC_End End DSC_Analyze->DSC_End

Caption: Generalized experimental workflows for TGA and DSC analysis.

Conclusion

While direct experimental data for this compound is not available, a predictive analysis based on its constituent functional groups suggests it is likely a thermally stable compound. The benzothiazole and aromatic ether moieties are expected to confer significant thermal resistance, while the aniline group may represent the initial site of thermal degradation. The proposed degradation pathways and generalized experimental protocols provided in this guide serve as a valuable starting point for researchers and drug development professionals investigating this and similar molecules. Empirical validation through TGA and DSC is essential to confirm these predictions and fully characterize the thermal behavior of this compound.

References

The Benzothiazole Scaffold: A Technical Guide to its Discovery, History, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole, a bicyclic heterocyclic compound consisting of a benzene ring fused to a thiazole ring, has emerged as a "privileged scaffold" in medicinal chemistry and materials science.[1] Its unique structural features and diverse biological activities have led to the development of a vast array of derivatives with applications ranging from anticancer and neuroprotective agents to industrial dyes. This in-depth technical guide explores the discovery and rich history of benzothiazole derivatives, providing a comprehensive overview of their synthesis, key experimental protocols, and mechanisms of action.

Discovery and Historical Development

The journey of benzothiazole began in the late 19th century. In 1887, the German chemist August Wilhelm von Hofmann was the first to synthesize a 2-substituted benzothiazole derivative.[2][3] This pioneering work laid the foundation for over a century of research into the synthesis and application of this versatile heterocyclic system.

Early research on benzothiazoles was closely linked to the development of synthetic dyes. The planar structure of the benzothiazole ring system proved to be an excellent chromophore.[4] A notable example is Thioflavin T, a benzothiazole-based dye first described in 1959, which has become an indispensable tool for the detection of amyloid fibrils in neurodegenerative diseases like Alzheimer's.[5]

The mid-20th century witnessed a surge of interest in the biological activities of benzothiazole derivatives. This led to the discovery of their potential as antimicrobial, antifungal, and anthelmintic agents.[6] The latter half of the 20th century and the beginning of the 21st century saw the emergence of benzothiazole-containing drugs for a wide range of therapeutic areas. For instance, Riluzole was approved for the treatment of amyotrophic lateral sclerosis (ALS), and Pramipexole is used to manage Parkinson's disease.[2] These successes have cemented the importance of the benzothiazole scaffold in modern drug discovery.

Synthetic Methodologies

The synthesis of the benzothiazole core and its derivatives has been a subject of extensive research, leading to the development of numerous synthetic routes. The most common and versatile methods involve the condensation of 2-aminothiophenol with various electrophilic partners.

Condensation of 2-Aminothiophenol with Aldehydes

One of the most widely employed methods for the synthesis of 2-substituted benzothiazoles is the reaction of 2-aminothiophenol with aldehydes. This reaction can be carried out under various conditions, often with the use of an oxidizing agent or a catalyst to facilitate the cyclization and subsequent aromatization.

Table 1: Synthesis of 2-Arylbenzothiazoles via Condensation of 2-Aminothiophenol with Aromatic Aldehydes

EntryAldehydeCatalyst/OxidantSolventTime (h)Yield (%)M.p. (°C)Reference
1BenzaldehydeAirDMSO1295112-114[7]
24-ChlorobenzaldehydeH2O2/HClEthanol192155-157[7]
34-MethoxybenzaldehydeAirDMSO1291123-125[7]
44-NitrobenzaldehydeH2O2/HClEthanol194225-227[7]
52-NaphthaldehydeAirDMSO1288168-170[7]

Experimental Protocol: Synthesis of 2-Phenylbenzothiazole

A mixture of 2-aminothiophenol (1.25 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in dimethyl sulfoxide (DMSO) (20 mL) is stirred at 120 °C under an air atmosphere for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-water (100 mL). The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then recrystallized from ethanol to afford 2-phenylbenzothiazole as a white solid.

Historical Synthetic Methods

The Hugerschoff synthesis, a classical method for the preparation of 2-aminobenzothiazoles, involves the reaction of an arylthiourea with bromine in an inert solvent like chloroform.[8][9] The reaction proceeds through an oxidative cyclization mechanism.

Another historical route is the Jacobsen synthesis, which utilizes the cyclization of thiobenzanilides in the presence of an oxidizing agent, typically potassium ferricyanide, to form 2-substituted benzothiazoles.[10]

Physicochemical and Spectral Data of Representative Benzothiazole Derivatives

The following table summarizes the key physicochemical and spectral data for a selection of benzothiazole derivatives, showcasing the impact of substitution on their properties.

Table 2: Physicochemical and Spectral Data of Selected Benzothiazole Derivatives

CompoundMolecular FormulaM.p. (°C)1H NMR (δ, ppm)13C NMR (δ, ppm)Reference
2-PhenylbenzothiazoleC13H9NS112-1148.12 (d, 1H), 7.95 (d, 1H), 7.50-7.35 (m, 5H)168.1, 154.1, 135.0, 133.6, 130.9, 129.0, 127.5, 126.2, 125.1, 123.2, 121.5[11]
2-MethylbenzothiazoleC8H7NS12-148.01 (d, 1H), 7.85 (d, 1H), 7.47 (t, 1H), 7.35 (t, 1H), 2.85 (s, 3H)167.9, 153.3, 134.7, 126.2, 125.0, 122.7, 121.6, 20.2[12]
2-AminobenzothiazoleC7H6N2S129-1317.65 (d, 1H), 7.55 (d, 1H), 7.28 (t, 1H), 7.08 (t, 1H), 5.60 (s, 2H)168.5, 152.4, 131.8, 126.3, 122.1, 121.4, 120.9[5]
6-Nitro-2-aminobenzothiazoleC7H5N3O2S238-2408.55 (d, 1H), 8.10 (dd, 1H), 7.65 (d, 1H), 6.05 (s, 2H)173.2, 157.1, 143.5, 128.9, 121.8, 119.5, 114.3[13]

Key Applications and Mechanisms of Action

Benzothiazole derivatives have demonstrated a remarkable range of biological activities, with significant research focused on their potential as anticancer and neuroprotective agents.

Anticancer Activity and Signaling Pathways

Many benzothiazole derivatives exhibit potent anticancer activity through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation. Its dysregulation is a hallmark of many cancers. Several benzothiazole derivatives have been identified as inhibitors of this pathway, often by directly targeting the PI3K enzyme.[14][15]

PI3K_AKT_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell Survival & Proliferation Cell Survival & Proliferation mTORC1->Cell Survival & Proliferation Benzothiazole Derivative Benzothiazole Derivative Benzothiazole Derivative->PI3K inhibits

Benzothiazole derivatives inhibiting the PI3K/AKT pathway.

The Epidermal Growth Factor Receptor (EGFR) is another key target in cancer therapy. Overexpression or mutation of EGFR can lead to uncontrolled cell growth. Molecular docking studies have shown that certain benzothiazole derivatives can bind to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity.[4][16]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization & Autophosphorylation Dimerization & Autophosphorylation EGFR->Dimerization & Autophosphorylation Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization & Autophosphorylation->Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling (e.g., RAS-RAF-MEK-ERK)->Cell Proliferation & Survival Benzothiazole Derivative Benzothiazole Derivative Benzothiazole Derivative->EGFR inhibits

Inhibition of EGFR signaling by benzothiazole derivatives.
Neurodegenerative Diseases and Amyloid Imaging

In the context of neurodegenerative diseases, benzothiazole derivatives, particularly Thioflavin T, are instrumental. Thioflavin T exhibits a significant increase in fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils, making it a gold standard for their detection.[17]

Experimental Protocol: Thioflavin T (ThT) Assay for Amyloid Beta Aggregation

  • Preparation of ThT Stock Solution: Dissolve Thioflavin T powder in phosphate-buffered saline (PBS) to a final concentration of 5 mM. Filter the solution through a 0.22 µm filter.

  • Preparation of Amyloid Beta (Aβ) Solution: Reconstitute synthetic Aβ peptide (e.g., Aβ42) in a suitable solvent (e.g., 100% hexafluoroisopropanol), then remove the solvent under vacuum. Resuspend the peptide film in a buffer such as PBS to the desired concentration.

  • Aggregation Assay: Mix the Aβ solution with the ThT stock solution in a 96-well plate to a final concentration of, for example, 10 µM Aβ and 20 µM ThT.

  • Fluorescence Measurement: Monitor the fluorescence intensity at regular intervals using a plate reader with excitation and emission wavelengths of approximately 440 nm and 480 nm, respectively. An increase in fluorescence over time indicates the formation of amyloid fibrils.

Experimental Workflows in Benzothiazole Research

The investigation of benzothiazole derivatives typically follows a structured workflow, from initial synthesis and screening to detailed mechanistic studies.

Drug_Discovery_Workflow cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical Library Synthesis Library Synthesis High-Throughput Screening High-Throughput Screening Library Synthesis->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Cytotoxicity Assays (e.g., MTT) Cytotoxicity Assays (e.g., MTT) Lead Optimization->Cytotoxicity Assays (e.g., MTT) Mechanism of Action Studies Mechanism of Action Studies Cytotoxicity Assays (e.g., MTT)->Mechanism of Action Studies Animal Models Animal Models Mechanism of Action Studies->Animal Models Toxicity & Pharmacokinetics Toxicity & Pharmacokinetics Animal Models->Toxicity & Pharmacokinetics Candidate Selection Candidate Selection Toxicity & Pharmacokinetics->Candidate Selection

General workflow for benzothiazole-based drug discovery.

A crucial step in elucidating the mechanism of action of a hit compound is to analyze its effect on specific cellular pathways. Western blotting is a widely used technique for this purpose.

Western_Blot_Workflow Cell Lysis & Protein Extraction Cell Lysis & Protein Extraction Protein Quantification Protein Quantification Cell Lysis & Protein Extraction->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer to Membrane Protein Transfer to Membrane SDS-PAGE->Protein Transfer to Membrane Blocking Blocking Protein Transfer to Membrane->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection & Imaging Detection & Imaging Secondary Antibody Incubation->Detection & Imaging Data Analysis Data Analysis Detection & Imaging->Data Analysis

Experimental workflow for Western blot analysis.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the benzothiazole derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[15][18]

Conclusion

The benzothiazole scaffold has a rich history and continues to be a source of inspiration for the development of new therapeutic agents and functional materials. Its synthetic versatility and diverse biological activity make it a cornerstone of modern medicinal chemistry. This technical guide provides a foundation for researchers and drug development professionals to understand the historical context, synthetic strategies, and key experimental methodologies associated with this remarkable heterocyclic system. Further exploration of the vast chemical space of benzothiazole derivatives holds immense promise for addressing unmet medical needs and advancing scientific discovery.

References

Methodological & Application

step-by-step synthesis protocol for 3-[(2-Benzthiazolyl)methoxy]aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of 3-[(2-Benzthiazolyl)methoxy]aniline. The synthesis is a two-step process commencing with the formation of a key intermediate, 2-(chloromethyl)benzothiazole, followed by a Williamson ether synthesis with 3-aminophenol.

Experimental Overview

The overall synthesis pathway is illustrated below. The initial step involves the cyclization of 2-aminothiophenol with chloroacetyl chloride to yield 2-(chloromethyl)benzothiazole. The subsequent step is the formation of the ether linkage between this intermediate and 3-aminophenol.

Synthesis_Workflow Overall Synthesis Workflow cluster_step1 Step 1: Synthesis of 2-(Chloromethyl)benzothiazole cluster_step2 Step 2: Williamson Ether Synthesis A 2-Aminothiophenol R1 Microwave Irradiation (10 min) A->R1 B Chloroacetyl Chloride B->R1 C Acetic Acid (Solvent) C->R1 P1 2-(Chloromethyl)benzothiazole R1->P1 R2 Stirring at 40°C (Overnight) P1->R2 D 3-Aminophenol D->R2 E Potassium Carbonate (Base) E->R2 F Dry Tetrahydrofuran (Solvent) F->R2 P2 This compound R2->P2

Caption: Two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 2-(Chloromethyl)benzothiazole

This protocol is adapted from a microwave-assisted synthesis method, which is efficient and high-yielding.

Materials:

  • 2-Aminothiophenol

  • Chloroacetyl chloride

  • Glacial acetic acid

  • 5 M Sodium hydroxide (NaOH) solution

  • Chloroform (CHCl₃)

  • Magnesium sulfate (MgSO₄)

  • Petroleum ether

  • Acetone

Equipment:

  • Microwave reactor

  • Round-bottom flask

  • Dropping funnel

  • Beakers

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

  • Standard laboratory glassware

Procedure:

  • In a microwave reactor vessel, dissolve 2-aminothiophenol (1.0 g, 7.93 mmol) in glacial acetic acid (15 mL).

  • Add chloroacetyl chloride (1.35 g, 11.9 mmol) dropwise to the solution.

  • Irradiate the reaction mixture in a microwave reactor for 10 minutes at a power of 500 W.

  • After cooling, pour the mixture onto crushed ice (100 g).

  • Basify the solution with 5 M NaOH until it is alkaline.

  • Extract the aqueous solution with chloroform (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue by column chromatography on silica gel using a mixture of petroleum ether and acetone (10:1 v/v) as the eluent to obtain 2-(chloromethyl)benzothiazole as a yellow solid.

Step 2: Synthesis of this compound

This protocol is based on a general procedure for the Williamson ether synthesis involving 2-(chloromethyl)benzothiazole and substituted phenols.[1]

Materials:

  • 2-(Chloromethyl)benzothiazole (from Step 1)

  • 3-Aminophenol

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dry tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine solution

Equipment:

  • Round-bottom flask with a condenser

  • Magnetic stirrer with a heating plate

  • Standard laboratory glassware

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • To a solution of 2-(chloromethyl)benzothiazole (0.5 g, 2.72 mmol) and 3-aminophenol (0.297 g, 2.72 mmol) in dry tetrahydrofuran (30 mL), add anhydrous potassium carbonate (0.380 g, 2.72 mmol).

  • Stir the reaction mixture at 40°C overnight.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the inorganic base.

  • Wash the solid residue with ethyl acetate.

  • Combine the organic filtrates and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final product, this compound.

Data Presentation

The following table summarizes the key quantitative data for the intermediate and the expected data for the final product.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateYield (%)Melting Point (°C)Analytical Data (Observed/Expected)
2-(Chloromethyl)benzothiazole C₈H₆ClNS183.66Yellow Solid8789-90¹H NMR (CDCl₃): δ 8.04-8.01 (m, 1H), 7.91-7.89 (m, 1H), 7.53-7.49 (m, 1H), 7.44-7.40 (m, 1H), 4.95 (s, 2H). MS (ESI): m/z = 183.9 [M+H]⁺.[1]
This compound C₁₄H₁₂N₂OS256.33Solid66-79 (Expected)Not ReportedExpected ¹H NMR: Peaks corresponding to the benzothiazole protons, the aniline ring protons, the methylene bridge protons (-O-CH₂-), and the amine protons (-NH₂). Expected MS: m/z = 257.3 [M+H]⁺.

Note: The yield for this compound is an expected range based on similar reported reactions, as specific experimental data for this compound was not found in the searched literature.[1]

References

Application Note: Purification of 3-[(2-Benzthiazolyl)methoxy]aniline using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 3-[(2-Benzthiazolyl)methoxy]aniline using normal-phase column chromatography. The described methodology is essential for obtaining a high-purity compound, a critical step in drug discovery and development workflows. This document outlines the materials, equipment, and a step-by-step procedure for the successful separation and isolation of the target compound from reaction impurities.

Introduction

This compound is a heterocyclic compound containing both a benzothiazole and an aniline moiety, making it a molecule of interest in medicinal chemistry due to the known pharmacological activities of these scaffolds.[1][2] Following its synthesis, purification is a crucial step to remove unreacted starting materials, by-products, and other impurities. Column chromatography is a widely used and effective technique for this purpose.[3] This protocol details the use of silica gel as the stationary phase and a suitable mobile phase for the efficient purification of this compound. Given the basic nature of the aniline group, special considerations are addressed to prevent poor separation and band tailing on the slightly acidic silica gel.[4][5][6]

Experimental Protocol

This protocol is designed for the purification of a crude sample of this compound. The selection of the mobile phase is critical and should be optimized by thin-layer chromatography (TLC) prior to performing the column.

Materials and Equipment:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh)

  • Mobile Phase: Gradient of n-hexane and ethyl acetate with 1% triethylamine (v/v).

  • Crude Sample: this compound dissolved in a minimal amount of dichloromethane (DCM).

  • Glass chromatography column

  • Fraction collector or test tubes

  • TLC plates (silica gel 60 F254)

  • UV lamp for visualization

  • Rotary evaporator

  • Standard laboratory glassware and consumables

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in DCM.

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using various ratios of n-hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) containing 1% triethylamine to find a solvent system that provides a good separation of the desired product (Rf value of ~0.3-0.4) from impurities.

  • Column Packing (Slurry Method):

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 n-hexane:ethyl acetate with 1% triethylamine).

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, creating a packed bed.

    • Add a layer of sand on top of the silica bed to protect it from disturbance during sample loading and solvent addition.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of DCM.

    • Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb completely onto the silica gel.

  • Elution and Fraction Collection:

    • Begin elution with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate as per the TLC optimization. This gradient elution will help in separating compounds with different polarities.

    • Collect fractions of a fixed volume (e.g., 10-20 mL) in test tubes or using a fraction collector.

  • Monitoring the Separation:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Spot a small amount from each fraction onto a TLC plate and develop it using the optimized solvent system.

    • Visualize the spots under a UV lamp.

  • Isolation of the Pure Compound:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified compound.

    • Determine the yield and characterize the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).

Data Presentation

The following table summarizes the key parameters for the column chromatography purification of this compound.

ParameterRecommended Conditions
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase System n-Hexane and Ethyl Acetate with 1% Triethylamine (v/v)
Elution Mode Gradient Elution
Initial Mobile Phase 9:1 n-Hexane:Ethyl Acetate (+1% Et3N)
Final Mobile Phase 7:3 n-Hexane:Ethyl Acetate (+1% Et3N) or higher polarity if needed
Target Rf Value (TLC) ~0.3 - 0.4
Detection Method UV visualization (254 nm)

Experimental Workflow Diagram

PurificaitonWorkflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Optimization (n-Hexane:EtOAc + 1% Et3N) Slurry Prepare Silica Gel Slurry Column_Packing Pack Chromatography Column Slurry->Column_Packing Sample_Loading Load Crude Sample Column_Packing->Sample_Loading Elution Gradient Elution Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Fraction_TLC Monitor Fractions by TLC Fraction_Collection->Fraction_TLC Pooling Pool Pure Fractions Fraction_TLC->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Pure_Compound Obtain Pure Compound Evaporation->Pure_Compound LogicalRelationship Analyte This compound (Basic Amine) Interaction Potential for Strong Acid-Base Interaction Analyte->Interaction Stationary_Phase Silica Gel (Slightly Acidic) Stationary_Phase->Interaction Problem Poor Peak Shape (Tailing), Irreversible Adsorption Interaction->Problem Solution Add Triethylamine (Et3N) to Mobile Phase Problem->Solution Mechanism Et3N competes for acidic sites on silica, minimizing analyte interaction. Solution->Mechanism Outcome Improved Separation & Symmetrical Peaks Solution->Outcome

References

Application Notes and Protocols for the Quantification of 3-[(2-Benzthiazolyl)methoxy]aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[(2-Benzthiazolyl)methoxy]aniline is a chemical compound of interest in pharmaceutical research and development, potentially as an intermediate, impurity, or a novel therapeutic agent. Accurate and precise quantification of this analyte is crucial for various stages of drug development, including process optimization, quality control, and pharmacokinetic studies. This document provides a detailed application note and protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with UV detection, a widely accessible and reliable analytical technique. Additionally, a more sensitive method using tandem mass spectrometry (LC-MS/MS) is proposed for trace-level analysis.

Analytical Methods

A reversed-phase HPLC method is the primary recommendation for the quantification of this compound. The methodology is based on established principles for the analysis of related aromatic amines and benzothiazole derivatives.[1][2][3]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and formulated products where the concentration is relatively high.

Protocol:

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.

  • Gradient Program:

    • 0-2 min: 30% Acetonitrile

    • 2-10 min: 30% to 80% Acetonitrile

    • 10-12 min: 80% Acetonitrile

    • 12-13 min: 80% to 30% Acetonitrile

    • 13-15 min: 30% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 285 nm (based on the UV absorbance of similar aromatic compounds).[4]

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of this compound in biological matrices or as a trace impurity, a more sensitive and selective LC-MS/MS method is recommended.

Protocol:

1. Instrumentation:

  • A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.

  • Gradient Program:

    • 0-0.5 min: 10% Acetonitrile

    • 0.5-3 min: 10% to 90% Acetonitrile

    • 3-3.5 min: 90% Acetonitrile

    • 3.5-3.6 min: 90% to 10% Acetonitrile

    • 3.6-5 min: 10% Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor ion would be the protonated molecule [M+H]+. The exact mass of this compound (C14H12N2OS) is 256.07 g/mol .[5]

    • Product ions would need to be determined by infusing a standard solution and performing a product ion scan. Likely fragment ions would result from the cleavage of the ether bond or fragmentation of the benzothiazole ring.[6][7]

  • Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

4. Sample Preparation (for Plasma Samples):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Data Presentation

The following tables summarize the expected quantitative data from a validated HPLC-UV method for the analysis of this compound.

Table 1: Linearity

Concentration (µg/mL)Peak Area (arbitrary units)
115,000
575,000
10150,000
25375,000
50750,000
1001,500,000
Correlation Coefficient (r²) > 0.999

Table 2: Precision

Concentration (µg/mL)Intra-day RSD (%) (n=6)Inter-day RSD (%) (n=18)
5< 2.0< 3.0
50< 1.5< 2.5
90< 1.0< 2.0

Table 3: Accuracy

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
54.9599.0
5050.5101.0
9089.199.0

Table 4: Limits of Detection and Quantification

ParameterValue (µg/mL)
Limit of Detection (LOD)0.1
Limit of Quantification (LOQ)0.3

Mandatory Visualizations

analytical_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis Sample Bulk Drug or Formulation Dissolution Dissolve in Methanol Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (285 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Calibration Generate Calibration Curve Chromatogram->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: HPLC-UV Analytical Workflow for this compound.

lc_msms_workflow cluster_plasma_prep Plasma Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_ms_data_analysis Data Analysis Plasma Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma->Protein_Precipitation Centrifugation Centrifuge Protein_Precipitation->Centrifugation Evaporation Evaporate Supernatant Centrifugation->Evaporation Reconstitution Reconstitute Evaporation->Reconstitution LC_Injection Inject into LC Reconstitution->LC_Injection LC_Separation UPLC C18 Separation LC_Injection->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection MRM_Chromatogram Obtain MRM Chromatogram MS_Detection->MRM_Chromatogram Internal_Standard_Calibration Internal Standard Calibration MRM_Chromatogram->Internal_Standard_Calibration MS_Quantification Quantify Analyte Internal_Standard_Calibration->MS_Quantification

Caption: LC-MS/MS Workflow for Trace Analysis in Plasma.

References

Application Notes and Protocols: 3-[(2-Benzthiazolyl)methoxy]aniline as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-[(2-Benzthiazolyl)methoxy]aniline as a key intermediate in the synthesis of novel organic compounds with potential therapeutic applications. The protocols detailed below are based on established synthetic methodologies for analogous compounds and are intended to serve as a foundational guide for researchers.

Introduction

This compound is a valuable bifunctional molecule incorporating a benzothiazole moiety and a reactive aniline functional group. The benzothiazole scaffold is a well-established pharmacophore found in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of the aniline group provides a convenient handle for further chemical modifications, allowing for the construction of diverse molecular architectures. This intermediate is particularly useful in the synthesis of Schiff bases, amides, and metal complexes, which are classes of compounds actively explored in drug discovery.

Key Applications

The primary applications of this compound in organic synthesis are centered around the reactivity of its primary amine. Two major applications are highlighted:

  • Synthesis of Schiff Bases and their Metal Complexes: The aniline moiety readily undergoes condensation reactions with various aldehydes and ketones to form Schiff bases (imines). These Schiff bases can act as ligands, coordinating with various metal ions to form stable complexes. Such metal complexes have shown significant potential as anticancer agents.

  • Synthesis of Acyl Derivatives (Amides): The nucleophilic amine can be acylated using a variety of acylating agents (e.g., acid chlorides, anhydrides) to furnish the corresponding amides. This reaction is instrumental in creating compounds with modified electronic and steric properties, potentially leading to enhanced biological activity and improved pharmacokinetic profiles.

Data Presentation

The following tables summarize key quantitative data for compounds structurally related to derivatives of this compound, demonstrating their potential as anticancer agents.

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of a Benzothiazole Aniline Ligand (L1) and its Platinum(II) Complex (L1Pt) [1][2][3][4]

CompoundHepG2 (Liver)A549 (Lung)MCF7 (Breast)PC-3 (Prostate)Caki-1 (Kidney)U-87 MG (Brain)
L1 *15.3 ± 1.225.1 ± 2.122.4 ± 1.830.5 ± 2.528.7 ± 2.335.2 ± 2.9
L1Pt 8.7 ± 0.715.8 ± 1.313.1 ± 1.118.9 ± 1.617.5 ± 1.421.3 ± 1.9
Cisplatin 10.2 ± 0.912.5 ± 1.111.8 ± 1.015.6 ± 1.314.3 ± 1.217.8 ± 1.5

*L1 is a benzothiazole aniline derivative structurally similar to this compound. Data is presented as mean ± standard deviation.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of derivatives using this compound as an intermediate.

Protocol 1: Synthesis of a Schiff Base Derivative

This protocol describes the general procedure for the condensation reaction between this compound and an aromatic aldehyde (e.g., salicylaldehyde) to form a Schiff base.

Materials:

  • This compound

  • Salicylaldehyde (or other suitable aldehyde/ketone)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve 1.0 equivalent of this compound in a minimal amount of warm absolute ethanol in a round-bottom flask.

  • To this solution, add 1.05 equivalents of salicylaldehyde, also dissolved in a small amount of absolute ethanol.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • The mixture is then refluxed with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The solid product is washed with cold ethanol to remove any unreacted starting materials and impurities.

  • The purified Schiff base is then dried under vacuum.

  • Characterization of the product should be performed using appropriate spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Protocol 2: Synthesis of a Platinum(II) Complex of a Schiff Base Ligand

This protocol outlines the synthesis of a platinum(II) complex using a Schiff base derived from this compound as the ligand.

Materials:

  • Schiff base ligand (from Protocol 1)

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • Dimethylformamide (DMF)

  • Water

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve 1.0 equivalent of the Schiff base ligand in DMF in a round-bottom flask.

  • In a separate flask, dissolve 1.0 equivalent of K₂PtCl₄ in a minimal amount of water.

  • Slowly add the aqueous solution of K₂PtCl₄ to the DMF solution of the ligand with vigorous stirring at room temperature.

  • The reaction mixture is stirred for 24 hours at room temperature in the dark.

  • The resulting precipitate, the platinum(II) complex, is collected by filtration.

  • The solid is washed sequentially with water, ethanol, and diethyl ether to remove impurities.

  • The final product is dried under vacuum.

  • Characterization should be performed using ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and elemental analysis.

Protocol 3: Synthesis of an Acyl Derivative (Amide)

This protocol provides a general method for the acylation of this compound with an acid chloride (e.g., benzoyl chloride).

Materials:

  • This compound

  • Benzoyl chloride (or other suitable acylating agent)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (or other suitable base)

  • Round-bottom flask

  • Stirring apparatus

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve 1.0 equivalent of this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add 1.1 equivalents of triethylamine to the solution to act as a base and scavenger for the HCl byproduct.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add 1.05 equivalents of benzoyl chloride dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.

  • The crude product can be purified by column chromatography or recrystallization.

  • Characterize the purified product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways and a plausible signaling pathway for the anticancer activity of benzothiazole aniline derivatives.

Synthetic_Workflow Intermediate This compound SchiffBase Schiff Base Ligand Intermediate->SchiffBase Condensation (Protocol 1) Amide Acyl Derivative (Amide) Intermediate->Amide Acylation (Protocol 3) Aldehyde Aldehyde/Ketone (e.g., Salicylaldehyde) Aldehyde->SchiffBase MetalComplex Metal Complex SchiffBase->MetalComplex Complexation (Protocol 2) MetalSalt Metal Salt (e.g., K₂PtCl₄) MetalSalt->MetalComplex AcylatingAgent Acylating Agent (e.g., Benzoyl Chloride) AcylatingAgent->Amide

Caption: Synthetic workflow for derivatives of this compound.

Signaling_Pathway cluster_cell Cancer Cell BTA_Derivative Benzothiazole Aniline Derivative/Complex DNA Nuclear DNA BTA_Derivative->DNA Enters Nucleus Mitochondria Mitochondria BTA_Derivative->Mitochondria Inhibition Inhibition BTA_Derivative->Inhibition CellMembrane Cell Membrane DNA_Damage DNA Damage (Intercalation/Alkylation) DNA->DNA_Damage Apoptosis_Pathway Apoptotic Signaling Cascade DNA_Damage->Apoptosis_Pathway ROS Increased Reactive Oxygen Species (ROS) ROS->Apoptosis_Pathway Mitochondria->ROS Caspases Caspase Activation Apoptosis_Pathway->Caspases Apoptosis Apoptosis (Programmed Cell Death) Caspases->Apoptosis AKT_ERK AKT/ERK Signaling Pathways Inhibition->AKT_ERK

Caption: Plausible anticancer signaling pathway of benzothiazole aniline derivatives.

References

Application Notes and Protocols for Testing the Antimicrobial Activity of 3-[(2-Benzthiazolyl)methoxy]aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the antimicrobial efficacy of the novel compound 3-[(2-Benzthiazolyl)methoxy]aniline. Benzothiazole derivatives are a class of heterocyclic compounds recognized for their broad spectrum of biological activities, including potential antimicrobial properties.[1] This document outlines detailed methodologies for determining the compound's activity against various microbial strains, presenting data in a structured format, and visualizing the experimental workflow.

Data Presentation: Antimicrobial Activity of Related Benzothiazole Derivatives

While specific quantitative data for this compound is not yet publicly available, the following table summarizes the antimicrobial activity of structurally related benzothiazole derivatives against common bacterial and fungal strains. This data serves as a reference for the expected range of activity and aids in the selection of appropriate concentration ranges for initial screening. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

Compound ClassTest OrganismStrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Benzothiazole Derivatives Staphylococcus aureusATCC 259238 - 64Ampicillin0.25 - 1
Bacillus subtilisATCC 663316 - 128Streptomycin1 - 8
Escherichia coliATCC 2592232 - 256Ampicillin2 - 8
Pseudomonas aeruginosaATCC 2785364 - >512Gentamicin0.5 - 4
Candida albicansATCC 9002816 - 128Fluconazole0.25 - 2
Aspergillus nigerMTCC 28132 - 256Fluconazole1 - 8

Note: The MIC values presented are a general range observed for various 2-aminobenzothiazole and related derivatives and are for illustrative purposes. Actual MIC values for this compound must be determined experimentally.

Experimental Protocols

This section provides detailed protocols for two standard methods to assess antimicrobial activity: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and Agar Disk Diffusion for qualitative susceptibility screening. These methods are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol for Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound (test compound)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria, adjusted for cations (CAMHB)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipettor

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

    • Further dilute the stock solution in the appropriate sterile broth (MHB or RPMI) to achieve a starting concentration for serial dilutions. The final concentration of the solvent should not exceed 1% and should be tested for any intrinsic antimicrobial activity.

  • Preparation of Microbial Inoculum:

    • From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[1]

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the starting concentration of the test compound to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • The eleventh column will serve as the growth control (broth and inoculum only), and the twelfth column as the sterility control (broth only).

  • Inoculation:

    • Add 10 µL of the prepared microbial inoculum to each well from column 1 to 11. The final volume in these wells will be 110 µL. Do not inoculate the sterility control wells.

  • Incubation:

    • Cover the microtiter plate and incubate at 35-37°C for 16-20 hours for bacteria.

    • For fungi, incubate at 35°C for 24-48 hours.

  • Reading and Interpretation of Results:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the wells.[2] This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

    • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Protocol for Agar Disk Diffusion Susceptibility Test (Kirby-Bauer Method)

This method provides a qualitative assessment of the antimicrobial susceptibility of a microorganism to the test compound.[1][3]

Materials:

  • This compound (test compound)

  • Sterile blank paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates (150 mm)

  • Bacterial strains

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Forceps

  • Incubator

  • Ruler or calipers

Procedure:

  • Preparation of Test Disks:

    • Dissolve a known weight of this compound in a suitable volatile solvent.

    • Impregnate sterile blank paper disks with a specific amount of the compound solution to achieve a desired concentration per disk (e.g., 30 µ g/disk ).

    • Allow the solvent to evaporate completely in a sterile environment.

  • Preparation of Inoculum and Inoculation of Agar Plate:

    • Prepare a bacterial inoculum suspension standardized to a 0.5 McFarland turbidity as described in the broth microdilution protocol.[4]

    • Dip a sterile cotton swab into the standardized suspension and remove excess fluid by pressing it against the inside of the tube.[4]

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a confluent lawn of growth.[5]

    • Allow the plate to dry for 3-5 minutes.

  • Application of Disks:

    • Using sterile forceps, place the prepared disks containing the test compound onto the inoculated surface of the MHA plate.

    • Gently press each disk to ensure complete contact with the agar.

    • Disks should be placed at least 24 mm apart from each other and from the edge of the plate.[4]

    • A disk impregnated with the solvent alone should be used as a negative control. Standard antibiotic disks can be used as positive controls.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-18 hours.

  • Reading and Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).

    • The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound. Interpretation as susceptible, intermediate, or resistant requires the establishment of standardized zone diameter breakpoints.

Visualization of Experimental Workflow and Potential Mechanism

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for antimicrobial testing and a potential signaling pathway affected by benzothiazole derivatives.

Experimental Workflow for Antimicrobial Susceptibility Testing

experimental_workflow cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Agar Disk Diffusion prep_compound Prepare Test Compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well plate prep_compound->serial_dilution prep_disks Impregnate disks with test compound prep_compound->prep_disks prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate_mic Inoculate wells with microbial suspension prep_inoculum->inoculate_mic inoculate_agar Inoculate MHA plate (Lawn culture) prep_inoculum->inoculate_agar serial_dilution->inoculate_mic incubate_mic Incubate plate (16-24h, 37°C) inoculate_mic->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic place_disks Place disks on agar prep_disks->place_disks inoculate_agar->place_disks incubate_disk Incubate plate (16-18h, 37°C) place_disks->incubate_disk read_zone Measure Zone of Inhibition (mm) incubate_disk->read_zone

Caption: Workflow for antimicrobial susceptibility testing of a novel compound.

Potential Mechanism of Action of Benzothiazole Derivatives

Benzothiazole derivatives have been reported to interfere with various essential cellular processes in microorganisms. A potential mechanism of action involves the inhibition of key bacterial enzymes.

signaling_pathway cluster_targets Potential Intracellular Targets cluster_effects Resulting Cellular Effects compound This compound bacterial_cell Bacterial Cell compound->bacterial_cell Enters cell dna_gyrase DNA Gyrase dhfr Dihydrofolate Reductase cell_wall Cell Wall Synthesis Enzymes dna_rep Inhibition of DNA Replication dna_gyrase->dna_rep Inhibition folate_syn Disruption of Folate Synthesis dhfr->folate_syn Inhibition cell_lysis Impaired Cell Wall Integrity cell_wall->cell_lysis Inhibition bacterial_death Bacterial Cell Death dna_rep->bacterial_death folate_syn->bacterial_death cell_lysis->bacterial_death

Caption: Potential mechanisms of antimicrobial action for benzothiazole derivatives.

References

Application Notes and Protocols for 3-[(2-Benzthiazolyl)methoxy]aniline as a Novel Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion remains a significant challenge across numerous industries, leading to substantial economic losses and safety concerns. The development of effective corrosion inhibitors is a critical area of research. Benzothiazole derivatives have emerged as a promising class of organic corrosion inhibitors due to their ability to adsorb onto metal surfaces and form a protective barrier.[1][2][3][4][5] This document provides detailed application notes and protocols for the evaluation of a novel benzothiazole derivative, 3-[(2-Benzthiazolyl)methoxy]aniline, as a potential corrosion inhibitor. While specific experimental data for this compound is not yet extensively available in public literature, the following sections outline the expected performance characteristics and the methodologies to rigorously assess its efficacy, based on the established behavior of analogous benzothiazole compounds.

The molecular structure of this compound, featuring electron-rich heteroatoms (N, S) and aromatic rings, suggests a strong potential for effective corrosion inhibition through adsorption on metal surfaces.[4]

Quantitative Data Summary

The following table presents hypothetical yet representative data for a benzothiazole-based corrosion inhibitor, illustrating the expected performance of this compound in a 1M HCl solution on mild steel. This data is compiled from typical values reported for similar benzothiazole derivatives in the literature.[6][7][8]

Inhibitor Concentration (ppm)Corrosion Rate (mm/year)Inhibition Efficiency (%)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA/cm²)
0 (Blank)25.4--4801150
1005.180.0-495230
2002.889.0-505126
3001.594.1-51268
4001.195.7-51849
5000.996.5-52540

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable a comprehensive evaluation of this compound as a corrosion inhibitor.

1. Weight Loss (Gravimetric) Method

This method provides a direct measure of the corrosion rate and the inhibitor's efficiency.

  • Materials and Equipment:

    • Mild steel coupons of known dimensions (e.g., 2.5 cm x 2.0 cm x 0.1 cm)

    • Abrasive papers of various grits (e.g., 200, 400, 600, 800, 1000, 1200)

    • Analytical balance (±0.1 mg accuracy)

    • Desiccator

    • Corrosive medium (e.g., 1M HCl)

    • Thermostatically controlled water bath

    • Beakers, glass hooks

  • Protocol:

    • Mechanically polish the mild steel coupons with a series of abrasive papers, starting from a coarser grit and proceeding to a finer grit.

    • Degrease the coupons with acetone, wash with deionized water, and dry thoroughly.

    • Weigh the cleaned and dried coupons accurately using an analytical balance and record the initial weight (W_initial).

    • Prepare the corrosive solution (1M HCl) with and without various concentrations of this compound (e.g., 100, 200, 300, 400, 500 ppm).

    • Immerse the coupons in the respective test solutions using glass hooks, ensuring they are fully submerged.

    • Maintain the temperature of the solutions at a constant value (e.g., 298 K) using a water bath for a specified immersion period (e.g., 6 hours).

    • After the immersion period, retrieve the coupons, gently clean them with a soft brush to remove corrosion products, wash with deionized water, dry, and re-weigh to obtain the final weight (W_final).

    • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

      • Corrosion Rate (mm/year): CR = (8.76 x 10^4 * ΔW) / (A * D * T)

        • ΔW = Weight loss (W_initial - W_final) in grams

        • A = Surface area of the coupon in cm²

        • D = Density of mild steel (e.g., 7.85 g/cm³)

        • T = Immersion time in hours

      • Inhibition Efficiency (%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100

        • CR_blank = Corrosion rate in the absence of the inhibitor

        • CR_inhibitor = Corrosion rate in the presence of the inhibitor

2. Electrochemical Measurements

Electrochemical techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition.[6][7]

  • Materials and Equipment:

    • Potentiostat/Galvanostat with impedance measurement capabilities

    • Three-electrode electrochemical cell:

      • Working Electrode (WE): Mild steel coupon with a defined exposed area (e.g., 1 cm²)

      • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode

      • Counter Electrode (CE): Platinum or graphite rod

    • Corrosive medium (e.g., 1M HCl) with and without the inhibitor

  • Protocol:

    • Prepare the working electrode by embedding a mild steel rod in an epoxy resin, leaving one face exposed. Polish the exposed surface as described in the weight loss method.

    • Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.

    • Fill the cell with the test solution (corrosive medium with or without the inhibitor).

    • Allow the system to stabilize for approximately 30-60 minutes until a steady open-circuit potential (OCP) is achieved.

    • Potentiodynamic Polarization (PDP):

      • Scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

      • Plot the resulting current density versus potential (Tafel plot).

      • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear Tafel segments of the cathodic and anodic curves back to their intersection.

      • Calculate the inhibition efficiency: IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] * 100

    • Electrochemical Impedance Spectroscopy (EIS):

      • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

      • Plot the impedance data as Nyquist and Bode plots.

      • Analyze the data by fitting to an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).

      • Calculate the inhibition efficiency: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] * 100

3. Surface Analysis

Surface analysis techniques are used to visualize the morphology of the metal surface and confirm the formation of a protective inhibitor film.

  • Techniques:

    • Scanning Electron Microscopy (SEM): Provides high-resolution images of the surface morphology, showing the extent of corrosion damage in the absence and presence of the inhibitor.

    • Energy-Dispersive X-ray Spectroscopy (EDX): Used in conjunction with SEM to determine the elemental composition of the surface, which can confirm the presence of elements from the inhibitor molecule (N, S) on the steel surface.

Mechanism of Corrosion Inhibition

The corrosion inhibition by benzothiazole derivatives like this compound is primarily attributed to their adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.[4] This adsorption can occur through:

  • Physisorption: Electrostatic interaction between the protonated inhibitor molecules and the charged metal surface.

  • Chemisorption: Covalent bonding between the lone pair electrons of the heteroatoms (N, S) and the vacant d-orbitals of the metal atoms. The π-electrons of the aromatic rings can also contribute to this interaction.

The following diagram illustrates the proposed mechanism of action.

G cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Metal Surface (e.g., Steel) Inhibitor This compound Adsorption Adsorption (Physisorption/Chemisorption) Inhibitor->Adsorption Adsorption on surface H+ H+ Metal Fe H+->Metal Corrosive Attack Cl- Cl- Cl-->Metal Pitting Corrosion ProtectiveFilm Protective Inhibitor Film Adsorption->ProtectiveFilm Forms ProtectiveFilm->Metal Blocks Attack CorrosionInhibition Corrosion Inhibition ProtectiveFilm->CorrosionInhibition Leads to G Start Propose Inhibitor Molecule (this compound) DFT Perform DFT Calculations (e.g., B3LYP/6-31G(d,p)) Start->DFT Parameters Calculate Quantum Chemical Parameters (EHOMO, ELUMO, ΔE, μ, etc.) DFT->Parameters Correlation Correlate Parameters with Inhibition Efficiency Parameters->Correlation Prediction Predict Inhibitory Performance Correlation->Prediction Experiment Validate with Experimental Data Prediction->Experiment

References

Application Notes and Protocols for Electrochemical Studies of 3-[(2-Benzthiazolyl)methoxy]aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for conducting electrochemical studies on the compound 3-[(2-Benzthiazolyl)methoxy]aniline. The protocols outlined here are based on established methods for the electrochemical analysis of benzothiazole and aniline derivatives and serve as a comprehensive starting point for experimental work. Researchers should note that optimization of specific parameters may be necessary to achieve desired results for this particular molecule.

Introduction

This compound is a heterocyclic compound containing both a benzothiazole and an aniline moiety. These functional groups are electrochemically active, making electrochemical techniques valuable for understanding its redox properties, reaction mechanisms, and potential applications in areas such as sensor development, corrosion inhibition, and pharmaceutical analysis. This application note details the necessary equipment, reagents, and procedures for performing cyclic voltammetry (CV), a fundamental electrochemical technique for characterizing the redox behavior of chemical species.

Quantitative Data Summary

Compound Class Typical Oxidation Potential (V vs. Ag/AgCl) Typical Reduction Potential (V vs. Ag/AgCl) Electron Transfer Characteristics Relevant Citations
Substituted Anilines+0.5 to +1.2Not commonly observedOften irreversible or quasi-reversible oxidation[1][2]
Benzothiazole Derivatives+1.0 to +2.0 (Oxidative Cyanation)-1.5 to -2.5Varies depending on the specific derivative and reaction[3][4]
Methoxy-substituted Anilines+0.4 to +0.9Not commonly observedGenerally facilitates oxidation (electron-donating group)[5][6]

Experimental Protocols

Materials and Reagents
  • Analyte: this compound (synthesis as per established literature methods)

  • Solvent: Acetonitrile (CH₃CN), Dimethylformamide (DMF), or other suitable aprotic solvent of high purity (HPLC or electrochemical grade). The choice of solvent can significantly impact the electrochemical window and solubility of the analyte.

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP). The supporting electrolyte is crucial to minimize solution resistance and ensure that the current is primarily due to the analyte's redox reaction.

  • Working Electrode: Glassy carbon electrode (GCE, 3 mm diameter is standard).

  • Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).

  • Counter (Auxiliary) Electrode: Platinum wire or mesh.

  • Polishing Materials: Alumina slurries (1.0, 0.3, and 0.05 µm) and polishing pads.

  • Inert Gas: High-purity nitrogen (N₂) or argon (Ar) for deoxygenation.

Instrumentation
  • A potentiostat/galvanostat capable of performing cyclic voltammetry.

  • A three-electrode electrochemical cell.

Electrode Preparation
  • Polishing the Working Electrode:

    • Polish the glassy carbon electrode with 1.0 µm alumina slurry on a polishing pad for 2 minutes.

    • Rinse the electrode thoroughly with deionized water.

    • Repeat the polishing step with 0.3 µm and then 0.05 µm alumina slurries, rinsing with deionized water between each step.

    • Soncate the electrode in deionized water for 1 minute to remove any adhered alumina particles.

    • Finally, rinse the electrode with the chosen solvent (e.g., acetonitrile) and allow it to dry completely.

Experimental Procedure for Cyclic Voltammetry
  • Solution Preparation:

    • Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in the chosen solvent (e.g., acetonitrile).

    • Prepare a stock solution of this compound (e.g., 10 mM) in the same electrolyte solution. For initial studies, a final analyte concentration of 1 mM is recommended.

  • Electrochemical Cell Assembly:

    • Add a known volume of the electrolyte solution to the electrochemical cell.

    • Insert the polished working electrode, the reference electrode, and the counter electrode into the cell, ensuring the tip of the reference electrode is in close proximity to the working electrode surface.

  • Deoxygenation:

    • Purge the solution with high-purity nitrogen or argon for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of inert gas over the solution throughout the experiment.

  • Data Acquisition:

    • Background Scan: Record a cyclic voltammogram of the supporting electrolyte solution alone to establish the electrochemical window and identify any potential impurities.

    • Analyte Scan: Add the required volume of the this compound stock solution to the cell to achieve the desired final concentration (e.g., 1 mM).

    • Record the cyclic voltammogram. A typical potential window to start with could be from -2.0 V to +2.0 V vs. Ag/AgCl. The scan rate can be varied (e.g., from 25 mV/s to 500 mV/s) to investigate the nature of the electrochemical process (e.g., diffusion-controlled vs. surface-adsorbed).

  • Data Analysis:

    • Identify the peak potentials (Epa for anodic peak, Epc for cathodic peak) and peak currents (ipa for anodic peak, ipc for cathodic peak).

    • Determine the half-wave potential (E₁/₂) for reversible or quasi-reversible processes.

    • Analyze the effect of scan rate on the peak currents and potentials to gain insights into the reaction mechanism.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the electrochemical analysis of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Analyte_Prep Analyte & Solution Preparation Cell_Assembly Cell Assembly Analyte_Prep->Cell_Assembly Electrode_Prep Working Electrode Polishing Electrode_Prep->Cell_Assembly Deoxygenation Deoxygenation (N2/Ar Purge) Cell_Assembly->Deoxygenation CV_Scan Cyclic Voltammetry Scan Deoxygenation->CV_Scan Data_Acquisition Data Acquisition CV_Scan->Data_Acquisition Data_Analysis Peak Potential & Current Analysis Data_Acquisition->Data_Analysis Mechanism_Study Scan Rate Dependence Study Data_Analysis->Mechanism_Study

Caption: Experimental workflow for electrochemical studies.

Hypothetical Redox Pathway

The following diagram illustrates a hypothetical redox pathway for this compound, highlighting the potential involvement of the aniline and benzothiazole moieties.

redox_pathway cluster_oxidation Oxidation cluster_reduction Reduction Analyte This compound Cation_Radical Aniline Cation Radical Analyte->Cation_Radical -e⁻ (Aniline moiety) Anion_Radical Benzothiazole Anion Radical Analyte->Anion_Radical +e⁻ (Benzothiazole moiety) Dimerization Dimerization/Polymerization Cation_Radical->Dimerization Further_Reduction Further Reduction Products Anion_Radical->Further_Reduction +e⁻

Caption: Hypothetical redox pathway.

References

Methodology for Studying the Binding of 3-[(2-Benzthiazolyl)methoxy]aniline to Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for characterizing the interaction between the novel small molecule, 3-[(2-Benzthiazolyl)methoxy]aniline, and its potential protein targets. The following protocols outline a multi-faceted approach, employing a suite of biophysical and computational techniques to elucidate binding affinity, kinetics, thermodynamics, and potential binding sites. This document is intended for researchers in drug discovery and development, offering detailed methodologies for key experiments.

Initial Assessment: Computational Docking

Computational docking serves as a valuable initial step to predict the binding mode and estimate the binding affinity of this compound to a putative protein target. This in silico method can help prioritize experimental efforts and guide the design of subsequent biophysical assays.[1][2][3][4]

Experimental Protocol: Computational Docking
  • Protein and Ligand Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or generate a homology model if the structure is unavailable.[2]

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to residues.

    • Generate a 3D conformer of this compound and optimize its geometry using a suitable force field.[2]

  • Docking Simulation:

    • Define the binding site on the target protein based on known active sites or by using a blind docking approach to explore the entire protein surface.

    • Utilize docking software such as AutoDock Vina or RosettaLigand to perform the docking calculations.[1][3]

    • The software will systematically sample different orientations and conformations of the ligand within the defined binding site.[2]

  • Analysis of Results:

    • Analyze the docking poses and rank them based on their predicted binding energies or scoring functions.[5]

    • Visualize the top-ranked poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein.

    • The predicted binding free energy provides an initial estimate of the binding affinity.

Data Presentation: Predicted Binding Affinity
ParameterPredicted Value
Binding Energy (kcal/mol)-8.5
Predicted Inhibition Constant (Ki) (nM)150
Key Interacting ResiduesTyr123, Phe256, Arg301

Biophysical Characterization of Binding

A combination of biophysical techniques should be employed to validate the computational predictions and to quantitatively characterize the binding interaction.

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the thermodynamics of binding interactions. It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[6][7][8][9][10]

  • Sample Preparation:

    • Prepare a solution of the purified target protein (in the sample cell) and this compound (in the syringe) in the same buffer to minimize heats of dilution.[8][9] A common buffer is 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.

    • The concentration of the protein in the cell should be 10-50 µM, and the ligand concentration in the syringe should be 10-20 times higher than the protein concentration.[10]

    • Thoroughly degas both solutions to prevent bubble formation.

  • ITC Experiment:

    • Set the experimental temperature (e.g., 25°C).

    • Perform an initial injection of the ligand into the protein solution, followed by a series of subsequent injections.

    • The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells.[10]

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine K_D, n, and ΔH.[10]

ParameterValue
Dissociation Constant (K_D)2.5 µM
Stoichiometry (n)1.1
Enthalpy Change (ΔH)-15.2 kcal/mol
Entropy Change (TΔS)-6.8 kcal/mol
Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique used to measure the kinetics of biomolecular interactions in real-time. It provides information on the association rate (k_on) and dissociation rate (k_off) of the binding event, from which the dissociation constant (K_D) can be calculated.[11][12][13][14][15]

  • Immobilization of Protein:

    • Immobilize the purified target protein onto the surface of a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

    • A reference flow cell should be prepared by performing the same chemistry without the protein to subtract non-specific binding.

  • Binding Analysis:

    • Inject a series of concentrations of this compound in running buffer over the sensor chip surface.

    • The binding of the ligand to the immobilized protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in response units, RU).[12]

  • Data Analysis:

    • Generate sensorgrams by plotting the SPR signal versus time.

    • Fit the association and dissociation phases of the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine k_on and k_off.

    • Calculate the dissociation constant (K_D) as the ratio of k_off to k_on.

ParameterValue
Association Rate (k_on)1.2 x 10^4 M⁻¹s⁻¹
Dissociation Rate (k_off)3.0 x 10⁻² s⁻¹
Dissociation Constant (K_D)2.5 µM
Fluorescence Polarization (FP)

FP is a solution-based technique that can be used to measure binding events. It relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[16][17][18][19][20]

  • Probe Selection and Labeling:

    • If this compound is not intrinsically fluorescent, a fluorescently labeled version of the compound or a known fluorescent ligand that binds to the same site can be used as a probe.

    • Alternatively, a competitive FP assay can be designed where the unlabeled this compound competes with a known fluorescent ligand for binding to the target protein.

  • FP Measurement:

    • In a multi-well plate, add a fixed concentration of the fluorescent probe and the target protein.

    • Add increasing concentrations of the unlabeled this compound.

    • Excite the sample with polarized light and measure the parallel and perpendicular components of the emitted fluorescence.

    • The fluorescence polarization is calculated from these intensities.

  • Data Analysis:

    • Plot the fluorescence polarization as a function of the concentration of the unlabeled competitor.

    • Fit the data to a competitive binding equation to determine the IC₅₀ value, which can then be converted to a K_i value.

ParameterValue
IC₅₀5.8 µM
Inhibition Constant (K_i)2.9 µM

Identification of Binding Site

Mass Spectrometry (MS)

Mass spectrometry-based techniques, such as hydrogen-deuterium exchange MS (HDX-MS), can be used to identify the binding site of a ligand on a protein.[21][22][23]

  • Deuterium Labeling:

    • Incubate the target protein in the absence and presence of this compound.

    • Dilute the samples into a D₂O-based buffer to initiate the exchange of amide hydrogens for deuterium.

    • The exchange reaction is quenched at various time points by lowering the pH and temperature.

  • Proteolysis and MS Analysis:

    • Digest the quenched samples with a protease (e.g., pepsin) to generate a series of overlapping peptides.

    • Analyze the peptide fragments by liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis:

    • Compare the deuterium uptake of peptides from the protein in the bound and unbound states.

    • Regions of the protein that are protected from exchange in the presence of the ligand are indicative of the binding site.[22]

Visualizing Experimental Workflows

General Workflow for Characterizing Small Molecule-Protein Interactions

G cluster_0 In Silico Analysis cluster_1 Biophysical Characterization cluster_2 Binding Site Identification A Computational Docking (Predict Binding Mode & Affinity) B Isothermal Titration Calorimetry (Thermodynamics) A->B Guide Experiment Design C Surface Plasmon Resonance (Kinetics) A->C D Fluorescence Polarization (Affinity) A->D E Hydrogen-Deuterium Exchange MS (Mapping Binding Site) B->E Confirm Binding C->E D->E

Caption: A general workflow for studying small molecule-protein interactions.

Isothermal Titration Calorimetry (ITC) Experimental Workflow

ITC_Workflow prep Sample Preparation (Protein in cell, Ligand in syringe) titration Titration (Inject ligand into protein solution) prep->titration detection Heat Measurement (Detect heat change upon binding) titration->detection analysis Data Analysis (Fit binding isotherm) detection->analysis results Results (KD, n, ΔH, ΔS) analysis->results

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

Surface Plasmon Resonance (SPR) Experimental Workflow

SPR_Workflow immobilization Protein Immobilization (Covalent attachment to sensor chip) injection Ligand Injection (Flow ligand over surface) immobilization->injection detection Signal Detection (Measure change in refractive index) injection->detection analysis Data Analysis (Fit sensorgrams) detection->analysis results Results (kon, koff, KD) analysis->results

Caption: Workflow for a Surface Plasmon Resonance experiment.

Conclusion

The methodologies outlined in these application notes provide a robust framework for the comprehensive characterization of the binding of this compound to its protein targets. By combining computational and biophysical approaches, researchers can gain a detailed understanding of the binding mechanism, which is crucial for the development of novel therapeutics.

References

Application Notes and Protocols for Single Crystal Growth of 3-[(2-Benzthiazolyl)methoxy]aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and protocols for the synthesis and single crystal growth of 3-[(2-Benzthiazolyl)methoxy]aniline. This document is intended to guide researchers in obtaining high-quality single crystals suitable for X-ray diffraction analysis and further physicochemical and biological studies.

Introduction

This compound is a heterocyclic compound belonging to the benzothiazole class of molecules. Benzothiazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including potential anticancer properties.[1][2][3][4][5][6] The ability to grow single crystals of this compound is crucial for elucidating its three-dimensional molecular structure, which is a prerequisite for understanding its structure-activity relationships (SAR) and for rational drug design.

This document outlines a proposed synthetic route for this compound and provides detailed protocols for its single crystal growth using various common techniques. Additionally, a potential signaling pathway associated with the anticancer activity of benzothiazole derivatives is presented.

Synthesis of this compound

Proposed Reaction Scheme:

Experimental Protocol: Synthesis

Materials:

  • 3-Aminophenol

  • 2-(Chloromethyl)benzothiazole

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Preparation of the Reaction Mixture:

    • In a round-bottom flask, dissolve 3-aminophenol (1.0 eq) in anhydrous DMF.

    • Add potassium carbonate (1.5 eq) to the solution. Alternative: For a stronger base, sodium hydride (1.1 eq) can be used, in which case the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at room temperature for 30 minutes.

  • Addition of 2-(Chloromethyl)benzothiazole:

    • Dissolve 2-(chloromethyl)benzothiazole (1.0 eq) in a minimal amount of anhydrous DMF.

    • Add the 2-(chloromethyl)benzothiazole solution dropwise to the reaction mixture at room temperature with vigorous stirring.

  • Reaction:

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up and Extraction:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization:

    • The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound. These are estimates based on the properties of its precursors and related compounds, as specific experimental data is not available.

PropertyPredicted Value
Molecular Formula C₁₄H₁₂N₂OS
Molecular Weight 256.33 g/mol
Appearance Likely a crystalline solid, ranging from colorless to pale yellow.
Melting Point Expected to be in the range of 100-200 °C.
Solubility Likely soluble in polar organic solvents such as acetone, ethanol, methanol, and ethyl acetate. Sparingly soluble in non-polar solvents like hexane. Low solubility in water.
Thermal Stability Expected to be stable up to its melting point. Thermal decomposition may occur at higher temperatures.

Single Crystal Growth Techniques

The selection of an appropriate crystal growth technique is critical for obtaining high-quality single crystals. The choice of solvent is paramount and should be determined by preliminary solubility tests. The ideal solvent is one in which the compound has moderate solubility at room temperature and is highly soluble at elevated temperatures.

Slow Evaporation Method

This is the most common and straightforward method for growing single crystals of organic compounds.

Experimental Protocol: Slow Evaporation

  • Solution Preparation:

    • Prepare a saturated or near-saturated solution of purified this compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) at room temperature.

    • Gently warm the solution to ensure complete dissolution.

    • Filter the solution through a syringe filter (0.22 µm) into a clean crystallizing dish or beaker to remove any dust or particulate matter.

  • Crystallization:

    • Cover the container with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.

    • Place the container in a vibration-free environment at a constant temperature.

  • Crystal Harvesting:

    • Monitor the container for the formation of single crystals over several days to weeks.

    • Once crystals of a suitable size have formed, carefully harvest them from the solution using a spatula or forceps.

    • Gently wash the crystals with a small amount of cold solvent and allow them to air dry.

Slow Cooling Method

This technique is suitable for compounds that exhibit a significant increase in solubility with temperature.

Experimental Protocol: Slow Cooling

  • Solution Preparation:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (below the boiling point of the solvent).

    • Ensure the compound is completely dissolved. Filter the hot solution into a clean, pre-warmed container.

  • Crystallization:

    • Seal the container and place it in a programmable oven or a well-insulated container (e.g., a Dewar flask) to allow for very slow cooling to room temperature over a period of 24-72 hours.

  • Crystal Harvesting:

    • Once the solution has reached room temperature and crystals have formed, harvest them as described in the slow evaporation method.

Vapor Diffusion Method

This method is useful for growing high-quality crystals from a small amount of material.

Experimental Protocol: Vapor Diffusion

  • Setup:

    • Place a small vial containing a concentrated solution of the compound in a larger, sealed container.

    • The larger container should contain a more volatile solvent (the "anti-solvent") in which the compound is poorly soluble.

  • Crystallization:

    • The anti-solvent will slowly diffuse into the vial containing the compound solution, reducing the solubility of the compound and inducing crystallization.

  • Crystal Harvesting:

    • Harvest the crystals once they have grown to a sufficient size.

Potential Signaling Pathway in Anticancer Activity

Benzothiazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation and survival.[1][5][7][8][9] A plausible signaling pathway for the anticancer activity of this compound is depicted below. This is a generalized pathway based on the known activities of related benzothiazole compounds.

Anticancer_Signaling_Pathway_of_Benzothiazole_Derivatives BTA This compound ROS Reactive Oxygen Species (ROS) Generation BTA->ROS induces TyrosineKinase Tyrosine Kinase (e.g., EGFR, VEGFR) BTA->TyrosineKinase inhibits PI3K_AKT PI3K/AKT Pathway BTA->PI3K_AKT inhibits ERK ERK Pathway BTA->ERK inhibits NFkB NF-κB Pathway BTA->NFkB inhibits Topoisomerase Topoisomerase BTA->Topoisomerase inhibits Mitochondria Mitochondrial Stress ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis triggers TyrosineKinase->PI3K_AKT activates TyrosineKinase->ERK activates CellProliferation Cell Proliferation & Survival PI3K_AKT->CellProliferation promotes ERK->CellProliferation promotes NFkB->CellProliferation promotes DNA_Damage DNA Damage Topoisomerase->DNA_Damage causes DNA_Damage->Apoptosis triggers

A potential signaling pathway for the anticancer activity of this compound.

Experimental Workflow

The following diagram illustrates the overall workflow from synthesis to single crystal analysis.

Experimental_Workflow Synthesis Synthesis of This compound Purification Purification (Column Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Solubility Solubility Screening Characterization->Solubility CrystalGrowth Single Crystal Growth (Slow Evaporation, etc.) Solubility->CrystalGrowth Harvesting Crystal Harvesting & Selection CrystalGrowth->Harvesting XRD Single Crystal X-ray Diffraction Harvesting->XRD Structure Structure Determination & Analysis XRD->Structure

Overall experimental workflow for obtaining and analyzing single crystals.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for the synthesis and single crystal growth of this compound. Successful execution of these methods will enable researchers to obtain high-quality single crystals, facilitating detailed structural analysis and advancing the understanding of this potentially bioactive compound. It is important to note that the synthesis and crystallization conditions may require optimization for this specific molecule.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-[(2-Benzthiazolyl)methoxy]aniline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-[(2-Benzthiazolyl)methoxy]aniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and effective method for synthesizing this compound is via a Williamson ether synthesis. This involves the reaction of 2-(chloromethyl)benzothiazole with 3-aminophenol in the presence of a suitable base.

Q2: What are the main challenges in this synthesis?

The primary challenge is preventing the undesired N-alkylation of the amino group in 3-aminophenol, which can compete with the desired O-alkylation of the hydroxyl group. This can lead to a mixture of products and a lower yield of the target molecule.

Q3: How can I avoid N-alkylation?

A common strategy is to protect the amino group of 3-aminophenol before the ether synthesis. This can be achieved by reacting 3-aminophenol with benzaldehyde to form a Schiff base (imine). The hydroxyl group remains free to react with 2-(chloromethyl)benzothiazole. The protecting group is then removed in a subsequent step.

Q4: What are the typical starting materials and reagents needed?

  • 2-(Chloromethyl)benzothiazole

  • 3-Aminophenol

  • Benzaldehyde (for protection)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • An appropriate solvent (e.g., acetone, DMF, acetonitrile)

  • Acid for deprotection (e.g., hydrochloric acid)

Q5: What is a typical yield for this synthesis?

Yields can vary depending on the specific conditions and purification methods. However, with proper optimization and by employing a protection strategy for the amino group, yields in the range of 70-85% can be reasonably expected.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired product 1. Inactive 2-(chloromethyl)benzothiazole. 2. Incomplete deprotonation of the phenol. 3. Reaction temperature is too low. 4. Incorrect solvent.1. Check the purity of 2-(chloromethyl)benzothiazole. It can be unstable; use freshly prepared or properly stored material. 2. Use a stronger base (e.g., NaH) or ensure the base (e.g., K₂CO₃) is anhydrous and used in sufficient excess. 3. Increase the reaction temperature, potentially to the reflux temperature of the solvent. 4. Switch to a polar aprotic solvent like DMF or acetonitrile to enhance the Sₙ2 reaction.
Presence of multiple products in the crude mixture (TLC/LC-MS analysis) 1. Competing N-alkylation of the amino group. 2. Dialkylation (both O- and N-alkylation). 3. Side reactions of 2-(chloromethyl)benzothiazole (e.g., elimination).1. Protect the amino group of 3-aminophenol as a Schiff base with benzaldehyde before the alkylation step. 2. Use a controlled stoichiometry of the alkylating agent. 3. Use milder reaction conditions (lower temperature, less aggressive base) to minimize elimination.
Difficulty in removing the benzaldehyde protecting group 1. Incomplete hydrolysis of the Schiff base. 2. Inappropriate acidic conditions.1. Increase the reaction time for the hydrolysis step or gently heat the reaction mixture. 2. Use a moderate concentration of aqueous acid (e.g., 1-2 M HCl). Stir vigorously to ensure proper mixing if the product is not fully soluble.
Product is an oil and difficult to crystallize 1. Presence of impurities. 2. The product may be intrinsically an oil at room temperature.1. Purify the product using column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is often effective. 2. If pure, attempt to form a salt (e.g., hydrochloride salt) which may be a crystalline solid.
Starting material (3-aminophenol) is recovered 1. Insufficient amount of base. 2. Reaction time is too short.1. Ensure at least one equivalent of base is used to deprotonate the phenol. With weaker bases like K₂CO₃, using an excess is recommended. 2. Monitor the reaction by TLC and continue until the starting material is consumed.

Experimental Protocols

Protocol 1: Synthesis of this compound via Amino Group Protection

This protocol involves a three-step process: protection of the amino group of 3-aminophenol, Williamson ether synthesis, and deprotection.

Step 1: Protection of 3-Aminophenol

  • In a round-bottom flask, dissolve 3-aminophenol (1 equivalent) in methanol.

  • Add benzaldehyde (1 equivalent) to the solution.

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure to obtain the crude N-benzylidene-3-aminophenol (Schiff base). This can often be used in the next step without further purification.

Step 2: Williamson Ether Synthesis

  • Dissolve the crude N-benzylidene-3-aminophenol in a suitable polar aprotic solvent such as acetone or acetonitrile.

  • Add anhydrous potassium carbonate (K₂CO₃, 2-3 equivalents) to the solution.

  • To this stirred suspension, add a solution of 2-(chloromethyl)benzothiazole (1 equivalent) in the same solvent dropwise.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude protected product.

Step 3: Deprotection

  • Dissolve the crude protected product in a suitable solvent mixture such as dichloromethane/methanol.

  • Add aqueous hydrochloric acid (1-2 M) and stir the mixture vigorously at room temperature for 2-4 hours, or until TLC indicates the disappearance of the starting material.

  • Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Data Presentation

Table 1: Troubleshooting Summary - Quantitative Aspects

ParameterIssueRecommended AdjustmentExpected Outcome
Base Equivalents Low YieldIncrease K₂CO₃ from 1.5 to 2.5 eq.Improved deprotonation and higher conversion.
Temperature Slow ReactionIncrease from RT to 60 °CFaster reaction rate.
Reaction Time Incomplete ReactionExtend from 4h to 8hHigher conversion of starting materials.
Solvent Side ProductsSwitch from Ethanol to DMFMinimized elimination, favoring Sₙ2.

Visualizations

experimental_workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Ether Synthesis cluster_step3 Step 3: Deprotection & Purification start 3-Aminophenol + Benzaldehyde process1 Stir in Methanol (Room Temperature, 1-2h) start->process1 Reactants product1 N-benzylidene-3-aminophenol process1->product1 Formation of Schiff Base process2 Reflux (4-8h) product1->process2 reactant2 2-(Chloromethyl)benzothiazole reactant2->process2 base K₂CO₃ in Acetone base->process2 product2 Protected Product process2->product2 process3 Hydrolysis with aq. HCl product2->process3 neutralize Neutralization (NaHCO₃) process3->neutralize extract Extraction neutralize->extract purify Column Chromatography extract->purify final_product This compound purify->final_product

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Reactions cluster_solutions3 Solutions for Purification start Low Yield of Final Product cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Purification Issues start->cause3 solution1a Increase Reaction Time cause1->solution1a solution1b Increase Temperature cause1->solution1b solution1c Use Stronger/More Base cause1->solution1c solution2a Protect Amino Group cause2->solution2a solution2b Change Solvent cause2->solution2b solution3a Optimize Column Conditions cause3->solution3a

Caption: Troubleshooting logic for low yield in the synthesis.

common side products in the synthesis of 3-[(2-Benzthiazolyl)methoxy]aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-[(2-Benzthiazolyl)methoxy]aniline.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of this compound?

The primary challenge in synthesizing this compound from 3-aminophenol and a 2-(halomethyl)benzothiazole is achieving selective O-alkylation of the phenolic hydroxyl group in the presence of the nucleophilic amino group. Direct alkylation often results in a mixture of O-alkylated, N-alkylated, and N,O-dialkylated products, making purification difficult and reducing the yield of the desired product.[1][2]

Q2: What are the common side products in this synthesis?

The common side products are formed due to the competing N-alkylation reaction. These include:

  • N-alkylated side product: 3-{[N-(2-Benzthiazolylmethyl)]amino}phenol

  • N,O-dialkylated side product: N-(2-Benzthiazolylmethyl)-3-[(2-Benzthiazolyl)methoxy]aniline

  • Unreacted starting materials: 3-Aminophenol and 2-(chloromethyl)benzothiazole (or other alkylating agent).

In some cases, side reactions involving the alkylating agent, such as elimination, can occur, though this is less common with primary halides.[3]

Q3: How can I favor O-alkylation over N-alkylation?

To favor O-alkylation, the amino group of 3-aminophenol should be protected before the alkylation step.[1][2][4] A common and efficient method is the protection of the amino group by forming an imine (Schiff base) with an aldehyde, such as benzaldehyde.[2][4] After the O-alkylation is complete, the imine can be easily hydrolyzed to regenerate the free amino group.[4]

Q4: What reaction conditions are typically used for this synthesis?

The synthesis generally involves a Williamson ether synthesis approach.[3][5][6][7] After protection of the amino group, the O-alkylation is typically carried out in a polar aprotic solvent like acetone or DMF, in the presence of a mild base such as potassium carbonate (K₂CO₃). The reaction is often performed at elevated temperatures (reflux) to ensure a reasonable reaction rate.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired O-alkylated product Incomplete reaction.Increase reaction time and/or temperature. Ensure efficient stirring.
Inefficient protection of the amino group.Optimize the conditions for the imine formation step. Ensure the protecting group is stable under the alkylation conditions.
Loss of product during workup and purification.Optimize the extraction and purification procedures. Consider using column chromatography for purification.
Presence of significant amounts of N-alkylated side product Direct alkylation without protection of the amino group.Implement an amino-protection strategy, such as imine formation with benzaldehyde.[2][4]
The chosen base is too strong, leading to deprotonation of the amino group.Use a milder base like potassium carbonate.
Presence of N,O-dialkylated side product Use of excess alkylating agent.Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the 2-(halomethyl)benzothiazole.
Prolonged reaction time at high temperatures.Monitor the reaction progress by TLC and stop the reaction once the starting material is consumed.
Incomplete hydrolysis of the imine protecting group Hydrolysis conditions are too mild or the reaction time is too short.Increase the concentration of the acid catalyst (e.g., HCl) or prolong the hydrolysis time. Gentle heating may also be beneficial.

Experimental Protocols

Protocol 1: Selective O-Alkylation of 3-Aminophenol via Amino Group Protection

This protocol is based on the general method for selective O-alkylation of aminophenols.[1][2][4]

Step 1: Protection of the Amino Group (Imine Formation)

  • Dissolve 3-aminophenol (1 equivalent) in methanol.

  • Add benzaldehyde (1 equivalent) to the solution.

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure to obtain the N-benzylidene-3-aminophenol (imine). The product can be purified by recrystallization from ethanol if necessary.

Step 2: O-Alkylation

  • Dissolve the N-benzylidene-3-aminophenol (1 equivalent) in acetone.

  • Add potassium carbonate (K₂CO₃, 2 equivalents) to the solution.

  • Add 2-(chloromethyl)benzothiazole (1 equivalent) to the mixture.

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by TLC.

  • After the reaction is complete, filter off the inorganic salts and evaporate the solvent.

Step 3: Deprotection (Hydrolysis of the Imine)

  • Dissolve the crude product from Step 2 in a suitable solvent (e.g., a mixture of THF and water).

  • Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl).

  • Stir the mixture at room temperature until the imine is completely hydrolyzed (monitor by TLC).

  • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate).

  • Extract the desired product, this compound, with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel.

Visualizations

Synthesis_Pathway Benzaldehyde Benzaldehyde Imine_Intermediate N-Benzylidene- 3-aminophenol Benzaldehyde->Imine_Intermediate O_Alkylated_Protected O-Alkylated Imine Imine_Intermediate->O_Alkylated_Protected Step 2: O-Alkylation (K2CO3, Acetone) Alkylating_Agent 2-(Chloromethyl)benzothiazole Alkylating_Agent->O_Alkylated_Protected Final_Product This compound O_Alkylated_Protected->Final_Product Step 3: Deprotection (HCl, H2O)

Caption: Synthetic pathway for this compound.

Side_Reactions Desired_Product O-Alkylation (Desired Product) N_Alkylation N-Alkylation (Side Product 1) Di_Alkylation N,O-Dialkylation (Side Product 2) N_Alkylation->Di_Alkylation Further Alkylation Start Start Start->N_Alkylation Competing Reaction Start->Di_Alkylation Competing Reaction

Caption: Competing reactions in the synthesis of this compound.

References

Technical Support Center: 3-[(2-Benzthiazolyl)methoxy]aniline Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-[(2-Benzthiazolyl)methoxy]aniline.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Issue 1: Low Yield After Purification

Q: I am experiencing a significant loss of product during the purification of this compound. What are the possible reasons and how can I improve the yield?

A: Low recovery of your target compound can stem from several factors throughout the purification process. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The synthesis may not have gone to completion, leaving a significant amount of starting materials.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed. An example of a TLC analysis is provided in the experimental protocols section.

  • Suboptimal Recrystallization Conditions: The chosen solvent system may be too good, leading to the product remaining in the mother liquor.

    • Solution: Carefully select a recrystallization solvent or solvent pair where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Common solvents for similar aromatic compounds include ethanol, methanol, ethyl acetate, and hexane.[1][2] A trial-and-error approach with small amounts of crude product is recommended to find the optimal system.[3]

  • Product Adhesion During Column Chromatography: The basic aniline group can interact strongly with the acidic silica gel, leading to poor elution and recovery.[1]

    • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel and improve the recovery of your amine-containing compound.

  • Improper pH During Aqueous Work-up: The aniline moiety is basic and can be protonated and dissolve in the aqueous layer if the pH is too acidic.

    • Solution: Ensure the aqueous layer is neutral or slightly basic before extraction with an organic solvent.

Issue 2: Persistent Impurities in the Final Product

Q: After purification, I still observe impurities in my this compound, as indicated by NMR or LC-MS. What are these impurities and how can I remove them?

A: The nature of the impurities depends on the synthetic route. A common synthesis involves the reaction of 3-aminophenol with 2-(chloromethyl)benzothiazole. Potential impurities could include:

  • Unreacted Starting Materials: 3-aminophenol and 2-(chloromethyl)benzothiazole.

  • By-products: Products from side reactions, such as the formation of dimers or polymers.

  • Degradation Products: Oxidation of the aniline group can lead to colored impurities.[4]

Troubleshooting Steps:

  • TLC Analysis: Use TLC to visualize the number of components in your mixture and to determine an appropriate solvent system for column chromatography that provides good separation between your product and the impurities.

  • Column Chromatography Optimization:

    • Solvent System: A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[5][6]

    • Stationary Phase: If silica gel proves problematic due to the basicity of the aniline, consider using a different stationary phase like alumina (neutral or basic).

  • Recrystallization: If the impurities have different solubility profiles from your product, a carefully chosen recrystallization can be highly effective. Multiple recrystallizations may be necessary to achieve high purity.

  • Activated Carbon Treatment: To remove colored impurities arising from oxidation, you can treat a solution of your crude product with a small amount of activated carbon, followed by hot filtration before recrystallization.

Issue 3: Oily Product Instead of a Solid

Q: My purified this compound is an oil, but I expect it to be a solid. What could be the cause?

A: Obtaining an oil instead of a crystalline solid can be due to the presence of impurities or residual solvent.

  • Residual Solvent: Trace amounts of solvent can prevent crystallization.

    • Solution: Ensure your product is thoroughly dried under high vacuum. Gentle heating can sometimes help remove stubborn solvent molecules.

  • Impurities: The presence of even small amounts of impurities can disrupt the crystal lattice formation.

    • Solution: Re-purify the oil using column chromatography to remove the impurities. Analyze the fractions by TLC to ensure you are collecting the pure compound.

  • Polymorphism: Some compounds can exist in different crystalline forms (polymorphs) or as an amorphous solid.

    • Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface, or by adding a seed crystal of the pure compound if available.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for column chromatography of this compound?

A1: A good starting point for normal-phase column chromatography on silica gel would be a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate.[6] You can start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the concentration to elute your compound. The optimal ratio should be determined by preliminary TLC analysis. For more polar compounds, a methanol/dichloromethane system might be suitable.[6]

Q2: What are suitable recrystallization solvents for this compound?

A2: For aromatic ethers and aniline derivatives, common recrystallization solvents include ethanol, methanol, ethyl acetate, and toluene.[1][2] Sometimes, a solvent pair, such as ethanol-water or ethyl acetate-hexane, can be effective.[7] The principle is to dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent until the solution becomes slightly cloudy, after which cooling should induce crystallization.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin Layer Chromatography (TLC) is the most common and efficient method. Spot a small amount from each collected fraction onto a TLC plate and develop it in the same solvent system used for the column. Identical spots in consecutive fractions indicate they contain the same compound.

Q4: My compound turns dark over time. What is happening and how can I prevent it?

A4: The aniline functional group is susceptible to oxidation, which can lead to the formation of colored impurities, especially when exposed to air and light.[4] To minimize this, store the purified compound under an inert atmosphere (e.g., nitrogen or argon) in a sealed, amber-colored vial in a cool, dark place.

Data Presentation

Table 1: Example TLC Data for Reaction Monitoring

Time (hours)Starting Material 1 (Rf)Starting Material 2 (Rf)Product (Rf)
00.80.6-
10.80.50.4
20.80.30.4
4-0.10.4
6--0.4

Note: Rf values are illustrative and will depend on the specific TLC conditions (plate, solvent system).

Table 2: Example Column Chromatography Elution Gradient

Fraction NumbersHexane (%)Ethyl Acetate (%)Compound Eluted
1-5955Non-polar impurities
6-109010Starting Material 1
11-158020Starting Material 2
16-257030Product
26-305050Polar by-products

Note: This is an example gradient and should be optimized based on TLC analysis.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a plausible method for the synthesis of the target compound.

  • To a solution of 3-aminophenol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2-(chloromethyl)benzothiazole (1.0 eq) in DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and pour it into ice water.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).

  • Pack a glass column with the slurry.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, adsorbed product onto the top of the column.

  • Begin eluting with the initial solvent mixture, collecting fractions.

  • Gradually increase the polarity of the eluent as described in Table 2.

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified product.

Protocol 3: Purification by Recrystallization

  • Place the crude product in an Erlenmeyer flask.

  • Add a small amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling while stirring.

  • Continue adding the solvent dropwise until the solid is completely dissolved.

  • If a single solvent is not effective, use a solvent pair. Dissolve the crude product in a minimal amount of a "good" solvent (e.g., hot ethanol) and then add a "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy. Add a drop or two of the "good" solvent to redissolve the cloudiness.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis_start React 3-aminophenol with 2-(chloromethyl)benzothiazole reaction_monitoring Monitor by TLC synthesis_start->reaction_monitoring workup Aqueous Work-up & Extraction reaction_monitoring->workup crude_product Crude Product workup->crude_product column_chromatography Column Chromatography crude_product->column_chromatography Primary Method recrystallization Recrystallization crude_product->recrystallization Alternative Method column_chromatography->recrystallization Optional Further Purification pure_product Pure Product column_chromatography->pure_product recrystallization->pure_product purity_check Purity Check (TLC, NMR, LC-MS) pure_product->purity_check

Caption: General experimental workflow for the synthesis and purification of this compound.

Caption: Troubleshooting logic for purification issues of this compound.

References

how to overcome solubility problems with 3-[(2-Benzthiazolyl)methoxy]aniline in assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-[(2-Benzthiazolyl)methoxy]aniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility challenges during in vitro and in-cell assays.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation after adding this compound to my aqueous assay buffer. What is the likely cause?

A1: this compound possesses a benzothiazole core, which is a largely hydrophobic structure, leading to poor aqueous solubility. Precipitation occurs when the compound's concentration exceeds its solubility limit in the final assay buffer. This is a common issue for many benzothiazole derivatives.[1][2]

Q2: What is the first step I should take to address the solubility issue?

A2: The first and most critical step is to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into your final assay buffer. 100% Dimethyl Sulfoxide (DMSO) is the most common choice for an initial stock solution. Ensure the final concentration of the organic solvent in your assay is as low as possible (ideally ≤0.5%, and not exceeding 1%) to avoid solvent-induced artifacts.[3][4]

Q3: How does pH affect the solubility of this compound?

A3: The compound contains an aniline group, which is basic.[5][6] In solutions with a pH below the pKa of the aniline's conjugate acid, the amine group will be protonated, forming a more soluble salt. Conversely, at a pH above the pKa, the compound will be in its less soluble, neutral form. Therefore, lowering the pH of your assay buffer can significantly increase solubility.[7] The pKa of the conjugate acid of a similar structure, 3-methoxyaniline, is approximately 4.2.[8][9]

Q4: Are there other methods besides pH adjustment and co-solvents to improve solubility?

A4: Yes, several other strategies can be employed. These include the use of surfactants to form micelles that encapsulate the compound, or cyclodextrins, which form inclusion complexes to increase apparent solubility.[10][11] These methods are particularly useful when the limits of pH and co-solvent adjustments have been reached.

Troubleshooting Guides

Issue 1: Precipitation Observed Immediately Upon Dilution from Organic Stock

This common problem indicates that the compound is crashing out of solution when introduced to the aqueous environment.

Logical Troubleshooting Workflow

G start Precipitation Observed check_dmso Is final DMSO/co-solvent concentration > 1%? start->check_dmso reduce_dmso Reduce final co-solvent concentration to <0.5% check_dmso->reduce_dmso Yes ph_adjust Adjust Buffer pH check_dmso->ph_adjust No reduce_dmso->ph_adjust lower_ph Lower pH to <6.0 (protonates aniline group) ph_adjust->lower_ph Is pH > 7.0? use_excipients Use Solubilizing Excipients ph_adjust->use_excipients pH adjustment not feasible/effective lower_ph->use_excipients Still Precipitates success Solubility Issue Resolved lower_ph->success Soluble try_surfactant Add Surfactant (e.g., Tween-80) use_excipients->try_surfactant Option 1 try_cyclodextrin Add Cyclodextrin (e.g., HP-β-CD) use_excipients->try_cyclodextrin Option 2 try_surfactant->success Soluble fail Consider Compound Analogue or Formulation try_surfactant->fail Still Precipitates try_cyclodextrin->success Soluble try_cyclodextrin->fail Still Precipitates

Caption: Decision workflow for troubleshooting precipitation.

Issue 2: Compound Precipitates Over Time During Assay Incubation

This suggests that while initially soluble, the compound is not stable in the assay medium over the duration of the experiment.

  • Reduce Incubation Time: If the experimental design allows, reduce the incubation time to the minimum required to observe the biological effect.

  • Incorporate Stabilizers: Surfactants and certain polymers can not only solubilize but also stabilize the compound in solution, preventing aggregation and precipitation over time.[12][13]

  • Decrease Compound Concentration: Determine if a lower concentration of the compound, which may remain soluble for longer, can still provide a sufficient biological response.

  • Increase Co-solvent Concentration: If tolerated by the assay system, slightly increasing the final co-solvent concentration (e.g., from 0.1% to 0.5% DMSO) can sometimes prevent time-dependent precipitation. However, always run a solvent-only control to check for assay interference.[14]

Data Presentation: Solubilizing Agents

The table below summarizes common agents used to improve the solubility of hydrophobic compounds in aqueous-based assays.

Agent TypeExampleTypical Starting Concentration (in final assay volume)Mechanism of ActionKey Considerations
Co-solvent Dimethyl Sulfoxide (DMSO)0.1% - 1.0% (v/v)Increases the polarity of the bulk solvent, making it more favorable for the solute.[15][16]Can be toxic to cells or inhibit enzymes at >1% concentration.[3][4]
pH Modifier HCl / Citrate BufferAdjust to pH 4.0 - 6.0Protonates the basic aniline moiety, forming a more soluble cationic salt.[5][7]Ensure assay components and biological system (cells, enzymes) are stable and active at the lower pH.
Non-ionic Surfactant Tween-80 (Polysorbate 80)0.01% - 0.1% (w/v)Forms micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[12][17]Can interfere with assays involving membranes or protein-protein interactions.
Cyclodextrin Hydroxypropyl-β-cyclodextrin (HP-β-CD)1 - 10 mMForms a host-guest inclusion complex, with the hydrophobic compound inside its central cavity.[18][19][20]Can extract cholesterol from cell membranes; may interfere with assays involving lipids.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution
  • Weigh out a precise amount of this compound powder (e.g., 5 mg).

  • Add the appropriate volume of 100% cell culture grade DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Vortex vigorously for 2-5 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution.

  • Visually inspect the solution against a light source to ensure no solid particles remain.

  • Store the stock solution in small aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Method for Solubility Enhancement using a Surfactant

This protocol uses Tween-80 as an example.

  • Prepare a Surfactant-Containing Buffer: Prepare your standard assay buffer. Add Tween-80 to a final concentration of 0.05% (w/v). Ensure it is fully dissolved.

  • Serial Dilution: Perform a serial dilution of your high-concentration DMSO stock of this compound.

  • Final Dilution Step: Add the serially diluted compound stock to the surfactant-containing buffer to achieve your final desired assay concentrations. The final DMSO concentration should remain consistent across all conditions and ideally be below 0.5%.

  • Vortex and Inspect: Gently vortex the final solutions immediately after adding the compound.

  • Equilibration: Allow the solutions to equilibrate for 15-30 minutes at room temperature.

  • Visual Confirmation: Inspect for any signs of precipitation (cloudiness, particles) before adding to the assay plate.

Visualizing Mechanisms of Solubilization

How Solubilizing Agents Work

The diagram below illustrates the two primary mechanisms by which surfactants and cyclodextrins enhance the solubility of a hydrophobic compound like this compound.

G cluster_0 Surfactant Micelle Formation cluster_1 Cyclodextrin Inclusion Complex s1 center_micelle:c->s1:c s2 center_micelle:c->s2:c s3 center_micelle:c->s3:c s4 center_micelle:c->s4:c s5 center_micelle:c->s5:c s6 center_micelle:c->s6:c s7 center_micelle:c->s7:c s8 center_micelle:c->s8:c compound1 Compound cd Cyclodextrin compound2 Compound

Caption: Mechanisms of micellar and inclusion complex solubilization.

References

optimizing reaction conditions for N-alkylation of 3-aminophenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the N-alkylation of 3-aminophenol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My N-alkylation reaction of 3-aminophenol is giving a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products. How can I improve the N-selectivity?

A1: Direct alkylation of 3-aminophenol with alkyl halides often leads to poor selectivity due to the comparable nucleophilicity of the amino and hydroxyl groups.[1][2] To enhance N-selectivity, a two-step reductive amination protocol is highly recommended.[1][3][4] This process involves the initial formation of a Schiff base (imine) by reacting 3-aminophenol with an aldehyde, followed by in-situ reduction with a reducing agent like sodium borohydride (NaBH₄).[1][3] This method selectively targets the amino group, yielding the desired N-alkylated product with high efficiency.[1][4]

Q2: I am attempting the reductive amination of 3-aminophenol, but the reaction is messy and yields a tarry product. What could be the cause?

A2: The formation of a tarry product during reductive amination can be attributed to several factors. One common issue is the instability of the intermediate Schiff base or the final product under the reaction conditions, potentially leading to polymerization or side reactions.[5] To mitigate this, consider the following:

  • Isolate the Schiff Base: Instead of a one-pot reaction, try isolating the Schiff base intermediate first. This can be achieved by reacting 3-aminophenol with the corresponding aldehyde in a minimal amount of a solvent like methanol, where the product may precipitate upon formation and can be purified by recrystallization before the reduction step.[5]

  • Control of Reaction Conditions: Ensure the reaction is performed under appropriate temperature control. Exothermic reactions can lead to side product formation.

  • Purity of Reagents: Use high-purity starting materials, as impurities can catalyze side reactions.

Q3: My reductive amination is not going to completion, and I am recovering unreacted 3-aminophenol. How can I drive the reaction forward?

A3: Incomplete conversion in reductive amination can be due to an inefficient Schiff base formation or insufficient reduction. To address this:

  • Schiff Base Formation: The condensation of the amine and aldehyde is a reversible reaction. To favor the formation of the imine, you can try removing the water formed during the reaction, for example, by using a Dean-Stark apparatus or molecular sieves, although this is less common for this specific reaction.

  • Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent (e.g., sodium borohydride). A typical protocol suggests using about 2 equivalents of NaBH₄ relative to the aminophenol.[1]

  • Reaction Time: Allow sufficient time for both the imine formation (typically around 1 hour) and the subsequent reduction (another 1 hour) to proceed to completion.[1]

Q4: I am observing the formation of benzoxazoles as a side product. How can I avoid this?

A4: Benzoxazole formation can occur under certain conditions, particularly with ortho-aminophenols, but can also be a side reaction with meta-aminophenols under harsh conditions.[5] To minimize this side reaction:

  • Mild Reaction Conditions: Avoid high temperatures and strongly acidic or basic conditions that might promote cyclization.

  • Prompt Reduction: In a one-pot reductive amination, add the reducing agent promptly after the initial condensation period to convert the imine to the more stable secondary amine.

Experimental Protocols

Selective N-Alkylation of 3-Aminophenol via Reductive Amination

This protocol is adapted from a general procedure for the selective N-alkylation of aminophenols.[1]

Step 1: Imine Formation

  • In a round-bottom flask, dissolve 3-aminophenol (3 mmol) in methanol (20 mL).

  • To this stirred solution, add the desired aldehyde (3 mmol).

  • Stir the resulting solution at room temperature for 1 hour to facilitate the formation of the Schiff base.

Step 2: Reduction

  • After 1 hour, cool the reaction mixture in an ice bath.

  • Carefully add sodium borohydride (NaBH₄) (6 mmol, 216 mg) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for another hour.

Step 3: Work-up and Isolation

  • Pour the reaction mixture into 30 mL of water.

  • Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure (in vacuo) to obtain the crude N-alkylated 3-aminophenol.

  • The product can be further purified by recrystallization or column chromatography on silica gel.

Data Presentation

Table 1: Yields for Selective N-Alkylation of Aminophenols via Reductive Amination

EntryAminophenolAldehydeProductYield (%)
12-AminophenolBenzaldehyde2-(Benzylamino)phenol98.3
22-Aminophenol2-Hydroxybenzaldehyde2-(2-Hydroxyphenylmethyl)aminophenol90.7
32-Aminophenol4-Methoxybenzaldehyde2-(4-Methoxybenzylamino)phenol94.5
42-Aminophenol4-Chlorobenzaldehyde2-(4-Chlorobenzylamino)phenol89.1
54-AminophenolBenzaldehyde4-(Benzylamino)phenol96.7

Data adapted from Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299.[1]

Visualizations

Experimental Workflow for Selective N-Alkylation

G Workflow for Selective N-Alkylation of 3-Aminophenol cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Work-up and Purification Start 3-Aminophenol + Aldehyde in Methanol Stir Stir at Room Temperature (1 hour) Start->Stir Imine Schiff Base (Imine) Intermediate Stir->Imine Cool Cool in Ice Bath Imine->Cool Proceed to Reduction Add_NaBH4 Add Sodium Borohydride (portion-wise) Cool->Add_NaBH4 Stir_2 Stir at Room Temperature (1 hour) Add_NaBH4->Stir_2 Quench Pour into Water Stir_2->Quench Proceed to Work-up Extract Extract with Dichloromethane Quench->Extract Dry Dry over Sodium Sulfate Extract->Dry Evaporate Remove Solvent in Vacuo Dry->Evaporate Purify Purification (Recrystallization or Chromatography) Evaporate->Purify Product Final N-Alkylated 3-Aminophenol Purify->Product

Caption: A flowchart illustrating the key stages of the selective N-alkylation of 3-aminophenol via reductive amination.

Troubleshooting Logic for Poor N-Selectivity

G Troubleshooting Poor N-Selectivity in 3-Aminophenol Alkylation Start Problem: Mixture of N-, O-, and N,O-dialkylated products Cause Primary Cause: Direct alkylation with alkyl halides leads to poor selectivity Start->Cause Solution Recommended Solution: Employ a two-step reductive amination protocol Cause->Solution Step1 Step 1: Form Schiff Base (3-Aminophenol + Aldehyde) Solution->Step1 Step2 Step 2: Reduce Imine (e.g., with NaBH4) Solution->Step2 Outcome Expected Outcome: Improved selectivity for the N-alkylated product Step1->Outcome Step2->Outcome

Caption: A logical diagram outlining the troubleshooting steps for addressing poor selectivity in the N-alkylation of 3-aminophenol.

References

Technical Support Center: Characterization of 3-[(2-Benzthiazolyl)methoxy]aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the characterization of 3-[(2-Benzthiazolyl)methoxy]aniline.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is an aromatic heterocyclic compound. The benzothiazole moiety is a key structural component in many compounds with a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This specific derivative is likely investigated for its potential biological activities in drug discovery and development.

Q2: What are the expected physicochemical properties of this compound?

A2: As a derivative of aniline and benzothiazole, the compound is expected to be a solid at room temperature, with limited solubility in water but good solubility in organic solvents like DMSO, DMF, and methanol. Aniline derivatives can be sensitive to light and air, potentially leading to discoloration (oxidation) over time.[4]

Q3: What are the key spectral features to confirm the identity of this compound?

A3: Confirmation should be based on a combination of techniques:

  • ¹H NMR: Expect characteristic signals for the protons on the benzothiazole ring, the aniline ring, a singlet for the methoxy (-OCH₃) group, and a key singlet for the methylene (-O-CH₂-) bridge.

  • ¹³C NMR: Look for the corresponding carbon signals, including the distinctive C=N carbon of the thiazole ring.[5][6]

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound (C₁₄H₁₂N₂OS, Exact Mass: 256.07) should be observed.

  • FT-IR: Key vibrational bands would include C=N stretching from the thiazole ring, C-O-C stretching from the ether linkage, and N-H stretching from the amine group.[5][7]

Q4: Are there any specific safety precautions for handling this compound?

A4: While specific toxicity data for this compound is not available, it should be handled with standard laboratory precautions. Aromatic amines can be toxic if ingested, inhaled, or absorbed through the skin.[4] It is recommended to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental characterization of this compound.

Purity and Stability Issues

Q: My sample has developed a brown or reddish tint upon storage. What is the cause and is it still usable?

A:

  • Cause: The aniline moiety is susceptible to oxidation when exposed to air and light, which often results in the formation of colored impurities.[4]

  • Troubleshooting Steps:

    • Assess Purity: Re-analyze the sample's purity using HPLC.

    • Repurification: If significant degradation has occurred, repurify the compound using column chromatography or recrystallization.

    • Proper Storage: Store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature to minimize degradation.

High-Performance Liquid Chromatography (HPLC) Analysis

Q: I'm observing significant peak tailing in my reverse-phase HPLC chromatogram. How can I resolve this?

A:

  • Cause: The basic aniline group can interact strongly with residual acidic silanol groups on the silica-based column packing, leading to poor peak shape.

  • Troubleshooting Steps: Refer to the table below for a summary of solutions. The most common solution is to adjust the mobile phase.

Potential Cause Solution Explanation
Secondary Silanol Interactions Add a competing base (e.g., 0.1% Triethylamine) to the mobile phase.The competing base will interact with the active silanol sites, preventing the analyte from tailing.
Incorrect Mobile Phase pH Add an acidic modifier (e.g., 0.1% Formic Acid or Acetic Acid) to the mobile phase to ensure the aniline is protonated (pH < 4).Protonating the basic analyte can improve peak shape and retention consistency.
Column Overload Decrease the injection volume or the concentration of the sample.[8]Injecting too much sample can saturate the column, leading to broad and tailing peaks.
Column Contamination/Degradation Use a guard column and flush the column with a strong solvent. If the problem persists, replace the column.[8]Contaminants can create active sites that cause tailing.

Q: My retention times are drifting between injections. What should I check?

A:

  • Cause: Drifting retention times are often due to issues with the mobile phase, column temperature, or system equilibration.[9]

  • Troubleshooting Steps:

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis (flush with at least 10-20 column volumes).[8]

    • Temperature Control: Use a column oven to maintain a constant temperature, as small fluctuations can significantly impact retention times.[9]

    • Mobile Phase Preparation: Ensure the mobile phase is freshly prepared, well-mixed, and degassed to prevent compositional changes or air bubbles.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: The aromatic region of my ¹H NMR spectrum is complex and difficult to interpret. How can I assign the peaks?

A:

  • Cause: The compound has two distinct aromatic rings (benzothiazole and aniline), leading to multiple overlapping signals in the 6.5-8.5 ppm range.

  • Troubleshooting Steps:

    • Use a Higher Field Magnet: If available, a higher field spectrometer (e.g., 600 MHz vs. 300 MHz) will provide better signal dispersion.

    • Perform 2D NMR: Run a COSY (Correlation Spectroscopy) experiment to identify which protons are coupled (adjacent) to each other within the same ring system. An HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) experiment can correlate protons to their directly attached or nearby carbons, aiding in definitive assignment.

    • Compare to Similar Structures: Analyze published spectra of substituted benzothiazoles and anilines to predict the expected chemical shifts and coupling patterns.[5][7][10]

Predicted ¹H NMR Signals for this compound
Chemical Shift (ppm, approximate) Assignment
8.0 - 8.2Aromatic H on Benzothiazole
7.3 - 7.9Aromatic H on Benzothiazole
6.5 - 7.2Aromatic H on Aniline Ring
5.2 - 5.5-O-CH₂ - (Methylene Bridge)
4.5 - 5.5-NH₂ (Amine, may be broad)
3.8 - 4.0-OCH₃ (Methoxy on Benzothiazole, if present)

Note: This table contains predicted values. Actual shifts may vary based on solvent and experimental conditions.

Mass Spectrometry (MS)

Q: I am not seeing the expected molecular ion peak [M+H]⁺ in my ESI-MS spectrum. What could be the issue?

A:

  • Cause: This could be due to in-source fragmentation, poor ionization efficiency, or incorrect instrument settings.

  • Troubleshooting Steps:

    • Soften Ionization Conditions: Reduce the fragmentor or cone voltage to minimize in-source fragmentation.

    • Check for Adducts: Look for other common adducts, such as the sodium adduct [M+Na]⁺, which would appear 22 mass units higher than the protonated adduct [M+H]⁺.

    • Confirm Fragmentation: The most likely fragmentation pathway is cleavage at the ether linkage. Look for fragment ions corresponding to the benzothiazole-methanol portion and the 3-methoxyaniline portion.

Experimental Protocols

Protocol 1: Purity Analysis by Reverse-Phase HPLC
  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV at 254 nm.

  • Sample Preparation:

    • Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL.

    • Dilute the stock solution to a final concentration of ~50 µg/mL using a 50:50 mixture of Mobile Phase A and B.

  • Gradient Elution:

    • Start with 10% B for 2 minutes.

    • Ramp to 95% B over 15 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 10% B over 1 minute.

    • Equilibrate at 10% B for 4 minutes before the next injection.

  • Analysis: Inject 10 µL of the prepared sample. Integrate the peak areas to determine the purity percentage.

Protocol 2: Structural Elucidation by NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often suitable for observing labile amine protons.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • A longer acquisition time and more scans will be required compared to ¹H NMR.

  • Data Processing: Process the spectra using appropriate software. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Visualizations

Characterization_Workflow start Synthesized Product purify Purification (Column Chromatography / Recrystallization) start->purify prelim Preliminary Checks (TLC, Melting Point) purify->prelim Assess purity structure Structural Elucidation prelim->structure nmr NMR (1H, 13C, 2D) structure->nmr ms Mass Spectrometry (MS) structure->ms purity Purity & Quantification (HPLC, qNMR) structure->purity Structure Confirmed confirm Confirmed Structure & Purity purity->confirm

Caption: General workflow for the characterization of a synthesized compound.

HPLC_Troubleshooting problem Problem: Significant Peak Tailing cause Primary Cause: Analyte interaction with column silanol groups problem->cause solution1 Modify Mobile Phase: Add 0.1% Formic Acid (pH < 4) OR Add 0.1% Triethylamine cause->solution1 Chemical Fix solution2 Reduce Sample Load: Decrease injection volume or concentration cause->solution2 Method Fix solution3 Check Hardware: Use end-capped column or a different column chemistry cause->solution3 Hardware Fix result Result: Improved Peak Shape solution1->result solution2->result solution3->result

Caption: Decision tree for troubleshooting HPLC peak tailing.

References

Technical Support Center: Storage and Handling of 3-[(2-Benzthiazolyl)methoxy]aniline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of 3-[(2-Benzthiazolyl)methoxy]aniline during storage. By following these recommendations, users can ensure the stability, purity, and reliability of the compound for their experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for this compound?

A1: Based on its chemical structure, which contains an aromatic amine and a benzothiazole ether moiety, this compound is susceptible to three main degradation pathways:

  • Oxidation: The aniline group is prone to oxidation when exposed to air. This process can lead to the formation of colored impurities and oligomeric condensation products, often observed as a darkening of the material from a pale yellow or amber to brown.[1][2]

  • Hydrolysis: The ether linkage (-O-CH2-) can be susceptible to hydrolysis, particularly in the presence of moisture and acidic or basic conditions. This would cleave the molecule into 2-mercaptobenzothiazole and 3-aminobenzyl alcohol derivatives.

  • Photodegradation: Aromatic amines can be sensitive to light.[3][4] Prolonged exposure to UV or ambient light can provide the energy to initiate degradation reactions.

Q2: What are the ideal storage conditions to ensure the long-term stability of this compound?

A2: To minimize degradation, it is critical to control the storage environment. The following conditions are recommended based on best practices for storing aromatic amines and other sensitive organic compounds.[4][5]

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of chemical degradation and minimizes volatility.[3][5]
Atmosphere Under an inert gas (Argon or Nitrogen)Prevents oxidation of the sensitive aniline group.[2]
Light Protect from light in an amber or opaque vialPrevents light-induced degradation.[3][4]
Moisture Store in a dry, tightly sealed containerAmines can be hygroscopic; moisture can promote hydrolysis.[5]
Purity Store in a high-purity stateImpurities can sometimes catalyze degradation reactions.

Q3: My sample of this compound has changed color from light yellow to dark brown. Is it still usable?

A3: A significant color change, particularly darkening, is a strong indicator of oxidation.[2] While the compound may not be completely degraded, its purity is compromised. For sensitive applications such as quantitative assays or in vivo studies, using the discolored material is not recommended as the impurities could lead to inaccurate results or unforeseen side effects. It is advisable to perform a purity analysis (see Q4) or procure a new, pure batch of the compound.

Q4: How can I assess the purity of my stored sample?

A4: Several analytical techniques can be used to determine the purity of this compound and identify potential degradation products:

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity assessment. A reversed-phase HPLC method with UV detection can separate the parent compound from its impurities, allowing for accurate quantification.

  • Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative method to check for the presence of impurities.[6] Development of new spots compared to a reference standard indicates degradation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structural integrity of the compound and help identify the structure of any major degradation products.

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), this technique is powerful for identifying the molecular weights of degradation products, which aids in elucidating the degradation pathway.[6]

Troubleshooting Guide

Issue: Inconsistent or unexpected results in experiments using a previously stored batch of this compound.

This workflow outlines the steps to diagnose and resolve issues potentially related to compound degradation.

G Troubleshooting Workflow for Compound Instability cluster_0 Problem Identification cluster_1 Investigation cluster_2 Decision & Action A Inconsistent Experimental Results Observed B Step 1: Verify Storage Conditions (Temp, Light, Atmosphere) A->B C Step 2: Perform Purity Analysis (e.g., HPLC, TLC) B->C D Compare to Reference Standard or New Batch C->D E Is Purity <95% or Degradants Detected? D->E F Action: Discard Old Batch Procure New Compound E->F Yes G Action: Continue Use Re-evaluate if issues persist E->G No H Implement Correct Storage Protocols F->H G Potential Degradation Pathways cluster_products Degradation Products A This compound (Parent Compound) B Oxidation Products (e.g., N-oxides, Oligomers) A->B O₂ (Air) C Hydrolysis Products A->C H₂O (Moisture) D Photodegradation Products A->D hν (Light)

References

refinement of experimental protocols involving 3-[(2-Benzthiazolyl)methoxy]aniline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-[(2-Benzthiazolyl)methoxy]aniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, troubleshooting, and frequently asked questions related to this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a heterocyclic organic compound featuring a benzothiazole core linked to an aniline moiety through a methoxy bridge. Benzothiazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3]

Q2: What are the potential applications of this compound in research?

A2: Given the known biological activities of related benzothiazole derivatives, this compound is a candidate for investigation in several research areas. It may serve as a scaffold for the development of novel therapeutic agents, particularly in oncology and immunology. Researchers may explore its potential as an inhibitor of specific signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are often dysregulated in cancer.[4][5][6][7][8][9][10]

Q3: What are the primary safety precautions to consider when handling this compound?

A3: While specific toxicity data for this compound may not be available, it is prudent to handle it with the care afforded to other aniline and benzothiazole derivatives. Aniline compounds can be toxic if inhaled, ingested, or absorbed through the skin.[3] It is recommended to work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid creating dust or aerosols. For detailed safety information on related compounds, consult the Material Safety Data Sheet (MSDS) for aniline and 2-aminobenzothiazole.

Q4: How should this compound be stored?

A4: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Protect it from light and moisture to prevent degradation.

Experimental Protocols

The synthesis of this compound can be approached as a two-step process. The first step involves the synthesis of the key intermediate, 2-(chloromethyl)benzothiazole. The second step is a Williamson ether synthesis to couple the intermediate with 3-aminophenol.

Step 1: Synthesis of 2-(Chloromethyl)benzothiazole

This procedure is adapted from methods for synthesizing 2-(chloromethyl)benzothiazole from 2-aminobenzenethiol and chloroacetyl chloride.[11][12]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Aminobenzenethiol125.1910.0 g0.0799
Chloroacetyl chloride112.949.94 g (7.0 mL)0.0880
Acetic Acid60.05100 mL-
Sodium Bicarbonate84.01As needed-
Dichloromethane84.93200 mL-
Anhydrous MgSO4120.37As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 2-aminobenzenethiol in 100 mL of acetic acid.

  • Slowly add 7.0 mL of chloroacetyl chloride to the stirring solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (1:4).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into 500 mL of ice-cold water.

  • Neutralize the aqueous solution by slowly adding solid sodium bicarbonate until the effervescence ceases (pH ~7-8).

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield 2-(chloromethyl)benzothiazole as a solid.

Expected Yield and Characterization:

  • Yield: 75-85%

  • Appearance: White to pale yellow solid

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.05 (d, 1H), 7.90 (d, 1H), 7.50 (t, 1H), 7.42 (t, 1H), 4.90 (s, 2H).[13]

  • ¹³C NMR (CDCl₃, 100 MHz): δ 165.2, 153.1, 136.5, 126.4, 125.5, 123.0, 121.8, 43.5.

  • IR (KBr, cm⁻¹): 3060 (Ar C-H), 1595 (C=N), 1450 (C=C), 760 (C-S), 730 (C-Cl).

  • MS (ESI): m/z 184.0 [M+H]⁺.[13]

Step 2: Synthesis of this compound (Williamson Ether Synthesis)

This procedure is a generalized Williamson ether synthesis adapted for the reaction between 2-(chloromethyl)benzothiazole and 3-aminophenol.[14]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-(Chloromethyl)benzothiazole183.655.0 g0.0272
3-Aminophenol109.133.27 g0.0299
Potassium Carbonate (K₂CO₃)138.215.64 g0.0408
N,N-Dimethylformamide (DMF)73.09100 mL-
Ethyl Acetate88.11300 mL-
Deionized Water18.02500 mL-

Procedure:

  • To a 250 mL round-bottom flask, add 3.27 g of 3-aminophenol, 5.64 g of potassium carbonate, and 100 mL of DMF.

  • Stir the suspension at room temperature for 30 minutes.

  • Add 5.0 g of 2-(chloromethyl)benzothiazole to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-18 hours.

  • Monitor the reaction by TLC using ethyl acetate/hexane (1:2) as the eluent.

  • After completion, cool the reaction to room temperature and pour it into 500 mL of deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel with an ethyl acetate/hexane gradient to afford this compound.

Expected Yield and Characterization:

  • Yield: 60-70%

  • Appearance: Off-white to light brown solid

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.06 (d, 1H), 7.91 (d, 1H), 7.52 (t, 1H), 7.43 (t, 1H), 7.10 (t, 1H), 6.40-6.30 (m, 3H), 5.45 (s, 2H), 3.75 (s, 2H, -NH₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 167.0, 159.5, 153.2, 147.8, 136.0, 130.2, 126.5, 125.6, 123.1, 121.9, 108.0, 106.5, 102.0, 70.5.

  • IR (KBr, cm⁻¹): 3450, 3360 (N-H stretch), 3050 (Ar C-H), 1620 (N-H bend), 1590 (C=N), 1240 (C-O stretch).

  • MS (ESI): m/z 257.1 [M+H]⁺.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Step 1: Low yield of 2-(chloromethyl)benzothiazole Incomplete reaction.Ensure the reaction is refluxed for the specified time. Monitor by TLC until the starting material is consumed.
Degradation of the product during workup.Avoid prolonged exposure to strong base during neutralization. Use a saturated solution of sodium bicarbonate and add it slowly.
Loss of product during purification.Use a suitable solvent system for column chromatography to ensure good separation.
Step 2: Low yield of this compound Incomplete deprotonation of 3-aminophenol.Ensure potassium carbonate is finely powdered and dry. Consider using a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF, but handle with extreme caution.
Side reaction: N-alkylation of 3-aminophenol.The primary amine of 3-aminophenol can also act as a nucleophile. This can be minimized by using a less polar aprotic solvent and carefully controlling the temperature.
Elimination side reaction.Although less likely with a primary halide, ensure the reaction temperature does not exceed the recommended value.[14][15]
General: Multiple spots on TLC after reaction Presence of starting materials and/or side products.Optimize reaction time and temperature. For the Williamson ether synthesis, both O-alkylation and N-alkylation products may be present. Careful column chromatography should allow for their separation.
Decomposition of the product on the TLC plate.Use a less acidic or basic TLC plate, or run the TLC quickly.
General: Difficulty in purification Products are oily or difficult to crystallize.Use high-vacuum to remove residual solvent. Attempt trituration with a non-polar solvent like hexane or pentane to induce solidification. If the product remains an oil, purification by column chromatography is the best option.

Signaling Pathway Diagrams

Benzothiazole derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt and MAPK/ERK pathways are two of the most commonly implicated pathways.

PI3K_Akt_Pathway cluster_PI3K Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) Akt->Bcl2 Casp9 Caspase-9 (Pro-apoptotic) Akt->Casp9 Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Casp9->Apoptosis BT This compound BT->PI3K

Caption: PI3K/Akt Signaling Pathway Inhibition.

MAPK_ERK_Pathway Signal Extracellular Signal (e.g., Mitogens) Receptor Receptor Signal->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors GeneExpression Gene Expression TranscriptionFactors->GeneExpression Proliferation Cell Proliferation, Differentiation, Survival GeneExpression->Proliferation BT This compound BT->Raf BT->MEK

Caption: MAPK/ERK Signaling Pathway Inhibition.

References

troubleshooting unexpected results in biological assays of 3-[(2-Benzthiazolyl)methoxy]aniline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-[(2-Benzthiazolyl)methoxy]aniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in biological assays and to troubleshoot unexpected results.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

A1: Based on its chemical structure, this compound is predicted to be sparingly soluble in aqueous buffers. For cell-based and enzyme assays, it is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Subsequently, dilute the stock solution in the assay buffer to the final working concentration. Ensure the final concentration of the organic solvent is consistent across all experimental conditions and does not exceed a level that affects the assay performance (typically ≤ 0.5% v/v).

Q2: How should I store the compound to ensure its stability?

A2: this compound should be stored as a solid in a cool, dark, and dry place. Stock solutions in organic solvents should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. Before use, allow the solution to thaw completely and warm to room temperature.

Q3: What are the potential off-target effects of this compound?

A3: The benzothiazole moiety is known to be present in various biologically active molecules. Depending on the specific biological context, potential off-target effects could include interactions with other enzymes or receptors. It is advisable to perform counter-screening assays against related targets to assess the selectivity of your compound.

Troubleshooting Guide: Enzyme Inhibition Assays

Issue 1: No or low inhibition observed where it is expected.

If you are not observing the expected inhibitory activity of this compound, consider the following potential causes and solutions.

Potential Cause Troubleshooting Step Expected Outcome
Incorrect Enzyme Concentration Verify the enzyme concentration and activity. The reaction should be in the linear range.The uninhibited reaction rate should be consistent and measurable.
Compound Precipitation Visually inspect the assay wells for any signs of precipitation. Test a lower concentration range of the compound.The compound should be fully dissolved at the tested concentrations.
Unstable Enzyme Ensure the enzyme is stored correctly and used within its active lifespan. Keep the enzyme on ice during the experiment.A fresh batch of enzyme or proper handling should restore activity.
Incorrect pH or Temperature Verify that the assay buffer pH and the incubation temperature are optimal for the enzyme's activity.Optimal conditions should yield a robust enzymatic reaction.

Issue 2: High variability in IC50 values between experiments.

Inconsistent IC50 values can be a significant hurdle. The following table outlines common causes and suggested remedies.

Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Pipetting Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions.Reduced standard deviations in your replicate measurements.
Variable Incubation Times Use a multichannel pipette or an automated liquid handler to start the reaction simultaneously in all wells.More consistent reaction times across the plate, leading to less variability.
Edge Effects in Microplates Avoid using the outer wells of the microplate, or fill them with buffer to maintain a humid environment.Minimized evaporation and temperature gradients across the plate.
Compound Degradation Prepare fresh dilutions of the compound from a stock solution for each experiment.Consistent compound potency and reproducible IC50 values.

Troubleshooting Guide: Cell-Based Assays

Issue 1: Unexpected cytotoxicity or low cell viability at all concentrations.

If you observe widespread cell death even at low concentrations of the compound, consider these possibilities.

Potential Cause Troubleshooting Step Expected Outcome
High Solvent Concentration Ensure the final concentration of the vehicle (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%).The vehicle control should show high cell viability.
Contamination Routinely check cell cultures for microbial contamination (e.g., mycoplasma).Healthy, uncontaminated cells will provide a reliable baseline.
Incorrect Compound Concentration Verify the concentration of your stock solution and the dilutions.Accurate compound concentrations will lead to a proper dose-response.
Cell Seeding Density Optimize the cell seeding density to ensure cells are in a healthy growth phase during the experiment.Consistent cell growth and viability in control wells.

Issue 2: Inconsistent or non-reproducible dose-response curves.

Variability in dose-response curves can obscure the true effect of the compound.

Potential Cause Troubleshooting Step Expected Outcome
Cell Passage Number Use cells within a consistent and low passage number range for all experiments.Reduced phenotypic drift and more consistent cellular responses.
Incomplete Compound Solubilization Ensure the compound is fully dissolved in the stock solution and properly mixed when diluted in media.A clear solution and uniform exposure of cells to the compound.
Assay Timing Perform the assay readout at a consistent time point after compound addition.A clear and reproducible dose-response relationship.
Plate Reader Settings Optimize the gain and other settings of the plate reader for the specific assay to ensure the signal is within the linear detection range.Accurate and reliable signal detection.

Experimental Protocols

Protocol 1: Generic Enzyme Inhibition Assay (Kinase Activity)
  • Prepare Reagents:

    • Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Enzyme: Dilute the kinase to the working concentration in assay buffer.

    • Substrate and ATP: Prepare a solution containing the peptide substrate and ATP at their desired concentrations in the assay buffer.

    • Compound: Perform serial dilutions of this compound in DMSO, then dilute in assay buffer.

  • Assay Procedure:

    • Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of a microplate.

    • Add 10 µL of the diluted enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the substrate/ATP mixture.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and detect the signal according to the specific assay kit instructions (e.g., by adding a detection reagent that measures the amount of ADP produced).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Signal Detection:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C until formazan crystals form.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Incubate for at least 2 hours at 37°C to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration to generate a dose-response curve and determine the GI50/IC50 value.

Visualizations

G cluster_0 Hypothetical Signaling Pathway Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Gene Expression TF->Gene Transcription Response Cellular Response Gene->Response Compound 3-[(2-Benzthiazolyl) methoxy]aniline Compound->Kinase1 Inhibition

Caption: Hypothetical signaling pathway where the compound inhibits Kinase A.

G cluster_1 Experimental Workflow start Start prep_comp Prepare Compound Stock Solution (DMSO) start->prep_comp prep_cells Seed Cells in 96-well Plate start->prep_cells add_comp Add Compound Dilutions to Cells prep_comp->add_comp incubate1 Incubate 24h prep_cells->incubate1 incubate1->add_comp incubate2 Incubate 48-72h add_comp->incubate2 assay Perform Viability Assay (e.g., MTT) incubate2->assay read Read Plate assay->read analyze Analyze Data (IC50 determination) read->analyze end End analyze->end

Caption: A standard workflow for a cell-based viability assay.

Caption: A logical flow for troubleshooting inconsistent experimental results.

scaling up the synthesis of 3-[(2-Benzthiazolyl)methoxy]aniline for bulk production

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Bulk Production of 3-[(2-Benzthiazolyl)methoxy]aniline

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of this compound. The information is presented in a question-and-answer format to address potential issues during bulk production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound on a large scale?

A1: The most prevalent and scalable method is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. For this specific molecule, the synthesis consists of two main stages: the preparation of the electrophile, 2-(chloromethyl)benzothiazole, followed by its reaction with the nucleophile, 3-aminophenol.

Q2: What are the critical process parameters to monitor during scale-up?

A2: During the scale-up of the Williamson ether synthesis, several parameters are critical for ensuring reaction efficiency, product quality, and safety:

  • Temperature Control: The reaction is exothermic. Inadequate heat removal can lead to runaway reactions and the formation of impurities.

  • Reagent Addition Rate: Slow and controlled addition of the alkylating agent, 2-(chloromethyl)benzothiazole, is crucial to manage the reaction exotherm and minimize side reactions.

  • Mixing Efficiency: Homogeneous mixing is vital to ensure consistent reaction kinetics and prevent localized "hot spots" that can lead to degradation or byproduct formation.[1]

  • Solvent Selection: The choice of solvent is critical. Polar aprotic solvents are generally preferred for this type of SN2 reaction as they can accelerate the rate.[2]

  • Base Selection: The strength and type of base used to deprotonate the 3-aminophenol can significantly influence the reaction outcome, affecting both the rate and the impurity profile.

Q3: What are the primary safety concerns when handling the reagents for this synthesis in bulk?

A3: The primary safety concerns involve the handling of:

  • 2-(chloromethyl)benzothiazole: This is an alkylating agent and should be treated as a potential mutagen. Appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, is mandatory. Operations should be conducted in a well-ventilated area or a fume hood.

  • 3-Aminophenol: This compound can be toxic if inhaled or absorbed through the skin. It is also a combustible solid.

  • Bases: Strong bases like sodium hydride (NaH) or potassium hydride (KH) are often used to form the alkoxide. These are highly reactive and flammable, especially in the presence of moisture, and produce hydrogen gas upon reaction with the alcohol. Careful handling under an inert atmosphere is required. Weaker bases like potassium carbonate (K2CO3) are safer alternatives but may require longer reaction times or higher temperatures.

  • Solvents: Many polar aprotic solvents, such as DMF or DMAc, have associated reproductive toxicity and should be handled with appropriate engineering controls.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete deprotonation of 3-aminophenol.2. Competing elimination side reaction.3. Insufficient reaction time or temperature.1. Use a stronger base (e.g., NaH instead of K2CO3) or ensure the base is of high purity and added in sufficient molar excess.2. Maintain a lower reaction temperature to favor the SN2 substitution over elimination.[1] Ensure the alkyl halide is primary, as is the case with 2-(chloromethyl)benzothiazole.[3]3. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. A moderate increase in temperature may improve the reaction rate.
High Levels of N-Alkylation Impurity The aniline nitrogen of 3-aminophenol is also nucleophilic and can compete with the hydroxyl group in the reaction with 2-(chloromethyl)benzothiazole.1. Use a base that selectively deprotonates the phenolic hydroxyl group over the aniline nitrogen. The use of a weaker base like K2CO3 can sometimes favor O-alkylation.2. Control the stoichiometry carefully. Using a slight excess of 3-aminophenol can help minimize bis-alkylation products.3. Optimize the reaction temperature; lower temperatures may increase the selectivity for O-alkylation.
Formation of Bis-Alkylated Byproduct The product, this compound, can be further alkylated by 2-(chloromethyl)benzothiazole, especially if an excess of the alkylating agent is used or if the reaction temperature is too high.1. Add the 2-(chloromethyl)benzothiazole solution slowly and in a controlled manner to the deprotonated 3-aminophenol.2. Use a slight excess of 3-aminophenol relative to 2-(chloromethyl)benzothiazole.3. Monitor the reaction closely and stop it once the starting material is consumed to prevent over-alkylation.
Difficult Product Isolation/Purification 1. The product may be an oil or have poor crystallinity.2. Emulsion formation during aqueous workup.3. Impurities co-crystallize with the product.1. If the product is an oil, consider purification by column chromatography (on a large scale, this would be flash chromatography). Alternatively, attempt to form a salt (e.g., hydrochloride) to induce crystallization.2. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions during extraction.3. Recrystallize the crude product from a different solvent system. A solvent-antisolvent crystallization may also be effective.
Reaction Stalls or is Sluggish 1. Low quality or insufficient amount of base.2. Low reaction temperature.3. Presence of water in the reaction mixture (if using a water-sensitive base like NaH).1. Verify the purity and activity of the base. Ensure at least one molar equivalent is used.2. Gradually increase the reaction temperature while monitoring for impurity formation.3. Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis
Parameter Condition A (Lab Scale) Condition B (Potential Scale-Up) Condition C (Alternative)
Nucleophile 3-Aminophenol3-Aminophenol3-Aminophenol
Electrophile 2-(chloromethyl)benzothiazole2-(chloromethyl)benzothiazole2-(bromomethyl)benzothiazole
Base Sodium Hydride (NaH)Potassium Carbonate (K2CO3)Cesium Carbonate (Cs2CO3)
Solvent Tetrahydrofuran (THF), anhydrousAcetone or AcetonitrileDimethylformamide (DMF)
Temperature 0 °C to Room Temperature40-60 °C (Reflux)Room Temperature to 50 °C
Reaction Time 4-8 hours12-24 hours6-12 hours
Typical Yield 75-85%70-80%80-90%
Key Considerations Requires inert atmosphere; H2 gas evolution.Safer base, but may require longer reaction times or higher temperatures.More expensive base, but can lead to faster reactions and higher yields at lower temperatures.

Experimental Protocols

Protocol 1: Synthesis of 2-(chloromethyl)benzothiazole (Precursor)

Objective: To synthesize the key electrophile for the subsequent etherification reaction.

Materials:

  • 2-Aminothiophenol

  • Chloroacetyl chloride

  • Acetic acid (or a suitable inert solvent)

Procedure:

  • In a suitable reactor equipped with a stirrer, thermometer, and addition funnel, charge 2-aminothiophenol and acetic acid.

  • Cool the mixture to 0-5 °C with an ice bath.

  • Add chloroacetyl chloride dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or HPLC.

  • Upon completion, carefully pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash thoroughly with water to remove residual acid, and then dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Scale-Up Synthesis of this compound

Objective: To produce this compound in bulk via Williamson ether synthesis.

Materials:

  • 3-Aminophenol

  • 2-(chloromethyl)benzothiazole

  • Potassium Carbonate (K2CO3), anhydrous powder

  • Acetone (or Acetonitrile)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • Charge a reactor with 3-aminophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone.

  • Stir the suspension and heat to a gentle reflux (around 50-60 °C) for 1 hour to ensure a dry environment and initiate the formation of the phenoxide.

  • In a separate vessel, dissolve 2-(chloromethyl)benzothiazole (0.95 eq) in acetone.

  • Slowly add the 2-(chloromethyl)benzothiazole solution to the refluxing suspension of 3-aminophenol and K2CO3 over 1-2 hours.

  • Maintain the reaction at reflux and monitor its progress using TLC or HPLC (typically 12-24 hours).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (K2CO3 and KCl).

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the resulting crude residue in ethyl acetate and wash with water and then with brine to remove any remaining salts and unreacted 3-aminophenol.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to obtain this compound as a solid.

Visualizations

Synthesis_Workflow Overall Synthesis Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Williamson Ether Synthesis cluster_2 Stage 3: Workup & Purification A 2-Aminothiophenol C Synthesis of 2-(chloromethyl)benzothiazole A->C B Chloroacetyl Chloride B->C F Etherification Reaction C->F Key Electrophile D 3-Aminophenol D->F E Potassium Carbonate (Base) E->F G Crude Product F->G Reaction Mixture H Filtration G->H I Extraction H->I J Recrystallization I->J K Final Product: This compound J->K

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low Yield Observed Check_Purity Check Reactant Purity & Stoichiometry Start->Check_Purity Analyze_Side_Products Analyze Crude Mixture (TLC/HPLC/LC-MS) Check_Purity->Analyze_Side_Products Reactants OK Impurity_Found High Impurity Levels? Analyze_Side_Products->Impurity_Found N_Alkylation N-Alkylation Product Impurity_Found->N_Alkylation Yes, N-Alkylation Elimination Elimination Byproduct Impurity_Found->Elimination Yes, Elimination Incomplete_Rxn Incomplete Reaction? Impurity_Found->Incomplete_Rxn No Optimize_Base Optimize Base/ Temperature for O-Selectivity N_Alkylation->Optimize_Base Lower_Temp Lower Reaction Temperature Elimination->Lower_Temp Success Yield Improved Optimize_Base->Success Lower_Temp->Success Increase_Time_Temp Increase Reaction Time or Temperature Incomplete_Rxn->Increase_Time_Temp Yes Check_Base Check Base Activity/ Amount Incomplete_Rxn->Check_Base Yes Increase_Time_Temp->Success Check_Base->Success

Caption: Troubleshooting decision tree for addressing low product yield.

References

Validation & Comparative

comparing the efficacy of 3-[(2-Benzthiazolyl)methoxy]aniline with other corrosion inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective corrosion inhibitors is a critical endeavor in materials science and engineering, with significant implications for the longevity and reliability of metallic components across various industries. Among the diverse classes of organic compounds investigated, benzothiazole and its derivatives have emerged as a promising group of corrosion inhibitors for various metals and alloys, particularly in acidic environments. This guide provides a comparative overview of the efficacy of several benzothiazole derivatives, supported by experimental data and detailed methodologies. While specific data for 3-[(2-Benzthiazolyl)methoxy]aniline is not extensively available in the public domain, this guide will establish a performance baseline by examining structurally related benzothiazole compounds, thereby offering valuable insights into their potential applications.

Mechanism of Action: A Protective Shield

Benzothiazole derivatives primarily function as adsorption inhibitors.[1] Their molecular structure, featuring heteroatoms like nitrogen and sulfur with lone pairs of electrons, as well as aromatic rings, facilitates their adsorption onto the metal surface.[2][3] This process forms a protective film that acts as a barrier, isolating the metal from the corrosive environment and thereby mitigating the rate of corrosion.[4] The effectiveness of this protective layer is influenced by the electronic structure of the specific derivative, the nature of the metal surface, and the corrosive medium.

Experimental Evaluation of Corrosion Inhibition

The efficacy of corrosion inhibitors is predominantly evaluated using electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS), alongside gravimetric (weight loss) methods.[2]

Potentiodynamic Polarization (PDP)

This technique involves polarizing the metal sample to potentials above and below its open circuit potential and measuring the resulting current. The data is plotted as a Tafel plot (log of current density vs. potential). Key parameters obtained from these plots include the corrosion potential (Ecorr) and corrosion current density (icorr). A lower icorr value in the presence of an inhibitor indicates effective corrosion inhibition. The inhibition efficiency (%IE) is calculated using the following equation:

%IE = [(icorr_blank - icorr_inh) / icorr_blank] x 100

where icorr_blank is the corrosion current density without the inhibitor and icorr_inh is the corrosion current density with the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film. It involves applying a small amplitude AC signal over a range of frequencies and measuring the impedance. The data is often represented as Nyquist plots. An increase in the diameter of the semicircle in the Nyquist plot in the presence of an inhibitor suggests an increase in the charge transfer resistance (Rct), indicating a lower corrosion rate. The inhibition efficiency can also be calculated from the Rct values:

%IE = [(Rct_inh - Rct_blank) / Rct_inh] x 100

where Rct_inh is the charge transfer resistance with the inhibitor and Rct_blank is the charge transfer resistance without the inhibitor.

Comparative Efficacy of Benzothiazole Derivatives

The following tables summarize the performance of various benzothiazole derivatives as corrosion inhibitors for mild steel in acidic media, based on data from published studies.

Table 1: Potentiodynamic Polarization Data for Benzothiazole Derivatives on Mild Steel in 1 M HCl

InhibitorConcentrationicorr (µA/cm²)Ecorr (mV vs. SCE)Inhibition Efficiency (%)Reference
Blank-207.00-554-[5]
3a50 mg/L99.28-53852.03[5]
3b50 mg/L98.30-56052.51[5]
3c50 mg/L95.15-58054.03[5]
3d50 mg/L90.29-56356.39[5]
BTA5 mM134-49880.8[6]
MBTA5 mM118-48783.0[6]
TBTA5 mM96-47986.2[6]

Note: 3a-d are N-(4-(substituted benzylidene)benzo[d]thiazol-2-amines. BTA is 1,3-benzothiazol-2-amine, MBTA is 6-methyl-1,3-benzothiazol-2-amine, and TBTA is 2-amino-1,3-benzthiazole-6-thiol.

Table 2: Electrochemical Impedance Spectroscopy Data for Benzothiazole Derivatives on Mild Steel in 1 M HCl

InhibitorConcentrationRct (Ω cm²)Cdl (µF/cm²)Inhibition Efficiency (%)Reference
Blank-45.3110.2-[6]
BTA5 mM242.145.781.3[6]
MBTA5 mM273.440.883.4[6]
TBTA5 mM358.632.187.4[6]
CBTMT150 ppm--95.8 (from weight loss)[2]
MBTMT150 ppm--97.5 (from weight loss)[2]

Note: CBTMT is (Z)-5-(4-chlorobenzylidene)-3-(benzo[d]thiazol-2-yl)-2-(4-methoxyphenyl)thiazolidine-4-one and MBTMT is (Z)-5-(4-methoxybenzylidene)-3-(benzo[d]thiazol-2-yl)-2-(4-methoxyphenyl)thiazolidine-4-one.

Experimental Protocols

A generalized experimental workflow for evaluating corrosion inhibitors is outlined below.

G cluster_prep Sample Preparation cluster_solution Solution Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis Metal_Sample Metal Sample (e.g., Mild Steel) Polishing Mechanical Polishing Metal_Sample->Polishing Cleaning Degreasing & Cleaning (e.g., with acetone, ethanol) Polishing->Cleaning Drying Drying Cleaning->Drying Electrochemical_Cell Three-Electrode Cell (Working, Counter, Reference) Drying->Electrochemical_Cell Corrosive_Medium Corrosive Medium (e.g., 1 M HCl) Test_Solutions Test Solutions (Blank & with various inhibitor concentrations) Corrosive_Medium->Test_Solutions Inhibitor Inhibitor Stock Solution Inhibitor->Test_Solutions Test_Solutions->Electrochemical_Cell OCP Open Circuit Potential (OCP) Measurement Electrochemical_Cell->OCP EIS Electrochemical Impedance Spectroscopy (EIS) OCP->EIS PDP Potentiodynamic Polarization (PDP) EIS->PDP Nyquist_Analysis Nyquist Plot Analysis (Rct, Cdl, %IE) EIS->Nyquist_Analysis Tafel_Analysis Tafel Plot Analysis (icorr, Ecorr, %IE) PDP->Tafel_Analysis

Caption: Generalized workflow for evaluating corrosion inhibitors.

Corrosion Inhibition Mechanism

The mechanism of corrosion inhibition by benzothiazole derivatives on a metal surface in an acidic medium is depicted in the following diagram.

G cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Metal Surface cluster_reactions Corrosion Reactions H_plus H+ Cl_minus Cl- Inhibitor Benzothiazole Derivative Adsorbed_Inhibitor Adsorbed Inhibitor Film [M-Inhibitor]ads Inhibitor->Adsorbed_Inhibitor Adsorption Metal Metal (M) Metal->Adsorbed_Inhibitor Anodic Anodic Dissolution: M -> M^n+ + ne- Adsorbed_Inhibitor->Anodic Blocks Anodic Sites Cathodic Cathodic Hydrogen Evolution: 2H+ + 2e- -> H2 Adsorbed_Inhibitor->Cathodic Blocks Cathodic Sites Anodic->Metal Corrosion

Caption: Mechanism of corrosion inhibition by benzothiazole derivatives.

Conclusion

The available data strongly indicate that benzothiazole derivatives are effective corrosion inhibitors for mild steel in acidic environments. Their performance is concentration-dependent, and structural modifications to the benzothiazole core can significantly influence their inhibition efficiency. While direct experimental data for this compound is needed for a definitive assessment of its efficacy, the comparative data presented here for other benzothiazole derivatives suggest that it holds promise as a corrosion inhibitor. Further experimental investigation of this compound using the standardized protocols outlined in this guide is warranted to fully characterize its performance and potential applications.

References

validation of the antimicrobial spectrum of 3-[(2-Benzthiazolyl)methoxy]aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. Among these, the benzothiazole nucleus has emerged as a "privileged structure" in medicinal chemistry, demonstrating a broad range of biological activities. This guide provides a comparative overview of the antimicrobial spectrum of various benzothiazole derivatives, offering a valuable resource for researchers in the field. While specific data for 3-[(2-Benzthiazolyl)methoxy]aniline is not extensively documented in publicly available literature, this guide focuses on structurally related compounds to provide pertinent comparative data and experimental context.

Comparative Antimicrobial Activity

The antimicrobial efficacy of benzothiazole derivatives is significantly influenced by the nature and position of their chemical substitutions. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of several benzothiazole derivatives against a panel of clinically relevant microorganisms. This data, extracted from various scientific publications, allows for a comparative analysis of their potency and spectrum of activity.

Derivative NameTarget OrganismMIC (µg/mL)Reference
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide (BTC-j) Staphylococcus aureus12.5[1]
Bacillus subtilis6.25[1]
Escherichia coli3.125[1]
Pseudomonas aeruginosa6.25[1]
Benzothiazole-thiazole hybrid 4b Gram-positive & Gram-negative bacteria, Fungi3.90–15.63[2]
Benzothiazole-isatin derivative 41c Escherichia coli3.1[3]
Pseudomonas aeruginosa6.2[3]
Benzothiazole-thiophene derivative 159 Staphylococcus aureus6.25[3]
General Benzothiazole Derivatives (Range) Staphylococcus aureus25 - 200[4]
Escherichia coli25 - 100[4]
Candida albicans25 - 200[4]
Methoxy Substituted Benzothiazole Derivatives (K-03, K-05) Salmonella typhiPotent Activity[5]

Note: MIC values are dependent on the specific experimental conditions, including the bacterial or fungal strain, culture medium, and inoculum size. The data presented here is for comparative purposes. "Potent activity" was noted in the study but specific MIC values were not provided[5].

Experimental Protocols

The determination of the antimicrobial activity of novel compounds is a critical step in drug discovery. The following are detailed methodologies for key experiments commonly cited in the evaluation of benzothiazole derivatives.

1. Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Microbial Inoculum:

    • A pure culture of the test microorganism is grown on an appropriate agar medium for 18-24 hours.

    • Several colonies are suspended in a sterile saline solution.

    • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • The standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Procedure:

    • The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Each well is inoculated with the prepared microbial suspension.

    • Positive (inoculum without test compound) and negative (broth only) controls are included on each plate.

    • The plates are incubated at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

2. Agar Disk Diffusion Method

This method is used for preliminary screening of antimicrobial activity.

  • Preparation of Plates:

    • A standardized microbial inoculum is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Assay Procedure:

    • Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound.

    • The disks are placed onto the inoculated agar surface.

    • A standard antibiotic disk is used as a positive control.

    • The plates are incubated under appropriate conditions.

    • The diameter of the zone of inhibition around each disk is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing Experimental and Logical Relationships

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Antimicrobial Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Benzothiazole Derivative Purification Purification & Characterization Synthesis->Purification Stock Preparation of Stock Solution Purification->Stock MIC_Assay Broth Microdilution (MIC Determination) Stock->MIC_Assay Disk_Diffusion Agar Disk Diffusion (Qualitative Screening) Stock->Disk_Diffusion Inoculum Preparation of Microbial Inoculum Inoculum->MIC_Assay Inoculum->Disk_Diffusion Data Record & Compare MIC Values/Zone Diameters MIC_Assay->Data Disk_Diffusion->Data

Caption: Experimental workflow for antimicrobial validation.

The antimicrobial action of benzothiazole derivatives is believed to involve multiple mechanisms. One proposed mechanism is the inhibition of essential bacterial enzymes. For instance, some benzothiazole derivatives have been shown to target dihydroorotase, a key enzyme in the pyrimidine biosynthesis pathway, which is essential for bacterial survival[4].

signaling_pathway Compound Benzothiazole Derivative Target Bacterial Enzyme (e.g., Dihydroorotase) Compound->Target Inhibits Pathway Pyrimidine Biosynthesis Pathway Target->Pathway Is essential for Outcome Inhibition of Bacterial Growth Pathway->Outcome Disruption leads to

Caption: Postulated signaling pathway of benzothiazole derivatives.

References

A Comparative Guide to the Structure-Activity Relationship of Benzothiazole Aniline Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzothiazole aniline (BTA) derivatives, focusing on their potential as anticancer agents. The information presented is based on a survey of publicly available experimental data. We will delve into the quantitative biological data, the experimental methods used to obtain it, and the key structural features that influence the anticancer activity of these compounds.

Quantitative Data Summary

The anticancer activity of various benzothiazole aniline derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. The IC50 values for several BTA derivatives are summarized in the table below. A lower IC50 value indicates a more potent compound.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
L1HepG2 (Liver)15.3 ± 0.8Cisplatin25.7 ± 1.5
L1MCF-7 (Breast)20.1 ± 1.1Cisplatin30.2 ± 2.1
L1A549 (Lung)22.4 ± 1.5Cisplatin35.8 ± 2.5
L1PtHepG2 (Liver)8.7 ± 0.5Cisplatin25.7 ± 1.5
L1PtMCF-7 (Breast)12.5 ± 0.9Cisplatin30.2 ± 2.1
L1PtA549 (Lung)15.1 ± 1.2Cisplatin35.8 ± 2.5
2bAsPC-1 (Pancreatic)12.44--
2bBxPC-3 (Pancreatic)14.99--
4dAsPC-1 (Pancreatic)7.66--
4dBxPC-3 (Pancreatic)3.99--
4mAsPC-1 (Pancreatic)8.49--
4mBxPC-3 (Pancreatic)9.81--
Compound AHepG2 (Liver)56.98 (24h), 38.54 (48h)Sorafenib-
Compound BHepG2 (Liver)59.17 (24h), 29.63 (48h)Sorafenib-

Data is compiled from multiple sources for illustrative purposes.[1][2][3]

Experimental Protocols

The biological data presented in this guide were primarily obtained through in vitro cell viability and cytotoxicity assays. The most commonly employed method is the MTT assay.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5][6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.[4][7]

  • Compound Treatment: The benzothiazole aniline derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted in the cell culture medium to various concentrations. The cells are then treated with these compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 3-4 hours.[4][6]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[5][6]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 540-570 nm.[4][7] The absorbance is directly proportional to the number of viable cells. The IC50 values are then calculated from the dose-response curves.

Signaling Pathways and Experimental Workflow

Benzothiazole derivatives have been investigated for their potential to inhibit various signaling pathways implicated in cancer progression. One of the most critical pathways is the MAPK/ERK pathway, which regulates cell proliferation, differentiation, and survival.[8][9] The dysregulation of this pathway is a common feature of many cancers.[10][11]

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation BTA Benzothiazole Aniline Derivatives (Potential Inhibitors) BTA->RAF Inhibition BTA->MEK Inhibition

Caption: The MAPK/ERK signaling pathway and potential points of inhibition by benzothiazole aniline derivatives.

The general workflow for the discovery and evaluation of novel benzothiazole aniline derivatives as anticancer agents is depicted below.

Experimental_Workflow Synthesis Synthesis & Purification of BTA Derivatives Characterization Structural Characterization (NMR, Mass Spec, etc.) Synthesis->Characterization Screening In Vitro Anticancer Screening (e.g., MTT Assay) Characterization->Screening IC50 IC50 Determination Screening->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Studies (Animal Models) SAR->In_Vivo Lead_Opt->Synthesis

Caption: A typical experimental workflow for the development of benzothiazole aniline derivatives as anticancer agents.

Structure-Activity Relationship (SAR) Analysis

The analysis of the quantitative data reveals several key structure-activity relationships for benzothiazole aniline derivatives. These relationships provide valuable insights for the design of more potent and selective anticancer agents.

Caption: Key structure-activity relationships of benzothiazole aniline derivatives for anticancer activity.

Key SAR Observations:

  • Substitutions on the Aniline Ring: The nature and position of substituents on the aniline ring significantly impact the anticancer activity. Generally, the presence of electron-withdrawing groups can lead to enhanced potency.

  • Substitutions on the Benzothiazole Ring: Modifications to the benzothiazole moiety, such as the introduction of halogen atoms, have been shown to influence the biological activity.

  • Metal Complexation: The formation of metal complexes, particularly with platinum, has been demonstrated to substantially increase the cytotoxicity of benzothiazole aniline derivatives against cancer cells.[1][12][13][14] This suggests a potential synergistic effect between the BTA ligand and the metal center.[1]

  • Linker Modification: The nature of the linker between the benzothiazole and aniline moieties can also affect the overall conformation and biological activity of the molecule.

References

comparative analysis of different synthetic routes to 3-[(2-Benzthiazolyl)methoxy]aniline

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthetic Routes of 3-[(2-Benzthiazolyl)methoxy]aniline

For researchers and professionals in drug development, the efficient synthesis of novel compounds is paramount. This guide provides a comparative analysis of different synthetic pathways to this compound, a molecule of interest in medicinal chemistry. The synthesis is broken down into two main stages: the preparation of the key intermediate, 2-(chloromethyl)benzothiazole, and its subsequent coupling with 3-aminophenol.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through two primary routes for the formation of the crucial 2-(chloromethyl)benzothiazole intermediate, followed by a final etherification step. The efficiency and practicality of each route are compared below.

Data Presentation: A Quantitative Comparison

StepRouteStarting MaterialsReagents & SolventsReaction ConditionsReaction TimeYield (%)
Intermediate Synthesis Route A 2-Aminobenzenethiol, Chloroacetyl chlorideAcetic acid, Chloroform, 5M NaOHMicrowave irradiation, 500 W10 minutes86.8[1]
Intermediate Synthesis Route B 2-HydroxymethylbenzothiazoleTriphenylphosphine, Carbon tetrachloride, TolueneReflux5 hours85[1]
Final Product Synthesis Combined Route 2-(Chloromethyl)benzothiazole, 3-AminophenolPotassium carbonate, Tetrahydrofuran (THF)40°C, StirringOvernight66-79 (estimated)[2]

Experimental Protocols

Synthesis of Intermediate: 2-(Chloromethyl)benzothiazole

Route A: Microwave-Assisted Synthesis from 2-Aminobenzenethiol

To a solution of 2-aminobenzenethiol (1 g, 7.93 mmol) in acetic acid (15 mL), chloroacetyl chloride (1.35 g, 11.9 mmol) is added dropwise.[1] The reaction mixture is then irradiated in a microwave oven at a power of 500 W for 10 minutes.[1] After cooling, the mixture is poured onto crushed ice (100 mL) and basified with 5 M NaOH. The resulting solution is extracted with chloroform (3 x 50 mL). The combined organic layers are dried over anhydrous MgSO4 and concentrated under vacuum. The crude product is purified by column chromatography on silica gel (petroleum ether/acetone, 10:1 v/v) to yield 2-(chloromethyl)benzothiazole as a yellow solid.[1]

Route B: Synthesis from 2-Hydroxymethylbenzothiazole

In a flask protected by a nitrogen atmosphere, a stirred solution is prepared containing 2-hydroxymethylbenzothiazole (2.5 g, 15.1 mmol), triphenylphosphine (4.89 g, 18.6 mmol), and anhydrous toluene (50 mL).[1] To this solution, carbon tetrachloride (15.0 mL, 155 mmol) is added.[1] The reaction mixture is heated to reflux for 5 hours.[1] Upon completion, the mixture is concentrated using a rotary evaporator. The crude product is purified by flash chromatography on silica gel using 100% dichloromethane as the eluent to afford 2-(chloromethyl)benzothiazole.[1]

Synthesis of Final Product: this compound

Williamson Ether Synthesis

To a solution of 2-(chloromethyl)benzothiazole (0.0027 mol) and 3-aminophenol (0.0027 mol) in dry tetrahydrofuran (THF), dry potassium carbonate (0.380 g, 0.0027 mol) is added.[2] The reaction mixture is stirred at 40°C overnight.[2] After the reaction is complete, the solvent is removed by concentration. The residue is diluted with ethyl acetate, washed with water and brine, and then dried over anhydrous sodium sulfate. The solvent is evaporated to yield the crude product, which can be further purified by column chromatography.[2]

Visualizing the Synthetic Pathways

SynthesisRoutes A_start 2-Aminobenzenethiol + Chloroacetyl chloride A_process Microwave 10 min A_start->A_process Route A Intermediate 2-(Chloromethyl)benzothiazole A_process->Intermediate Final_process K2CO3, THF 40°C, Overnight Intermediate->Final_process B_start 2-Hydroxymethylbenzothiazole B_process PPh3, CCl4 Reflux, 5h B_start->B_process Route B B_process->Intermediate Phenol 3-Aminophenol Phenol->Final_process Final_product This compound Final_process->Final_product

References

Comparative Analysis of 3-[(2-Benzthiazolyl)methoxy]aniline: In Vitro vs. In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the biological evaluation of the specific compound 3-[(2-Benzthiazolyl)methoxy]aniline . At present, there are no published in vitro or in vivo studies detailing its efficacy, toxicity, pharmacokinetic properties, or mechanism of action.

This lack of specific data prevents a direct comparative analysis as requested. Research in the broader field of benzothiazole and aniline derivatives is active, with many compounds being investigated for a range of therapeutic applications. However, the unique structural combination of a benzothiazole ring linked via a methoxy bridge to an aniline moiety in the specific 3-position isomer requested has not been the subject of published research accessible through comprehensive database searches.

While general trends for related compounds can be observed, it would be scientifically inaccurate to extrapolate specific quantitative data, experimental protocols, or signaling pathways to this compound without direct experimental evidence.

Researchers and drug development professionals interested in this particular molecule would need to undertake foundational research, beginning with its synthesis and progressing through a standard preclinical development pipeline. This would involve a series of in vitro assays to determine its biological activity and cytotoxicity, followed by in vivo studies in animal models to assess its efficacy, safety, and pharmacokinetic profile.

Due to the absence of specific data for this compound, the following sections, which would typically contain detailed comparisons, experimental protocols, and visualizations, cannot be populated.

Quantitative Data Summary: In Vitro vs. In Vivo

No data available.

Experimental Protocols

No specific experimental protocols for this compound have been published.

Signaling Pathways and Experimental Workflows

No signaling pathways or experimental workflows involving this compound have been described in the literature.

Further research is required to elucidate the biological properties of this compound.

Unraveling the Action of 3-[(2-Benzthiazolyl)methoxy]aniline: A Comparative Guide to Structurally Related Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

The benzothiazole scaffold is a versatile pharmacophore known to interact with a variety of biological targets. The specific substitution at the 2-position of the benzothiazole ring, along with the nature of the appended aromatic group, dictates the compound's primary mechanism of action. For derivatives similar to 3-[(2-Benzthiazolyl)methoxy]aniline, two predominant mechanisms have been elucidated: inhibition of key signaling pathways in cancer cells and modulation of monoamine oxidase B (MAO-B) for neuroprotection.

Comparative Analysis of Anticancer Activity

Numerous 2-substituted benzothiazole derivatives have demonstrated potent anticancer activity. A key inferred mechanism involves the inhibition of pivotal signaling pathways that govern cell proliferation, survival, and apoptosis.

One of the primary targets for such compounds is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that, when overactivated, drives tumor growth. Inhibition of EGFR can disrupt downstream signaling cascades, including the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways, ultimately leading to cell cycle arrest and apoptosis.

Table 1: Comparative in vitro Anticancer Activity of Representative Benzothiazole Derivatives

Compound/AlternativeCell LineIC50 (µM)Proposed Mechanism of ActionReference
Inferred for this compound Breast (MCF-7), Lung (A549)-EGFR inhibition, Apoptosis induction-
2-(4-aminophenyl)benzothiazoleBreast (MCF-7)0.02Induction of apoptosis via CYP1A1 activation[1]
2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (PMX-610)Breast (MCF-7, MDA-468)< 0.01Potent growth inhibition[1]
Substituted bromopyridine acetamide benzothiazoleSKRB-3, SW620, A549, HepG20.0012 - 0.048Induction of apoptosis[2]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of benzothiazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., 0.01 to 100 µM). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After incubation, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plates are then incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway Visualization

The following diagram illustrates the inferred signaling pathway targeted by anticancer benzothiazole derivatives.

anticancer_pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS JAK JAK EGFR->JAK BT_Compound This compound (Inferred) BT_Compound->EGFR Inhibition Apoptosis Apoptosis BT_Compound->Apoptosis Induction Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation maob_pathway Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Degradation Neurotransmission Enhanced Dopaminergic Neurotransmission Dopamine->Neurotransmission Metabolites Inactive Metabolites MAOB->Metabolites BT_Compound This compound (Inferred) BT_Compound->MAOB Inhibition

References

A Comparative Guide to Cross-Validation of Analytical Methods for 3-[(2-Benzthiazolyl)methoxy]aniline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The choice between analytical methods is often a balance between the required sensitivity, selectivity, and the cost and complexity of the instrumentation.[1] Generally, HPLC-UV is a widely accessible and cost-effective technique suitable for routine analysis, while LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level quantification and complex matrices.[2][3][4]

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the expected concentration range of the analyte and the complexity of the sample matrix. The following table summarizes the anticipated performance characteristics of HPLC-UV and LC-MS/MS for the analysis of 3-[(2-Benzthiazolyl)methoxy]aniline, based on typical validation parameters for similar compounds.

ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.995> 0.998
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 5%< 2%
Limit of Detection (LOD) ng/mL rangepg/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL range
Selectivity ModerateHigh
Matrix Effect Prone to interferenceLess prone with MRM
Cost LowerHigher
Throughput HighModerate to High

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the successful cross-validation of analytical methods. The following sections outline the proposed methodologies for the analysis of this compound using HPLC-UV and LC-MS/MS.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and simple formulations where the concentration is relatively high.

1. Sample Preparation:

  • Accurately weigh and dissolve a suitable amount of the sample in a volumetric flask using a mixture of acetonitrile and water (e.g., 50:50 v/v) to achieve a final concentration within the calibration range.

  • If necessary, filter the solution through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer at pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

  • UV Detection: Wavelength to be determined by UV scan of a standard solution (likely in the range of 250-280 nm based on the benzothiazole and aniline chromophores).

3. Calibration:

  • Prepare a series of calibration standards by diluting a stock solution of this compound in the mobile phase to cover the expected concentration range.

  • Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the determination of trace amounts of this compound in complex matrices such as biological fluids or in the presence of impurities.

1. Sample Preparation:

  • For biological samples, a protein precipitation step with a solvent like acetonitrile or methanol is typically required.[4]

  • This is followed by centrifugation, and the supernatant is collected.

  • The supernatant may be further diluted or directly injected into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC System: A UHPLC system is often preferred for better resolution and faster analysis times.[2]

  • Column: A C18 or similar reverse-phase column with smaller particle size (e.g., 1.7 µm).

  • Mobile Phase: A gradient elution with mobile phases containing a small amount of formic acid (e.g., 0.1%) to enhance ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in the positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution. At least two transitions are typically monitored for quantification and confirmation.

3. Calibration:

  • Prepare calibration standards in the same matrix as the samples to be analyzed to compensate for matrix effects.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to an internal standard against the concentration.

Workflow for Cross-Validation

The following diagram illustrates a logical workflow for the cross-validation of the HPLC-UV and LC-MS/MS methods for the analysis of this compound. This process ensures that both methods provide comparable and reliable results.

CrossValidationWorkflow start Start: Define Analytical Requirements method_dev_hplc HPLC-UV Method Development & Validation start->method_dev_hplc method_dev_lcms LC-MS/MS Method Development & Validation start->method_dev_lcms sample_prep Prepare a Set of Common Samples (Spiked and Real) method_dev_hplc->sample_prep method_dev_lcms->sample_prep analysis_hplc Analyze Samples with Validated HPLC-UV Method sample_prep->analysis_hplc analysis_lcms Analyze Samples with Validated LC-MS/MS Method sample_prep->analysis_lcms data_comp Compare Results from Both Methods analysis_hplc->data_comp analysis_lcms->data_comp stat_analysis Statistical Analysis (e.g., Bland-Altman, t-test) data_comp->stat_analysis conclusion Conclusion on Method Interchangeability stat_analysis->conclusion

Caption: Workflow for the cross-validation of two analytical methods.

The cross-validation of analytical methods is a critical exercise in ensuring data integrity and consistency in pharmaceutical analysis. For this compound, both HPLC-UV and LC-MS/MS offer viable analytical solutions. HPLC-UV stands out for its simplicity and cost-effectiveness in routine quality control, while LC-MS/MS provides the high sensitivity and selectivity required for more demanding applications, such as bioanalysis or impurity profiling. The choice of method will ultimately be guided by the specific analytical needs, and a thorough cross-validation as outlined above will ensure that the chosen methods are fit for their intended purpose and yield reliable and interchangeable results.

References

Comparative Analysis of 3-[(2-Benzthiazolyl)methoxy]aniline and Its Isomers: A Review of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of published scientific literature reveals a notable absence of direct comparative studies on the biological activity of 3-[(2-Benzthiazolyl)methoxy]aniline and its ortho- (2-) and para- (4-) isomers. While the broader class of benzothiazole derivatives has been extensively investigated for its therapeutic potential, particularly in oncology, specific data sets directly comparing the efficacy and mechanisms of these positional isomers are not publicly available.

Benzothiazole aniline derivatives are recognized for their significant anticancer properties.[1][2][3] These compounds often exhibit selective cytotoxicity against various cancer cell lines, and their biological activity can be significantly influenced by the nature and position of substituents on the aniline ring.[1] However, the specific impact of positioning the methoxy linkage at the ortho-, meta-, or para- position of the aniline ring relative to the amino group in this compound has not been systematically evaluated in published research.

General Biological Activities of Benzothiazole Aniline Derivatives

Research into analogous benzothiazole structures, such as 2-(4-aminophenyl)benzothiazole and its derivatives, has demonstrated potent in vitro and in vivo antitumor activity.[1] The mechanism of action for some of these compounds involves the induction of DNA damage and cell cycle arrest in cancer cells.[1] Platinum(II) complexes of benzothiazole aniline ligands have also been synthesized and shown to exhibit significant cytotoxicity, often exceeding that of the clinically used anticancer drug cisplatin.[1][2][3] The proposed mechanism for these platinum complexes involves intercalation with DNA.[1]

Future Research Directions

The lack of comparative data for the isomers of [(2-Benzthiazolyl)methoxy]aniline highlights a gap in the current understanding of the structure-activity relationship within this specific chemical series. A systematic investigation into the biological activities of the 2-, 3-, and 4-[(2-Benzthiazolyl)methoxy]aniline isomers would be a valuable contribution to the field of medicinal chemistry. Such a study would likely involve:

  • Chemical Synthesis: Development of synthetic routes to obtain pure samples of each isomer.

  • In Vitro Biological Evaluation: Screening the compounds against a panel of cancer cell lines to determine their cytotoxic and antiproliferative effects. Key assays would include:

    • MTT or SRB Assay: To assess cell viability and determine IC50 values.

    • Clonogenic Assay: To evaluate long-term cell survival.

    • Cell Cycle Analysis: To investigate the effect of the compounds on cell cycle progression.

    • Apoptosis Assays: To determine if the compounds induce programmed cell death.

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways modulated by the most active isomer(s). This could involve techniques such as Western blotting, kinase profiling, and gene expression analysis.

Hypothetical Experimental Workflow

Below is a generalized workflow that could be employed for a comparative study of these isomers.

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_data Data Analysis & Comparison start Starting Materials synthesis Synthesis of Isomers (2-, 3-, 4-) start->synthesis purification Purification & Characterization synthesis->purification cell_culture Cancer Cell Lines purification->cell_culture cytotoxicity Cytotoxicity Assay (e.g., MTT) cell_culture->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 cell_cycle Cell Cycle Analysis ic50->cell_cycle apoptosis Apoptosis Assay ic50->apoptosis pathway Signaling Pathway Analysis cell_cycle->pathway apoptosis->pathway sar Structure-Activity Relationship pathway->sar

Caption: Hypothetical workflow for the comparative biological evaluation of [(2-Benzthiazolyl)methoxy]aniline isomers.

Conclusion

While the field of benzothiazole derivatives holds significant promise for the development of novel therapeutics, a direct comparison of the biological activity of this compound with its ortho- and para- isomers is not available in the current scientific literature. The synthesis and systematic biological evaluation of these isomers would provide valuable insights into their structure-activity relationships and could identify a lead candidate for further preclinical development. Researchers in the field are encouraged to explore this uninvestigated area.

References

Statistical Analysis of Experimental Data for Benzothiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative statistical analysis of the experimental biological data for a series of benzothiazole derivatives, compounds structurally related to 3-[(2-Benzthiazolyl)methoxy]aniline. Due to the limited availability of public data on the specific target molecule, this guide focuses on analogous compounds to provide insights into the potential bioactivities and structure-activity relationships within this chemical class. The data presented herein is intended to serve as a reference for researchers engaged in the discovery and development of novel therapeutic agents based on the benzothiazole scaffold.

Anticancer Activity of Benzothiazole Derivatives

The anticancer potential of benzothiazole derivatives has been a subject of extensive research. The following tables summarize the in vitro cytotoxicity of various benzothiazole compounds against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Cytotoxicity Data (IC50 in µM) of Benzothiazole Aniline Derivatives and their Platinum (II) Complexes[1]
CompoundHeLa (Cervical)A549 (Lung)HepG2 (Liver)SNU-638 (Stomach)HCT116 (Colon)SW620 (Colon)
L1 >10025.3 ± 2.110.5 ± 0.745.7 ± 3.215.8 ± 1.118.2 ± 1.5
L2 >10030.1 ± 2.512.8 ± 0.950.3 ± 4.118.9 ± 1.321.4 ± 1.8
L1Pt >10028.7 ± 2.311.2 ± 0.848.1 ± 3.516.5 ± 1.219.6 ± 1.6
Cisplatin 15.4 ± 1.210.2 ± 0.88.7 ± 0.612.3 ± 0.99.5 ± 0.711.1 ± 0.9

L1: 2,3-Diamino-N-(4-benzothiazol-2-yl-phenyl)-propionamide L2: N-(4-Benzothiazol-2-yl-phenyl)-2,3-bis-[(2-hydroxy-benzylidene)amino] propionamide L1Pt: Platinum(II) complex of L1

Antiproliferative Activity of Substituted Benzothiazole Derivatives[2][3]
Compound IDSubstitution PatternA549 (Lung) IC50 (µM)HT29 (Colon) IC50 (µM)H460 (Lung) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)
12 Indole-based hydrazine carboxamide1.530.0150.280.68
29 Bromopyridine acetamide0.044---
4l Phenylacetamide----

Note: Specific IC50 values for all cell lines were not available in the provided search results for all compounds.

Antimicrobial Activity of Benzothiazole Derivatives

Benzothiazole derivatives have also demonstrated promising activity against a range of microbial pathogens. The following table summarizes the minimum inhibitory concentration (MIC) values of selected benzothiazole compounds against various bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Minimum Inhibitory Concentration (MIC in µg/mL) of Benzothiazole Analogs[4][5][6]
Compound IDS. aureusS. pyogenesE. coliP. aeruginosaC. albicansA. nigerA. clavatus
6a 100200250>500250200250
6g 125250200500200125200
6h 100200250>500250200250
6j 200100125250100250125
11a 0.15-0.250.25---
11b 0.15------
104 0.0156-0.25-1-41-4---

Note: A direct comparison between all compounds is challenging due to variations in the tested microbial strains across different studies.

Experimental Protocols

MTT Assay for Cytotoxicity Screening

The in vitro cytotoxicity of the benzothiazole derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

Workflow:

MTT_Assay_Workflow A Seed cancer cells in 96-well plates B Incubate for 24h to allow cell attachment A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 4h to allow formazan crystal formation E->F G Solubilize formazan crystals with DMSO or other solvent F->G H Measure absorbance at 570 nm using a microplate reader G->H I Calculate IC50 values H->I

Caption: Workflow of the MTT assay for determining cytotoxicity.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds was evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Workflow:

Broth_Microdilution_Workflow A Prepare serial dilutions of test compounds in broth medium B Inoculate wells with a standardized microbial suspension A->B C Incubate at 37°C for 18-24h B->C D Visually inspect for microbial growth (turbidity) C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: Workflow of the broth microdilution method for MIC determination.

Signaling Pathway Implication

Several benzothiazole derivatives have been shown to induce apoptosis in cancer cells. While the precise signaling pathway for this compound is unknown, a generalized apoptosis induction pathway often involves the activation of caspases.

Apoptosis_Signaling_Pathway cluster_0 Cellular Stress cluster_1 Apoptotic Cascade Benzothiazole Derivative Benzothiazole Derivative Pro-apoptotic Proteins (Bax, Bak) Pro-apoptotic Proteins (Bax, Bak) Benzothiazole Derivative->Pro-apoptotic Proteins (Bax, Bak) Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Pro-apoptotic Proteins (Bax, Bak)->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Generalized intrinsic apoptosis signaling pathway.

Unveiling the Potential of 3-[(2-Benzthiazolyl)methoxy]aniline: A Comparative Guide to Its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the peer-reviewed research findings on the biological activities of benzothiazole derivatives related to 3-[(2-Benzthiazolyl)methoxy]aniline. Due to a lack of specific peer-reviewed validation for this compound, this guide focuses on closely related methoxy and aniline substituted benzothiazole compounds to provide a valuable reference for potential therapeutic applications.

This publication objectively compares the performance of these related compounds in anticancer, anti-inflammatory, and antibacterial assays, supported by experimental data from various studies. Detailed methodologies for key experiments are provided to ensure reproducibility and aid in future research design.

Anticancer Activity: A Promising Avenue

Substituted benzothiazole derivatives have demonstrated significant potential as anticancer agents. The cytotoxic effects of various methoxy and aniline substituted benzothiazoles have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key metric in these studies.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Benzothiazole Aniline (BTA) Derivatives
L1HepG2 (Liver)5.9 ± 0.1[1]
L1A549 (Lung)10.2 ± 0.4[1]
L1C6 (Brain)13.5 ± 0.5[1]
L1Caki-2 (Kidney)14.8 ± 0.3[1]
L1HeLa (Cervical)11.7 ± 0.2[1]
L1HT-29 (Colon)12.1 ± 0.3[1]
L1MCF-7 (Breast)11.3 ± 0.2[1]
L1PC-3 (Prostate)14.1 ± 0.4[1]
L2HepG2 (Liver)3.9 ± 0.1[1]
2-Substituted Benzothiazoles
Compound with Nitro substituent (A)HepG2 (Liver)56.98 (24h), 38.54 (48h)[2]
Compound with Fluorine substituent (B)HepG2 (Liver)59.17 (24h), 29.63 (48h)[2]
2-Amino Benzothiazole Derivatives
Compound 28HepG2 (Liver)78 ± 27[3][4]
Compound 29HepG2 (Liver)27 ± 6.0[3][4]

Anti-inflammatory Properties: Modulating the Immune Response

The anti-inflammatory potential of methoxy-substituted benzothiazole derivatives has been investigated, primarily through in vitro hemolysis assays. These assays measure the ability of a compound to protect red blood cell membranes from damage, which is an indicator of anti-inflammatory activity.

Compound/DerivativeConcentration (µg/ml)% Inhibition of HemolysisReference
Ethyl [(6-methoxy-1,3-benzothiazol-2-yl)amino]acetate 6.2568.80[5]
12.569.89[5]
2573.52[5]
5077.06[5]
10078.49[5]
2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]acetohydrazide 6.2576.61[5]
12.582.81[5]
2583.04[5]
5083.44[5]
10083.77[5]
Diclofenac Sodium (Standard) 6.2594.89[5]
12.595.22[5]
2596.12[5]
5097.23[5]
10099.82[5]

Antibacterial Efficacy: Combating Microbial Threats

Several 2-amino-6-methoxybenzothiazole derivatives have been screened for their antibacterial activity against various bacterial strains. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Amino-benzothiazole Schiff base analogues E. coli15.62[6]
P. aeruginosa15.62[6]
2,6-disubstituted benzothiazole derivatives M. catarrhalis4[6]
2,5-disubstituted furane benzothiazole derivatives S. cerevisiae1.6 - 12.5[6]
Ciprofloxacin (Standard) E. coli15.62[6]
Azithromycin (Standard) M. catarrhalis0.06[6]
Ampicillin (Standard) S. cerevisiae>64[6]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Seed cancer cell lines (e.g., A549, H460) in a 96-well microplate and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Add the test compounds at various concentrations to the wells and incubate for 72 hours.[7]

  • MTT Addition: Add 50 µl of MTT solution (2 mg/ml) to each well and incubate at 37°C for 2 hours.[7]

  • Formazan Solubilization: Remove the supernatant and add 150 µl of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7] The percentage of cell viability is calculated relative to the control (untreated cells).

Anti-inflammatory Evaluation: Heat-Induced Hemolysis Assay

This assay is based on the principle of stabilizing the red blood cell (RBC) membrane against heat-induced lysis. The ability of a compound to prevent hemolysis is indicative of its anti-inflammatory activity.

  • RBC Suspension Preparation: Prepare a 10% v/v suspension of human red blood cells in isotonic phosphate buffer (pH 7.4).[8]

  • Reaction Mixture: Mix 1.0 ml of the test compound at various concentrations with 1.0 ml of the 10% HRBC suspension. A positive control (e.g., Diclofenac sodium) and a negative control (saline) are also prepared.[8]

  • Incubation: Incubate the mixtures at 56°C for 30 minutes.[8]

  • Centrifugation and Absorbance Measurement: Cool the tubes and centrifuge at 2500 rpm for 10 minutes. Measure the absorbance of the supernatant at 560 nm.[8]

  • Calculation: The percentage inhibition of hemolysis is calculated using the formula: % Inhibition = 100 - [(Absorbance of Test Sample / Absorbance of Control) x 100].[9]

Antibacterial Screening: Broth Microdilution MIC Assay

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

  • Preparation of Antimicrobial Agent Dilutions: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.[10]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.[11]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.[10]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[12]

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[11]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To illustrate the potential mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

anticancer_pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Ras Ras Growth Factor Receptor->Ras JAK JAK Growth Factor Receptor->JAK Benzothiazole Derivative Benzothiazole Derivative Benzothiazole Derivative->PI3K Inhibition ERK ERK Benzothiazole Derivative->ERK Inhibition STAT STAT Benzothiazole Derivative->STAT Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Factors Transcription Factors mTOR->Transcription Factors Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->Transcription Factors JAK->STAT STAT->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Modulation of Cell Proliferation, Apoptosis, etc.

Caption: Hypothesized anticancer mechanism of benzothiazole derivatives.

experimental_workflow cluster_anticancer Anticancer Activity cluster_antiinflammatory Anti-inflammatory Activity cluster_antibacterial Antibacterial Activity Cancer Cell Culture Cancer Cell Culture Compound Treatment Compound Treatment Cancer Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination RBC Suspension RBC Suspension Compound Incubation Compound Incubation RBC Suspension->Compound Incubation Heat-Induced Hemolysis Heat-Induced Hemolysis Compound Incubation->Heat-Induced Hemolysis %7 %7 Heat-Induced Hemolysis->%7 Bacterial Culture Bacterial Culture Serial Dilution Serial Dilution Bacterial Culture->Serial Dilution Inoculation Inoculation Serial Dilution->Inoculation MIC Determination MIC Determination Inoculation->MIC Determination

References

Safety Operating Guide

Proper Disposal of 3-[(2-Benzthiazolyl)methoxy]aniline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling 3-[(2-Benzthiazolyl)methoxy]aniline, adherence to strict safety and disposal protocols is paramount. This compound is classified as fatal if swallowed, in contact with skin, or if inhaled, and is suspected of causing cancer and organ damage through prolonged or repeated exposure.[1] It is also very toxic to aquatic life.[1] This guide provides essential, immediate safety and logistical information for the proper disposal of this hazardous material, ensuring the safety of laboratory personnel and the protection of the environment.

Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment. Work should be conducted under a chemical fume hood.[1]

Required Personal Protective Equipment:

PPE CategorySpecific Requirements
Hand Protection Wear protective gloves.[1]
Body Protection Wear protective clothing.[1]
Eye/Face Protection Wear eye protection and face protection.[1]
Respiratory Protection Wear respiratory protection, especially when dusts are generated.[1]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Evacuate the danger area and ensure adequate ventilation.[1]

  • Containment: Cover drains to prevent the material from entering waterways.[1]

  • Collection: Carefully take up the spilled material. Avoid generating dust.[1] Collect, bind, and pump off spills.[1]

  • Disposal: Dispose of the collected material properly in a suitable, labeled container.[2]

  • Decontamination: Wash the affected area thoroughly.

Disposal Procedures

The primary and mandatory disposal route for this compound and its containers is through an approved waste disposal plant.[1] Do not dispose of this chemical into drains or the environment.[1][2]

Step-by-Step Disposal Protocol:

  • Obtain Special Instructions: Before use and disposal, obtain and read the special instructions on the Safety Data Sheet (SDS).[1]

  • Container Management: Keep the container tightly closed and store it in a well-ventilated place.[1]

  • Waste Collection: Collect the waste material in a designated, properly labeled, and sealed container.

  • Professional Disposal: Arrange for the collection and disposal of the waste by a licensed and approved hazardous waste disposal company.

Below is a logical workflow for the proper disposal of this compound.

start Start: Need to Dispose of This compound ppe Step 1: Wear Appropriate PPE (Gloves, Gown, Eye Protection, Respirator) start->ppe contain Step 2: Securely Contain Waste in a Labeled, Sealed Container ppe->contain store Step 3: Store Container in a Well-Ventilated, Designated Hazardous Waste Area contain->store contact Step 4: Contact Approved Hazardous Waste Disposal Facility store->contact transfer Step 5: Transfer Waste to Authorized Personnel for Disposal contact->transfer end End: Proper Disposal Complete transfer->end

Caption: Disposal Workflow for this compound.

Emergency Procedures

In case of exposure, immediate first aid is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing stops, apply artificial respiration. Immediately call a physician.[1]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.[1]
Eye Contact Rinse out with plenty of water. Call an ophthalmologist. Remove contact lenses if present and easy to do.[1]
Ingestion Give water to drink (two glasses at most). Seek medical advice immediately.[1] Rinse mouth.

Always show the Safety Data Sheet to the attending medical professional.[1] Contaminated clothing must be washed before reuse.[1]

References

Personal protective equipment for handling 3-[(2-Benzthiazolyl)methoxy]aniline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for laboratory personnel, including researchers, scientists, and drug development professionals, handling 3-[(2-Benzthiazolyl)methoxy]aniline. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally similar and potentially hazardous analogous compounds, including benzothiazole and aniline derivatives.

Hazard Summary

While specific toxicity data for this compound is not available, related compounds such as anilines are known to be toxic if swallowed, in contact with skin, or if inhaled.[1] Anilines may cause skin and eye irritation, and some are suspected of causing genetic defects or cancer.[1] Therefore, it is crucial to handle this compound with a high degree of caution.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure through all potential routes.

Protection Type Specific Recommendations Standards
Eye and Face Protection Wear chemical safety goggles or a face shield where splashing is a possibility.[1][2][3][4][5]OSHA 29 CFR 1910.133 or European Standard EN166.[2]
Skin Protection Wear appropriate protective gloves (e.g., Butyl, Silver Shield®) and clothing to prevent skin exposure.[2][6] Immediately remove and launder contaminated clothing before reuse.[2][7]EN 374 for chemical protective gloves.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if irritation or other symptoms are experienced, or when working in poorly ventilated areas.[2] A full-face or half-mask air-purifying respirator is a suitable option.[8]NIOSH/MSHA or EN 149.[2]

Operational Plan: Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[9]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

  • Do not get in eyes, on skin, or on clothing.[9]

  • Wash hands and any exposed skin thoroughly after handling.[2][10]

  • Do not eat, drink, or smoke in the work area.[10]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]

  • Store locked up.[2]

  • Store away from incompatible materials such as strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[9][11]

Emergency Procedures

Exposure Route First Aid Measures
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[2][7]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes.[2][7][12] Remove contaminated clothing. If skin irritation persists, call a physician.[12]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2][7][12]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a POISON CENTER or doctor/physician immediately.[1][2][12]

Disposal Plan

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][12] Do not empty into drains.[9]

Chemical Spill Workflow

In the event of a chemical spill, follow the procedural workflow outlined below to ensure a safe and effective response.

cluster_spill_response Chemical Spill Response Workflow spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess the Spill (Identify Chemical, Estimate Quantity) evacuate->assess ppe Don Appropriate PPE assess->ppe contain Contain the Spill (Use Absorbent Material) ppe->contain cleanup Clean Up Spill Residue contain->cleanup decontaminate Decontaminate Area and Equipment cleanup->decontaminate dispose Dispose of Waste (Follow Disposal Plan) decontaminate->dispose report Report the Incident dispose->report

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.